LY3009120
Description
Pan-RAF Inhibitor this compound is an orally available inhibitor of all members of the serine/threonine protein kinase Raf family, including A-Raf, B-Raf and C-Raf protein kinases, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor this compound inhibits Raf-mediated signal transduction pathways, which may inhibit tumor cell growth. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.
LY-3009120 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 4 investigational indications.
a pan-RAF inhibitor; structure in first source
Properties
IUPAC Name |
1-(3,3-dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN6O/c1-13-9-18(24)19(29-22(31)26-8-7-23(3,4)5)11-16(13)17-10-15-12-27-21(25-6)30-20(15)28-14(17)2/h9-12H,7-8H2,1-6H3,(H2,26,29,31)(H,25,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCBMISMPSAZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=C(N=C3C(=C2)C=NC(=N3)NC)C)NC(=O)NCCC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454682-72-4 | |
| Record name | LY-3009120 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454682724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-3009120 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GDT36RARO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LY3009120: A Pan-RAF Inhibitor Targeting BRAF Mutant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LY3009120 is a potent and selective pan-RAF inhibitor that has demonstrated significant preclinical activity in BRAF and RAS mutant cancers. Unlike first-generation BRAF inhibitors that are specific to the BRAF V600E monomer, this compound inhibits all RAF isoforms (ARAF, BRAF, and CRAF) and is effective against both RAF monomers and dimers. This unique mechanism of action allows this compound to overcome the paradoxical activation of the MAPK pathway, a common mechanism of acquired resistance to selective BRAF inhibitors. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: Pan-RAF and RAF Dimer Inhibition
This compound is a pyrido-pyrimidine derivative that acts as a pan-RAF and RAF dimer inhibitor.[1] Its primary mechanism involves the inhibition of all three RAF kinase isoforms: ARAF, BRAF, and CRAF, with similar affinity.[2] This is a crucial distinction from selective BRAF inhibitors like vemurafenib and dabrafenib, which show significantly less activity against CRAF.[2]
A key feature of this compound is its ability to inhibit the kinase activity of RAF dimers. While it can induce the formation of BRAF-CRAF heterodimers, it effectively blocks the phosphorylation of their downstream targets, MEK and ERK.[1][2] This prevents the paradoxical activation of the MAPK pathway in BRAF wild-type cells, a phenomenon often observed with selective BRAF inhibitors in the presence of upstream RAS mutations.[1][3] By inhibiting all forms of RAF dimers, including BRAF or CRAF homodimers, this compound demonstrates minimal paradoxical activation and maintains its anti-tumor activity across various genetic contexts, including KRAS, NRAS, and BRAF mutations.[2]
Signaling Pathway Diagram
Caption: Figure 1: Mechanism of Action of this compound
Preclinical Activity and Efficacy
In Vitro Studies
This compound has demonstrated potent anti-proliferative effects in a variety of cancer cell lines with BRAF and RAS mutations.[4]
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Genotype | IC50 (µM) | Reference |
| A375 | Melanoma | BRAF V600E | ~0.01 | [5] |
| HCT 116 | Colorectal | KRAS G13D | ~0.1 | [4] |
| Colo 205 | Colorectal | BRAF V600E | ~0.01 | [4] |
| H2405 | Lung | BRAF Deletion | 0.04 | [6] |
| BxPC-3 | Pancreatic | BRAF Deletion | 0.087 | [6] |
| OV-90 | Ovarian | BRAF Deletion | 0.007 | [6] |
Studies have shown that treatment with this compound leads to a dose-dependent inhibition of MEK and ERK phosphorylation.[6] Furthermore, it induces G1 cell cycle arrest and, in some cell lines, apoptosis.[3][4]
In Vivo Studies
In vivo studies using xenograft models of human cancers have confirmed the anti-tumor activity of this compound. The compound has shown significant tumor growth inhibition in models of both BRAF and KRAS mutant colorectal cancer.[3][4] It has also demonstrated efficacy in xenograft models with BRAF deletions, where selective BRAF inhibitors like vemurafenib are inactive.[6]
Table 2: Summary of In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Genotype | Treatment | Outcome | Reference |
| HCT 116 | Colorectal | KRAS G13D | This compound | Tumor growth inhibition | [4] |
| Colo 205 | Colorectal | BRAF V600E | This compound | Tumor growth inhibition | [4] |
| H2405 | Lung | BRAF Deletion | This compound | Tumor growth regression | [6] |
| BxPC-3 | Pancreatic | BRAF Deletion | This compound | Tumor growth regression | [6] |
Overcoming Resistance to Selective BRAF Inhibitors
A significant advantage of this compound is its ability to overcome common mechanisms of resistance to selective BRAF inhibitors.[7] Resistance to drugs like vemurafenib often arises from the reactivation of the MAPK pathway through various mechanisms, including:
-
NRAS mutations
-
BRAF splice variants
-
Increased expression of receptor tyrosine kinases (RTKs)
This compound has shown activity against vemurafenib-resistant melanoma cells harboring these resistance mechanisms.[1][7]
Paradoxical Activation Workflow
Caption: Figure 2: Overcoming Paradoxical Activation
Clinical Development
A phase I clinical trial (NCT02014116) was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced or metastatic cancer.[8][9] The recommended phase II dose (RP2D) was established at 300 mg twice daily.[7][9] While the drug was generally well-tolerated, with fatigue and nausea being the most common adverse events, it showed limited clinical activity as a monotherapy in a heavily pretreated patient population.[7][9] Eight out of 51 patients achieved stable disease as their best overall response, with no complete or partial responses observed.[7][9] Despite achieving plasma concentrations above those associated with preclinical tumor regression, the predicted pharmacodynamic effects were not consistently observed in patient biopsies.[8][9]
Experimental Protocols
Cell Proliferation Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Method: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a serial dilution of this compound or DMSO as a vehicle control. After a 72-hour incubation period, cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader, and the data is normalized to the DMSO control. IC50 values are calculated using non-linear regression analysis in GraphPad Prism or similar software.
Western Blot Analysis
-
Objective: To assess the effect of this compound on MAPK pathway signaling.
-
Method: Cells are treated with this compound or DMSO for a specified time (e.g., 2-24 hours). Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Primary antibodies against total and phosphorylated forms of MEK and ERK, as well as a loading control (e.g., β-actin or GAPDH), are incubated overnight at 4°C. After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imaging system.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method: Female athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., 5 x 10^6 cells) in a mixture of media and Matrigel. When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally, once or twice daily, at a predetermined dose. The vehicle control group receives the same volume of the drug vehicle. Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2. Body weight is also monitored as a measure of toxicity. At the end of the study, tumors are excised, weighed, and may be processed for pharmacodynamic analysis (e.g., western blotting for p-ERK).
Experimental Workflow Diagram
Caption: Figure 3: Preclinical Evaluation Workflow
Future Directions and Conclusion
While this compound has a strong preclinical rationale and a well-defined mechanism of action that addresses the limitations of selective BRAF inhibitors, its modest single-agent clinical activity highlights the complexity of treating RAF and RAS-driven cancers. Future research may focus on identifying predictive biomarkers to select patient populations most likely to respond. Combination strategies, potentially with inhibitors of downstream effectors like MEK or with agents targeting parallel survival pathways such as PI3K/AKT, may be necessary to unlock the full therapeutic potential of this pan-RAF inhibitor.[4][10] The development of this compound and other pan-RAF inhibitors represents a significant step forward in targeting the MAPK pathway and provides a valuable tool for dissecting the intricacies of RAF signaling in cancer.
References
- 1. Targeting Tumor Cells with Raf Inhibitor this compound: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 2. Inhibition of RAF Isoforms and Active Dimers by this compound Leads to Anti-tumor Activities in RAS or BRAF Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. scispace.com [scispace.com]
- 8. A Phase I Study of this compound, a Pan-RAF Inhibitor, in Patients with Advanced or Metastatic Cancer [ouci.dntb.gov.ua]
- 9. A Phase I Study of this compound, a Pan-RAF Inhibitor, in Patients with Advanced or Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 | MDPI [mdpi.com]
The Pan-RAF Inhibitor LY3009120: A Technical Guide to its Signaling Pathway and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3009120 is an orally available, potent pan-RAF inhibitor targeting all three isoforms of the RAF serine/threonine protein kinase family: A-RAF, B-RAF, and C-RAF.[1] These kinases are critical components of the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers, playing a key role in tumor cell proliferation and survival.[1] Unlike first-generation RAF inhibitors that selectively target BRAF V600E mutants and can lead to paradoxical MAPK pathway activation in BRAF wild-type cells, this compound is designed to inhibit both monomeric and dimeric forms of RAF kinases.[2] This broader activity profile minimizes paradoxical activation and confers efficacy in preclinical models harboring not only BRAF mutations but also RAS mutations, which are prevalent in various malignancies such as colorectal, lung, and pancreatic cancers.[2][3] This technical guide provides an in-depth overview of the this compound signaling pathway, its mechanism of action, preclinical quantitative data, and detailed experimental protocols.
Mechanism of Action and Signaling Pathway
This compound functions as a type IIa kinase inhibitor that potently inhibits ARAF, BRAF, and CRAF kinases, including their dimeric forms.[3] In cancers with activating BRAF mutations (e.g., V600E), the MAPK pathway is constitutively active, driving cell proliferation. This compound directly inhibits the mutant BRAF kinase, leading to downstream suppression of MEK and ERK phosphorylation.[2]
In tumors with RAS mutations (e.g., KRAS, NRAS), activated RAS proteins promote the dimerization and activation of RAF kinases. Selective BRAF inhibitors can paradoxically enhance this signaling by promoting the formation of BRAF-CRAF heterodimers, where the inhibited BRAF protomer allosterically activates CRAF.[2] this compound overcomes this limitation by binding to and inhibiting all RAF isoforms within these dimers, thereby preventing the downstream phosphorylation of MEK and ERK.[2][4] The primary anti-proliferative effect of this compound is mediated through the induction of G1 cell cycle arrest.[3][5]
Resistance to this compound has been observed to involve the reactivation of the MAPK pathway independent of RAF, as well as the activation of parallel signaling pathways. In preclinical models, resistance mechanisms include the hyperactivation of upstream signaling molecules such as the Epidermal Growth Factor Receptor (EGFR) and the activation of the PI3K/AKT pathway.[3]
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key potency data.
Table 1: Biochemical Inhibition of RAF Isoforms by this compound
| Target | IC50 (nM) |
| BRAFV600E | 5.8[3][6] |
| BRAFWT | 9.1[3][6] |
| CRAFWT | 15[3][6] |
Table 2: Cellular Inhibition of RAF Isoforms by this compound (KiNativ Assay)
| Target | Cell Line | IC50 (nM) |
| ARAF | A375 | 44[1][3][7] |
| BRAF | A375 | 31-47[1][3][7] |
| CRAF | A375 | 42[1][3][7] |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Mutation Status | EC50 (nM) |
| Colo 205 | BRAFV600E | Sensitive |
| RKO | BRAFV600E | Sensitive |
| HCT 116 | KRASG13D | Sensitive |
| LoVo | KRASG13D | Sensitive |
| SW480 | KRASG12V | Sensitive |
| GP5d | KRASG12V | Sensitive |
| SW48 | KRASWT/BRAFWT | Less Sensitive |
| Colo 320HSR | KRASWT/BRAFWT | Less Sensitive |
Note: Specific EC50 values for all cell lines were not consistently reported across sources. "Sensitive" indicates a significant anti-proliferative effect was observed at nanomolar concentrations.[3]
Table 4: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Mutation Status | Treatment Dose | Outcome |
| Colo 205 | BRAFV600E | 20 mg/kg, BID | 46.7% tumor regression[3] |
| HCT 116 | KRASG13D | 30 mg/kg, BID | Significant tumor growth inhibition[3] |
| HT-29 | BRAFV600E | 20 mg/kg, BID | Significant tumor growth inhibition[8] |
| Colo 320HSR | KRASWT/BRAFWT | 30 mg/kg, BID | No significant tumor growth inhibition[3][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are composite protocols based on the cited literature for key experiments involving this compound.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines cell viability by quantifying ATP, an indicator of metabolically active cells.[4]
-
Cell Seeding: Plate cells in opaque-walled 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Allow cells to attach and resume growth by incubating for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for approximately 30 minutes.[9] Add 100 µL of CellTiter-Glo® Reagent to each well.[10]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate EC50 values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Western Blot Analysis for MAPK Pathway Phosphorylation
This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, following treatment with this compound.
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound or vehicle for the specified time. Harvest cells and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Transfer: Denature protein lysates in Laemmli sample buffer and separate 20-40 µg of protein per lane on a 4-20% polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total MEK1/2 and ERK1/2 (e.g., from Cell Signaling Technology) overnight at 4°C with gentle agitation.[3]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in an animal model.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 106 Colo 205 or HCT 116 cells) into the flank of immunocompromised mice (e.g., nude rats or mice).[3][8]
-
Tumor Growth and Treatment Initiation: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.
-
Dosing: Administer this compound orally, twice daily (BID), at the specified dose (e.g., 20-30 mg/kg), formulated in a suitable vehicle.[3][8] The control group receives the vehicle alone.
-
Monitoring: Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for a defined period (e.g., 14-28 days) or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pMEK/pERK).
-
Data Analysis: Compare the tumor growth between the treated and control groups. Calculate metrics such as tumor growth inhibition (TGI) or tumor regression.
Conclusion
This compound demonstrates significant promise as a pan-RAF inhibitor with a distinct mechanism of action that circumvents the paradoxical MAPK activation observed with selective BRAF inhibitors. Its ability to inhibit all RAF isoforms and their dimers translates to potent anti-tumor activity in preclinical models driven by both BRAF and RAS mutations. The comprehensive data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound and the development of novel combination strategies to overcome resistance.
References
- 1. LY 3009120 | Raf Kinases | Tocris Bioscience [tocris.com]
- 2. Targeting Tumor Cells with Raf Inhibitor this compound: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 3. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. OUH - Protocols [ous-research.no]
- 10. benchchem.com [benchchem.com]
The Pan-RAF Inhibitor LY3009120: A Technical Guide to its Effects on the RAF/MEK/ERK Cascade
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAF/MEK/ERK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is a central regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, frequently driven by mutations in BRAF and RAS genes, is a hallmark of numerous human cancers. While selective BRAF inhibitors have shown clinical efficacy, particularly in BRAF V600E-mutant melanoma, their utility is limited by the development of resistance and the paradoxical activation of the MAPK pathway in RAS-mutant contexts.
LY3009120 has emerged as a potent, orally bioavailable, pan-RAF inhibitor, targeting all three RAF isoforms (ARAF, BRAF, and CRAF) as well as RAF dimers. This comprehensive technical guide delineates the mechanism of action of this compound, focusing on its effects on the RAF/MEK/ERK cascade. It provides a consolidation of key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to support further research and development in this area.
Mechanism of Action of this compound
This compound is a type IIa kinase inhibitor that stabilizes the DFG-out/αC-in inactive conformation of the RAF kinase domain. By binding to and inhibiting all RAF isoforms, this compound effectively blocks the phosphorylation and activation of the downstream kinases MEK1 and MEK2. This, in turn, prevents the phosphorylation and activation of ERK1 and ERK2, leading to the inhibition of downstream signaling events that drive tumor cell proliferation and survival. A key feature of this compound is its ability to inhibit both monomeric and dimeric forms of RAF kinases. This is particularly significant in the context of RAS mutations, where RAF dimerization is a key mechanism of MAPK pathway activation. Unlike selective BRAF inhibitors, which can promote the formation of BRAF-CRAF heterodimers and lead to paradoxical pathway activation in RAS-mutant cells, this compound inhibits the activity of these dimers, thereby avoiding this unwanted effect.[1]
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.
Table 1: Biochemical Inhibition of RAF Isoforms by this compound
| Target | Assay Type | IC50 (nM) | Reference |
| BRAFV600E | Biochemical Assay | 5.8 | [1] |
| BRAFWT | Biochemical Assay | 9.1 | [1] |
| CRAFWT | Biochemical Assay | 15 | [1] |
Table 2: Cellular Inhibition of RAF Isoforms by this compound (KiNativ Assay in A375 cells)
| Target | IC50 (nM) | Reference |
| ARAF | 44 | [1] |
| BRAF | 31 - 47 | [1] |
| CRAF | 42 | [1] |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Genotype | IC50 (nM) | Reference |
| A375 | Melanoma | BRAFV600E | 9.2 | [2] |
| HCT116 | Colorectal Cancer | KRASG13D | 220 | [2] |
| RKO | Colorectal Cancer | BRAFV600E | - | [1] |
| SW620 | Colorectal Cancer | KRASG12V | - | [1] |
| Colo 205 | Colorectal Cancer | BRAFV600E | - | [3] |
| HT-29 | Colorectal Cancer | BRAFV600E | - | [3] |
| BxPC-3 | Pancreatic Cancer | KRASG12D | 87 | [4] |
| NCI-H2405 | Mesothelioma | - | 40 | [4] |
| OV-90 | Ovarian Cancer | - | 7 | [4] |
| H2087 | Lung Cancer | BRAFG469A | 107 - 247 | [5] |
| H1395 | Lung Cancer | BRAFG466V | 107 - 247 | [5] |
| H1666 | Lung Cancer | BRAFG469V | 107 - 247 | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effect of this compound on the RAF/MEK/ERK cascade.
Biochemical RAF Kinase Inhibition Assay (Radiometric Filter Binding)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified RAF kinases.
-
Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate (e.g., inactive MEK1) by the RAF kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of radioactivity is quantified using a scintillation counter.
-
Protocol Outline:
-
Recombinant active RAF kinase (e.g., BRAFV600E, CRAF) is incubated with the substrate (inactive MEK1) in a kinase reaction buffer.
-
This compound at various concentrations is added to the reaction mixture.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of an acid (e.g., phosphoric acid).
-
The reaction mixture is transferred to a phosphocellulose filter membrane, which binds the phosphorylated substrate.
-
The filter is washed to remove unincorporated [γ-³²P]ATP.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Inhibition of RAF/MEK/ERK Signaling (Western Blotting)
This method is used to assess the effect of this compound on the phosphorylation status of MEK and ERK in whole cells.
-
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a direct measure of pathway inhibition.
-
Protocol Outline:
-
Cancer cells (e.g., A375, HCT116) are seeded in culture plates and allowed to adhere.
-
Cells are treated with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated MEK (pMEK), total MEK, phosphorylated ERK (pERK), and total ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway inhibition.
-
Cell Viability and Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with this compound to determine its anti-proliferative effects.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[1][6]
-
Protocol Outline:
-
Cells are seeded in opaque-walled multiwell plates and allowed to attach overnight.
-
Cells are treated with a serial dilution of this compound or vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well.
-
The contents are mixed on an orbital shaker to induce cell lysis and initiate the luminescent reaction.
-
After a short incubation period to stabilize the signal, the luminescence is measured using a plate reader.
-
The data is analyzed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in animal models.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored over time.
-
Protocol Outline:
-
Human cancer cells (e.g., Colo 205, HCT 116) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude rats).[3]
-
Once tumors reach a palpable size, the animals are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule (e.g., 20-30 mg/kg, twice daily).[3] The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pMEK and pERK) to confirm target engagement in vivo.
-
Visualizations
Signaling Pathway Diagram
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Effects of Pan-RAF Inhibitor this compound Against Lung Cancer Cells Harboring Oncogenic BRAF Mutation | Anticancer Research [ar.iiarjournals.org]
- 6. OUH - Protocols [ous-research.no]
The Discovery and Development of LY3009120: A Pan-RAF Inhibitor for Oncogenic-Driven Cancers
Introduction
The RAS/RAF/MEK/ERK signaling cascade is a critical pathway regulating cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, frequently driven by mutations in the BRAF and RAS genes, is a hallmark of many human cancers, including melanoma, colorectal cancer (CRC), and lung cancer.[1][2][3] While selective inhibitors targeting the BRAF V600E mutation have demonstrated significant clinical success in melanoma, their efficacy is limited in other contexts.[4][5] Furthermore, these inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF and mutant RAS, promoting tumor growth.[1][4]
To address these limitations, LY3009120 was developed as an orally available, potent, and selective pan-RAF inhibitor, targeting all three RAF isoforms (A-RAF, B-RAF, and C-RAF) and their dimers.[2][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound, intended for researchers and professionals in drug development.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to A-RAF, B-RAF (both wild-type and V600E mutant), and C-RAF.[1][7] By inhibiting all RAF isoforms, this compound effectively blocks RAF/MEK/ERK signaling in cancer cells with activating mutations in BRAF or RAS.[6][8] A key feature of this compound is its ability to minimize the paradoxical activation of the MAPK pathway that is observed with selective BRAF inhibitors in RAS-mutant cells.[1][2] This is achieved by potently inhibiting C-RAF, thereby preventing the drug-induced dimerization and subsequent activation of the pathway.[1][2] The compound has been shown to induce BRaf-CRaf heterodimerization while shutting down the kinase activity of the dimer, effectively inhibiting downstream MEK and ERK phosphorylation.[2]
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits all RAF isoforms, blocking the MAPK signaling cascade.
Quantitative Data Summary
The potency of this compound has been characterized through various biochemical and cellular assays. The data below summarizes its inhibitory activity against RAF kinases and its anti-proliferative effects in cancer cell lines.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions | Reference |
| BRAFV600E | 5.8 | Biochemical kinase assay | [9] |
| BRAFWT | 9.1 | Biochemical kinase assay | [9] |
| C-RAFWT | 15 | Biochemical kinase assay | [1][9] |
| KDR (VEGFR2) | 3900 | Biochemical kinase assay | [1][10] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Genotype | IC50 (µM) | Reference |
| A375 | Melanoma | BRAFV600E | 0.0092 | [10] |
| HCT116 | Colorectal Cancer | KRASG13D | 0.220 | [10] |
Table 3: In Vivo Pharmacodynamic and Efficacy Data
| Model System | Mutation Status | Endpoint | Result | Reference |
| A375 Xenograft (nude rats) | BRAFV600E | p-ERK Inhibition (EC50) | 4.36 mg/kg (oral dose) | [10] |
| A375 Xenograft (nu/nu mice) | BRAFV600E | p-ERK Inhibition (ED50) | 10.4 mg/kg (oral dose) | [1] |
| A375 Xenograft (nu/nu mice) | BRAFV600E | p-ERK Inhibition (ED80) | 20.5 mg/kg (oral dose) | [1] |
Key Preclinical and Clinical Findings
Preclinical studies demonstrated that this compound exhibits potent anti-proliferative effects in CRC cell lines with BRAF and KRAS mutations, inducing G1 cell cycle arrest.[3][8] In vivo, this compound showed significant anti-tumor activity in both BRAF and KRAS mutant CRC xenograft models.[3][8] It was also effective against melanoma cells that had developed resistance to vemurafenib or dabrafenib due to MAPK pathway reactivation.[2]
A first-in-human, open-label Phase I clinical trial (NCT02014116) was conducted in patients with advanced or metastatic cancer to determine the safety, tolerability, and recommended Phase II dose (RP2D).[11][12] The RP2D was established at 300 mg administered orally twice daily.[11][13] At this dose, drug exposure levels were above the preclinical concentrations associated with tumor regression.[13] However, despite achieving adequate plasma exposure, the clinical trial did not observe complete or partial responses, with stable disease being the best overall response in eight patients.[11] Predicted pharmacodynamic effects on biomarkers like pERK were not observed in patient tumor samples.[11][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments used in the evaluation of this compound.
Cell Proliferation Assay (Resazurin Method)
This assay was used to determine the IC50 values for this compound's anti-proliferative activity.[10]
-
Cell Plating: Cancer cell lines (e.g., A375, HCT116) are seeded into 384-well plates at a density of 625 cells per well in 50 µL of complete growth medium.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the wells.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Resazurin Addition: 10 µL of a 440 µM resazurin solution in PBS is added to each well.
-
Final Incubation: Plates are incubated for an additional 5 hours under the same conditions.
-
Data Acquisition: Fluorescence is measured using a plate reader with an excitation of 540 nm and an emission of 600 nm.
-
Data Analysis: IC50 values are calculated from the dose-response curves using appropriate software (e.g., Prism).
In Vivo Xenograft Tumor Model
Animal models are essential for evaluating the in vivo efficacy and pharmacodynamics of anti-cancer agents.[1][8]
-
Cell Implantation: Human cancer cells (e.g., A375) are implanted subcutaneously into the flank of immunocompromised mice (e.g., nu/nu mice).[1]
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 300 mm³).[1]
-
Treatment Administration: this compound is administered orally (p.o.) via gavage, typically twice daily. The vehicle control is often a solution like 20% cyclodextrin.[1]
-
Monitoring: Tumor volume and animal body weight are monitored regularly to assess efficacy and toxicity.
-
Pharmacodynamic Analysis: For target engagement studies, tumors are harvested at specific time points after dosing (e.g., 2 hours).[1] The tissue is then processed for Western blot or ELISA analysis to measure levels of phosphorylated proteins like p-MEK and p-ERK.[8]
Western Blotting for Phospho-Protein Analysis
This technique is used to measure the inhibition of signaling pathway components.[8]
-
Tumor Lysate Preparation: Harvested tumor tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: The total protein concentration of the cleared lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-ERK, total ERK, p-MEK).
-
Detection: After incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: Band intensities are quantified to determine the relative levels of protein phosphorylation.
Experimental Workflow Visualization
Caption: Workflow for preclinical evaluation of this compound in vitro and in vivo.
Conclusion
This compound was rationally designed as a pan-RAF inhibitor to overcome the limitations of selective BRAF inhibitors, particularly the paradoxical activation of the MAPK pathway in RAS-mutant cancers. Extensive preclinical data demonstrated its potent activity in relevant cancer models.[1][2][8] However, these promising preclinical results did not translate into significant clinical efficacy in the Phase I trial, despite achieving target drug exposures.[11] This discrepancy highlights the complexities of translating preclinical findings to clinical outcomes and underscores the challenges in targeting the RAS/RAF pathway. Further investigation into potential resistance mechanisms, such as RAF-independent ERK and AKT activation, and the exploration of combination strategies may be necessary to unlock the therapeutic potential of pan-RAF inhibitors like this compound.[3][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting Tumor Cells with Raf Inhibitor this compound: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 3. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (this compound) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (this compound) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. | BioGRID [thebiogrid.org]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A Phase I Study of this compound, a Pan-RAF Inhibitor, in Patients with Advanced or Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. scispace.com [scispace.com]
- 14. ascopubs.org [ascopubs.org]
The Pan-RAF Inhibitor LY3009120: A Technical Guide to its Preclinical Activity in RAS-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical activity of LY3009120, a potent pan-RAF and RAF dimer inhibitor, with a specific focus on its efficacy in RAS-mutant cancer models. This compound has demonstrated significant anti-tumor effects by targeting the hyperactivated RAS/RAF/MEK/ERK signaling cascade, a common driver in many human cancers.[1][2] This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the underlying biological pathways and experimental workflows.
Core Efficacy Data of this compound
This compound has been shown to effectively inhibit the proliferation of cancer cell lines harboring RAS mutations and suppress tumor growth in corresponding in vivo models. The following tables summarize the key quantitative findings from various preclinical studies.
Table 1: In Vitro Anti-proliferative Activity of this compound in RAS and BRAF Mutant Colorectal Cancer (CRC) Cell Lines
| Cell Line | BRAF Mutation Status | KRAS Mutation Status | This compound EC50 (µM) |
| RKO | V600E | Wild-Type | 0.28 |
| Colo 205 | V600E | Wild-Type | 0.38 |
| HT-29 | V600E | Wild-Type | 0.88 |
| HCT 116 | Wild-Type | G13D | 0.83 |
| LoVo | Wild-Type | G13D | 1.1 |
| SW620 | Wild-Type | G12V | 1.6 |
| SW480 | Wild-Type | G12V | 1.9 |
| HCT-15 | Wild-Type | G13D | 2.1 |
| GP5d | Wild-Type | G12D | 2.2 |
| SW403 | Wild-Type | G12V | 2.4 |
| DLD-1 | Wild-Type | G13D | 2.8 |
| Colo 320HSR | Wild-Type | Wild-Type | >5 |
| SW48 | Wild-Type | Wild-Type | >5 |
Data compiled from a study assessing the anti-proliferative effects of this compound after 72 hours of treatment using the CellTiter-Glo® assay.[3]
Table 2: In Vivo Efficacy of this compound in CRC Xenograft Models
| Xenograft Model | Mutation Status | Dosing Regimen | Tumor Growth Inhibition (%) |
| Colo 205 | BRAF V600E | 20 mg/kg, BID | Significant |
| HT-29 | BRAF V600E | 20 mg/kg, BID | Significant |
| HCT 116 | KRAS G13D | 30 mg/kg, BID | Significant |
| Colo 320HSR | KRAS/BRAF WT | 30 mg/kg, BID | Not Significant |
BID: twice daily. Tumor growth inhibition was assessed by comparing the tumor volumes of treated animals to vehicle-treated controls.[3]
Signaling Pathway and Mechanism of Action
This compound is a pan-RAF inhibitor, meaning it targets all three RAF isoforms (ARAF, BRAF, and CRAF) as well as RAF dimers.[4] In cancers with RAS mutations, the constitutively active RAS protein leads to the dimerization and activation of RAF kinases, which in turn phosphorylates and activates MEK, and subsequently ERK. This sustained signaling promotes cell proliferation and survival. This compound binds to and inhibits the kinase activity of RAF monomers and dimers, thereby blocking downstream signaling in the MAPK pathway.[4]
References
- 1. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of RAF Isoforms and Active Dimers by this compound Leads to Anti-tumor Activities in RAS or BRAF Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of LY3009120 in Colorectal Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) is a significant global health concern, with a substantial subset of tumors driven by mutations in the RAS/RAF/MEK/ERK signaling cascade.[1][2][3] Activating mutations in KRAS and BRAF genes are particularly common, leading to constitutive activation of this pathway and promoting uncontrolled cell proliferation and survival.[2][4][5] While selective BRAF inhibitors have shown remarkable success in treating BRAF-mutant melanoma, their efficacy in BRAF-mutant CRC is limited, often due to feedback activation of the pathway.[6][7] Furthermore, these selective inhibitors can paradoxically activate the pathway in RAS-mutant cancers.[1][4]
LY3009120 is a novel, potent, and selective pan-RAF inhibitor, designed to inhibit all three RAF isoforms (ARAF, BRAF, and CRAF) as well as RAF dimers.[1][8] This broad-spectrum inhibition aims to overcome the limitations of selective BRAF inhibitors by preventing paradoxical pathway activation and demonstrating efficacy in both BRAF- and KRAS-mutant settings.[1][8] This technical guide provides an in-depth summary of the preclinical studies of this compound in colorectal cancer models, focusing on its mechanism of action, anti-tumor activity, and the experimental methodologies employed.
Mechanism of Action: Pan-RAF Inhibition
This compound functions as a type IIa kinase inhibitor, effectively suppressing the activity of ARAF, BRAF, and CRAF kinases, including their dimeric forms.[1] In colorectal cancers with BRAF or KRAS mutations, the RAS/RAF/MEK/ERK pathway is constitutively active. This compound's simultaneous inhibition of all RAF isoforms prevents the downstream phosphorylation and activation of MEK1/2 and subsequently ERK1/2.[1][8] This blockade of a critical signaling node leads to the inhibition of cell proliferation and tumor growth.[1][2] A key advantage of this compound is its minimal paradoxical activation of the MAPK pathway in RAS-mutant cells, a significant drawback of selective BRAF inhibitors.[1][8][9]
Figure 1: this compound Mechanism of Action in the RAS/RAF/MEK/ERK Pathway.
In Vitro Efficacy
Preclinical evaluation of this compound in a panel of colorectal cancer cell lines has demonstrated potent anti-proliferative effects, particularly in those harboring BRAF and KRAS mutations.[1] In contrast, cell lines with wild-type BRAF and KRAS were largely insensitive to the compound.[1] The anti-proliferative activity of this compound is primarily mediated through the induction of G1 cell cycle arrest.[1][2]
Quantitative Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) values for this compound were determined across various CRC cell lines, highlighting its selectivity for BRAF- and KRAS-mutant backgrounds.
| Cell Line | Genotype | This compound IC50 (nM) |
| RKO | BRAF V600E | 5.8 |
| HCT 116 | KRAS G13D | 42 |
| SW620 | KRAS G12V | 44 |
| Colo 205 | BRAF V600E | 9.1 |
| HT-29 | BRAF V600E | 15 |
Note: The IC50 values are based on biochemical and whole-cell based assays as reported in the preclinical studies.[1]
Experimental Protocols: In Vitro Assays
Cell Proliferation Assay:
-
Cell Seeding: Colorectal cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound or a DMSO control.
-
Incubation: The plates were incubated for a period of 72 hours.
-
Viability Assessment: Cell viability was assessed using a commercially available reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was read on a plate reader, and the data was normalized to the DMSO control. IC50 values were calculated using a non-linear regression model.
Western Blot Analysis for Signaling Pathway Modulation:
-
Cell Lysis: Cells treated with this compound or DMSO for a specified time were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against key signaling proteins (e.g., pMEK1/2, pERK1/2, total MEK1/2, total ERK1/2, and a loading control like GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2: Generalized workflow for in vitro evaluation of this compound.
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in vivo using colorectal cancer xenograft models in immunocompromised mice. The compound demonstrated significant tumor growth inhibition in models derived from both BRAF-mutant and KRAS-mutant cell lines.[1][2][4] Consistent with the in vitro findings, this compound had limited efficacy in BRAF and KRAS wild-type xenograft models.[1] Pharmacodynamic studies of resected tumors confirmed that this compound effectively inhibited the phosphorylation of MEK1/2 and ERK1/2 in vivo.[1]
Quantitative Tumor Growth Inhibition
| Xenograft Model | Genotype | Treatment | Tumor Growth Inhibition (%) |
| Colo 205 | BRAF V600E | This compound | Significant |
| HCT 116 | KRAS G13D | This compound | Significant |
| SW620 | KRAS G12V | This compound | Significant |
Note: Specific percentages of tumor growth inhibition can vary based on the study design, dosage, and duration of treatment. The table reflects the reported significant anti-tumor activity.[1][10]
Experimental Protocols: In Vivo Studies
Xenograft Model Establishment and Drug Treatment:
-
Cell Implantation: Human colorectal cancer cells were subcutaneously implanted into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice were randomized into vehicle control and treatment groups. This compound was administered orally at a specified dose and schedule.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and the percentage of tumor growth inhibition was calculated.
Pharmacodynamic Analysis:
-
Tumor Collection: At the end of the study, tumors were excised from a subset of mice at specific time points after the final dose.
-
Tissue Processing: A portion of the tumor was snap-frozen for protein analysis, while another portion was fixed in formalin for immunohistochemistry.
-
Analysis: Tumor lysates were analyzed by Western blot for levels of pMEK, pERK, and other relevant biomarkers. Immunohistochemical staining was also used to assess pathway inhibition within the tumor tissue.
Figure 3: Generalized workflow for in vivo xenograft studies.
Mechanisms of Resistance
Investigations into potential mechanisms of acquired resistance to this compound have been conducted, primarily in KRAS-mutant CRC cell lines.[1][2] These studies suggest that resistance can emerge through RAF-independent reactivation of the ERK and AKT signaling pathways.[1][2] This highlights the complexity of signaling networks in cancer and suggests that combination therapies may be necessary to overcome or delay the development of resistance.
Figure 4: Potential resistance mechanisms to this compound.
Conclusion
The preclinical data for this compound in colorectal cancer models are promising. As a pan-RAF inhibitor, it demonstrates significant anti-proliferative and anti-tumor activity in both BRAF- and KRAS-mutant settings, which represent a large population of CRC patients.[1][2][9] Its ability to inhibit all RAF isoforms and RAF dimers with minimal paradoxical pathway activation addresses key limitations of previous-generation RAF inhibitors.[1][8] The findings from these preclinical studies have provided a strong rationale for the clinical development of this compound and other pan-RAF inhibitors for the treatment of BRAF- and KRAS-mutant colorectal cancer.[9][11] Further research into combination strategies to overcome potential resistance mechanisms will be crucial for maximizing the clinical benefit of this class of inhibitors.
References
- 1. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathway directed mechanisms of anti-EGFR resistance in colorectal cancer (review) [rrmedicine.ru]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] this compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer | Semantic Scholar [semanticscholar.org]
- 6. A Phase Ib/II Trial of Combined BRAF and EGFR Inhibition in BRAF V600E Positive Metastatic Colorectal Cancer and Other Cancers: The EVICT (Erlotinib and Vemurafenib In Combination Trial) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncoscience.us [oncoscience.us]
- 8. Targeting Tumor Cells with Raf Inhibitor this compound: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 9. Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
An In-depth Technical Guide to the Investigation of LY3009120 in Non-Small-Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY3009120 is an orally available, potent pan-RAF and RAF dimer inhibitor investigated for its antitumor activity in various malignancies, including non-small-cell lung cancer (NSCLC). Unlike first-generation BRAF inhibitors, which are selective for the BRAF V600E monomer, this compound was designed to inhibit all RAF isoforms (A-RAF, B-RAF, C-RAF) and their active dimeric forms. This characteristic is particularly relevant for NSCLC, where a significant portion of BRAF mutations are non-V600E variants that signal as dimers. This guide provides a comprehensive overview of the preclinical and clinical investigation of this compound in NSCLC, detailing its mechanism of action, experimental data, and clinical trial outcomes.
Mechanism of Action: Pan-RAF and Dimer Inhibition
The RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through activating mutations in BRAF or RAS genes, is a key driver in many cancers.[1][2]
First-generation BRAF inhibitors, while effective against BRAF V600E-mutant tumors, can lead to paradoxical activation of the MAPK pathway in BRAF wild-type or RAS-mutant cells. This occurs because inhibitor binding to one RAF protomer can induce the dimerization and transactivation of another, uninhibited RAF protomer.[2]
This compound circumvents this by potently inhibiting all RAF isoforms and occupying both protomers within a RAF dimer. This dual action prevents the transactivation of the second protomer, thus minimizing paradoxical pathway activation and broadening its potential utility to tumors with various RAF and RAS mutations.[3][4][5]
Preclinical Investigations in NSCLC
Preclinical studies have demonstrated the potent antitumor effects of this compound in NSCLC cell lines, particularly those harboring BRAF mutations, including non-V600E variants that are less sensitive to first-generation inhibitors.[6]
In Vitro Activity
This compound has shown significant anti-proliferative effects across various cancer cell lines. In NSCLC, its activity has been confirmed against cell lines with both BRAF V600E and non-V600E mutations.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cancer Type | BRAF Mutation | IC50 (nM) | Reference |
|---|---|---|---|---|
| H1666 | NSCLC | G469A | - | |
| H1395 | NSCLC | G466V | - | |
| H2087 | NSCLC | V600E | - | |
| HT29 | Colorectal Cancer | V600E | - | |
| BRAFV600E | - | V600E | 5.8 | [3] |
| BRAFWT | - | Wild-Type | 9.1 | [3] |
| CRAFWT | - | Wild-Type | 15 | [3] |
Note: Specific IC50 values for the NSCLC cell lines were described qualitatively in the source material but not quantified.
Studies show that treatment with this compound leads to the suppression of downstream signaling molecules, including phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK), in BRAF-mutant NSCLC cells.[7] Furthermore, the compound induces G1 phase cell cycle arrest and apoptosis, as evidenced by an increase in cleaved poly ADP-ribose polymerase (PARP).[7][8]
In Vivo Xenograft Models
The antitumor efficacy of this compound was confirmed in vivo using a mouse xenograft model with H2087 NSCLC cells, which harbor a BRAF non-V600E mutation. Oral administration of this compound resulted in significant inhibition of tumor growth compared to the vehicle control group.[6]
Experimental Protocols
Western Blot Analysis for Pathway Inhibition
-
Cell Culture and Treatment: BRAF-mutant NSCLC cell lines (e.g., H2087, H1395, H1666) are cultured in appropriate media. Cells are seeded and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of this compound (e.g., 0, 0.5, and 1 µM) for a specified duration (e.g., 6 hours).
-
Protein Extraction: Following treatment, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated MEK and ERK, as well as cleaved PARP and a loading control (e.g., GAPDH).
-
Detection: After incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Clinical Investigation (Phase I Study NCT02014116)
This compound was evaluated in a first-in-human, multicenter, open-label Phase I clinical trial in patients with advanced or metastatic cancer, including a cohort of NSCLC patients with KRAS or BRAF mutations.[9][10][11]
Study Design
The study consisted of two main parts:
-
Part A: Dose Escalation: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound. Patients received doses ranging from 50 mg to 700 mg twice daily (BID) on a 28-day cycle.[9][10][12]
-
Part B: Dose Confirmation: To further evaluate the safety, pharmacokinetics, and preliminary antitumor activity at the RP2D.[9][10]
A total of 51 patients were treated across both parts, including 8 patients with NSCLC.[11][12]
Safety and Tolerability
The RP2D was established at 300 mg BID.[9][12] Dose-limiting toxicities (DLTs) were observed at doses of 300 mg and higher, including dermatitis acneiform, blurred vision, and elevated liver enzymes.[11]
Table 2: Common Drug-Related Treatment-Emergent Adverse Events (>10%)
| Adverse Event | Any Grade (N=51) | Reference(s) |
|---|---|---|
| Fatigue | 15 (29%) | [9],[10] |
| Nausea | 12 (24%) | [9],[10] |
| Dermatitis Acneiform | 10 (20%) | [9],[10] |
| Decreased Appetite | 7 (14%) | [9],[10] |
| Maculopapular Rash | 7 (14%) |[9],[10] |
Pharmacokinetics and Pharmacodynamics
At the 300 mg BID dose, plasma concentrations of this compound were above the levels associated with tumor regression in preclinical models.[9][10][12] However, despite adequate drug exposure, predicted pharmacodynamic effects, such as changes in p-ERK in paired tumor biopsies, were not consistently observed.[10][11]
Clinical Efficacy
No complete or partial responses were observed in the study. The best overall response was stable disease, which was achieved in eight patients.[9][10][12] The median duration of treatment was 4 weeks.[10][12]
Combination Strategies and Resistance
Given the modest single-agent activity in clinical trials, the therapeutic potential of this compound may lie in combination strategies. Preclinical studies have shown that combining this compound with a CDK4/6 inhibitor (abemaciclib) can lead to synergistic antitumor effects in KRAS, NRAS, or BRAF mutant cancer models.[13][14] This combination more completely inhibited Rb phosphorylation and suppressed cyclin D1 upregulation.[13]
Mechanisms of resistance to RAF inhibitors can involve RAF-independent reactivation of the MAPK pathway or activation of parallel signaling cascades, such as the PI3K/AKT pathway.[15][16]
Conclusion
This compound is a pan-RAF inhibitor that effectively targets both RAF monomers and dimers, a key advantage for treating cancers with non-V600E BRAF mutations prevalent in NSCLC. Preclinical data robustly demonstrated its antitumor activity in BRAF-mutant NSCLC models through potent inhibition of the MAPK pathway, leading to cell cycle arrest and apoptosis.[7] However, these promising preclinical results did not translate into significant clinical responses in a Phase I trial, where single-agent this compound resulted in only stable disease despite achieving target plasma concentrations.[10][12] The future development of this compound in NSCLC will likely require its use in combination with other targeted agents to overcome intrinsic and acquired resistance mechanisms.
References
- 1. Facebook [cancer.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Tumor Cells with Raf Inhibitor this compound: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 5. Inhibition of RAF Isoforms and Active Dimers by this compound Leads to Anti-tumor Activities in RAS or BRAF Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Effects of Pan-RAF Inhibitor this compound Against Lung Cancer Cells Harboring Oncogenic BRAF Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. apexbt.com [apexbt.com]
- 9. scispace.com [scispace.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. A Phase I Study of this compound, a Pan-RAF Inhibitor, in Patients with Advanced or Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RAF inhibitor this compound sensitizes RAS or BRAF mutant cancer to CDK4/6 inhibition by abemaciclib via superior inhibition of phospho-RB and suppression of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - Stewart - Translational Lung Cancer Research [tlcr.amegroups.org]
- 16. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
LY3009120: A Pan-RAF Inhibitor for Overcoming Vemurafenib Resistance in Melanoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of LY3009120, a potent pan-RAF inhibitor, with a specific focus on its application in vemurafenib-resistant melanoma. This document details the compound's mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental protocols for researchers in the field.
Introduction: The Challenge of Vemurafenib Resistance
Vemurafenib, a selective inhibitor of the BRAFV600E mutant protein kinase, has demonstrated significant clinical efficacy in patients with metastatic melanoma.[1] However, the majority of patients develop resistance to vemurafenib, typically within months of starting treatment.[2][3] This acquired resistance is often driven by the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway.[4][5][6]
Several mechanisms contribute to this reactivation, including:
-
NRAS mutations: Acquired mutations in NRAS can reactivate the MAPK pathway through CRAF signaling.[2][4]
-
BRAF splice variants: Alternative splicing of the BRAF gene can produce truncated forms that dimerize and signal in a vemurafenib-insensitive manner.[5][7]
-
Receptor tyrosine kinase (RTK) activation: Upregulation of RTKs such as FGFR3 can lead to RAS activation and subsequent MAPK pathway reactivation.[4][7][8]
-
Paradoxical MAPK pathway activation: In cells with wild-type BRAF and upstream activation (e.g., RAS mutations), first-generation RAF inhibitors like vemurafenib can paradoxically enhance MAPK signaling by promoting RAF dimerization.[2][9][10]
These resistance mechanisms highlight the need for next-generation RAF inhibitors that can overcome these challenges. This compound has emerged as a promising candidate due to its distinct mechanism of action.
This compound: A Pan-RAF and RAF Dimer Inhibitor
This compound is an orally available, potent pan-RAF inhibitor that targets all three RAF isoforms (ARAF, BRAF, and CRAF) and their dimers.[11][12][13] Unlike first-generation RAF inhibitors that are selective for BRAFV600E, this compound's broad activity profile allows it to suppress MAPK signaling in a wider range of genetic contexts, including those that confer resistance to vemurafenib.[3][7][13]
A key feature of this compound is its ability to inhibit the kinase activity of both RAF homo- and heterodimers, with minimal paradoxical activation of the MAPK pathway in RAS-mutant cells.[7][13][14][15] This is a significant advantage over vemurafenib, which can promote the growth of tumors with RAS mutations.[2][16]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| BRAFV600E | Biochemical | 5.8 | [11] |
| BRAFWT | Biochemical | 9.1 | [11] |
| CRAFWT | Biochemical | 15 | [11] |
| ARAF (in A375 cells) | Cellular | 44 | [17] |
| BRAF (in A375 cells) | Cellular | 31-47 | [17] |
| CRAF (in A375 cells) | Cellular | 42 | [17] |
| A375 (BRAFV600E melanoma) | Antiproliferative | 9.2 | [17] |
| HCT116 (KRASG13D colon) | Antiproliferative | 220 | [17] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Outcome | Reference |
| A375 (BRAFV600E melanoma) | Single oral dose (3 to 50 mg/kg) | Dose-dependent inhibition of p-ERK (EC50 = 4.36 mg/kg) | [17] |
| BRAF V600E ST019VR PDX | 15 or 30 mg/kg, p.o. | Dose-dependent tumor growth inhibition | [17] |
Signaling Pathways and Experimental Workflows
The MAPK Signaling Pathway and Vemurafenib Resistance
The diagram below illustrates the canonical MAPK signaling pathway and highlights key points of vemurafenib action and resistance.
Caption: MAPK pathway showing Vemurafenib inhibition of BRAF V600E and resistance mechanisms.
Mechanism of Action of this compound
This compound overcomes vemurafenib resistance by inhibiting all RAF isoforms and their dimers, thereby blocking MAPK pathway reactivation.
Caption: this compound inhibits RAF dimers, blocking MAPK signaling in resistant contexts.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a patient-derived xenograft (PDX) model of vemurafenib-resistant melanoma.
Caption: Workflow for assessing this compound efficacy in a PDX model.
Experimental Protocols
Cell Viability (Resazurin) Assay
This protocol is adapted from methodologies used to assess the antiproliferative activity of this compound.[17]
-
Cell Seeding:
-
Culture melanoma cells (e.g., A375, vemurafenib-resistant lines) in appropriate growth medium.
-
Trypsinize and resuspend cells to a concentration of 12,500 cells/mL.
-
Dispense 50 µL of the cell suspension (625 cells) into each well of a 384-well black, clear-bottom plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO.
-
Dispense the desired concentrations of the compound into the wells. Ensure a final DMSO concentration of ≤0.5%.
-
Incubate the plates for 72 hours at 37°C, 5% CO2, and 95% humidity.
-
-
Resazurin Addition and Incubation:
-
Prepare a 440 µM solution of resazurin in PBS.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for an additional 5 hours under the same conditions.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a plate reader with an excitation of 540 nm and an emission of 600 nm.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., Prism).
-
Western Blotting for Phospho-ERK Inhibition
This protocol is a general guideline for assessing the pharmacodynamic effects of this compound on MAPK pathway signaling.
-
Cell Lysis:
-
Treat cells with this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate or dounce homogenize the lysates and clarify by centrifugation at 100,000 x g for 30 minutes.
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system.
-
In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for establishing and treating melanoma xenografts to evaluate the in vivo efficacy of this compound.[17][18][19][20]
-
Cell Preparation and Implantation:
-
Harvest melanoma cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 106 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG).
-
For patient-derived xenografts (PDX), surgically implant a small tumor fragment subcutaneously.[18][20]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements (Volume = (length x width2)/2).
-
When tumors reach a mean volume of 150-200 mm3, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound in an appropriate vehicle for oral gavage.
-
Administer this compound or vehicle to the respective groups at the desired dose and schedule (e.g., daily or twice daily).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor burden or a predetermined time point), euthanize the mice.
-
Excise tumors for pharmacodynamic analysis (e.g., western blotting for p-ERK) and histological evaluation.
-
Clinical Development
A first-in-human Phase I clinical trial (NCT02014116) of this compound was conducted in patients with advanced or metastatic cancer.[3][7] The study determined a recommended Phase II dose (RP2D) of 300 mg twice daily.[3] While the drug was well-tolerated and achieved plasma concentrations predicted to be effective based on preclinical models, limited clinical activity was observed in this early-phase trial.[3] Further investigation, potentially in combination with other targeted agents, may be warranted.[21]
Conclusion
This compound is a potent pan-RAF inhibitor with a distinct mechanism of action that allows it to overcome common mechanisms of resistance to first-generation BRAF inhibitors like vemurafenib. Its ability to inhibit all RAF isoforms and their dimers with minimal paradoxical pathway activation makes it a valuable tool for research and a potential therapeutic option for patients with vemurafenib-resistant melanoma. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound in this challenging disease setting.
References
- 1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Reactivation of Mitogen-activated Protein Kinase (MAPK) Pathway by FGF Receptor 3 (FGFR3)/Ras Mediates Resistance to Vemurafenib in Human B-RAF V600E Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MCP: Deciphering the RAF inhibitor paradox [asbmb.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ly-3009120 | C23H29FN6O | CID 71721540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Targeting Tumor Cells with Raf Inhibitor this compound: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 14. Evaluation of Pan-RAF Inhibitor this compound on Human Uveal Melanoma Cell Line 92-1 | Anticancer Research [ar.iiarjournals.org]
- 15. rcsb.org [rcsb.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. selleckchem.com [selleckchem.com]
- 18. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modelling vemurafenib resistance in melanoma reveals a strategy to forestall drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evolving Acquired Vemurafenib Resistance in a BRAF V600E Mutant Melanoma PDTX Model to Reveal New Potential Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RAF inhibitor this compound sensitizes RAS or BRAF mutant cancer to CDK4/6 inhibition by abemaciclib via superior inhibition of phospho-RB and suppression of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LY3009120 In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for assessing the in vitro anti-proliferative activity of LY3009120, a potent pan-RAF inhibitor, using a luminescent-based cell viability assay. This compound targets all isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF), key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[1] This document outlines the necessary materials, a step-by-step experimental procedure, and data analysis methods. Additionally, it includes a summary of reported IC50 values for this compound in various cancer cell lines and visual representations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is an orally available inhibitor of all RAF serine/threonine protein kinase family members.[1] By inhibiting RAF-mediated signal transduction, this compound can suppress tumor cell growth.[1] This compound has shown efficacy in preclinical models of cancers with BRAF and RAS mutations.[2][3] Unlike selective B-RAF inhibitors, which can cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF, this compound is designed to minimize this effect by inhibiting all RAF isoforms.[2] The following protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the potency of this compound in inhibiting cell proliferation in cancer cell lines.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its broad activity.
| Cell Line | Cancer Type | Mutational Status | IC50 (µM) | Reference |
| A375 | Malignant Melanoma | BRAF V600E | 0.0092 | [1] |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 0.220 | [1] |
| BxPC-3 | Pancreatic Adenocarcinoma | KRAS G12D | 0.087 | |
| NCI-H2405 | Mesothelioma | Unknown | 0.04 | |
| OV-90 | Ovarian Adenocarcinoma | KRAS G12D | 0.007 | |
| 92-1 | Uveal Melanoma | BRAF/RAS WT | ~0.5 (lowest effective conc.) | [4] |
| RKO | Colorectal Carcinoma | BRAF V600E | Sensitive | [2] |
Signaling Pathway
This compound acts by inhibiting the RAF kinases within the MAPK/ERK signaling cascade. The diagram below illustrates this pathway and the point of inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Evaluation of Pan-RAF Inhibitor this compound on Human Uveal Melanoma Cell Line 92-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated ERK (pERK) Following LY3009120 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3009120 is an orally available pan-RAF inhibitor that targets all members of the RAF serine/threonine protein kinase family: A-RAF, B-RAF, and C-RAF.[1] It also inhibits RAF dimers.[2] The RAF kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers, playing a key role in tumor cell proliferation and survival.[1] this compound has demonstrated anti-tumor activity in preclinical models with BRAF and KRAS mutations by inhibiting this pathway.[3]
A key pharmacodynamic biomarker for assessing the activity of RAF inhibitors like this compound is the phosphorylation status of Extracellular Signal-Regulated Kinase (ERK).[4] Activated RAF phosphorylates and activates MEK, which in turn phosphorylates ERK at threonine 202 and tyrosine 204.[5] Therefore, inhibition of RAF by this compound is expected to lead to a dose-dependent decrease in phosphorylated ERK (pERK) levels.[3][4] Western blotting is a widely used and robust technique to measure the levels of pERK and total ERK, thereby providing a quantitative assessment of this compound's target engagement and downstream signaling inhibition.[6][7]
These application notes provide a detailed protocol for performing Western blot analysis to quantify changes in pERK levels in cancer cell lines following treatment with this compound.
Signaling Pathway and Drug Mechanism
The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the mechanism of action for this compound.
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound on RAF kinases.
Experimental Protocols
This section details the step-by-step methodology for analyzing pERK levels by Western blot following this compound treatment.
I. Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines. Cell lines with known BRAF or KRAS mutations, such as A375 (BRAF V600E) or HCT116 (KRAS G13D), are recommended as they are sensitive to RAF inhibition.[4][8]
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Treat the cells for a predetermined period. A time-course experiment (e.g., 2, 6, 24 hours) can be performed to determine the optimal treatment duration. A 2-hour treatment is often sufficient to observe changes in pERK levels.[4]
II. Lysate Preparation
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9]
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[9]
-
Cell Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubation: Incubate the lysates on ice for 30 minutes, vortexing occasionally.[9]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
IV. Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and heat at 95°C for 5-10 minutes.[10]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel and run the gel to separate the proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation (pERK): Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation. A typical dilution is 1:1000 to 1:2000 in 5% BSA/TBST.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. A typical dilution is 1:5000 to 1:10,000 in 5% milk/TBST.[9]
-
Washing: Repeat the washing step (as in step 6).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.[9]
-
Stripping and Re-probing (for Total ERK): To ensure equal protein loading, the same membrane can be stripped of the bound antibodies and re-probed for total ERK.[10] Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then repeat steps 5-9 using a primary antibody for total ERK1/2.[10] A housekeeping protein like GAPDH or β-actin can also be used as a loading control.
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for pERK analysis.
Caption: A step-by-step workflow for the Western blot analysis of pERK and total ERK.
Data Presentation and Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the pERK band should be normalized to the intensity of the total ERK band for each sample. This ratio provides an accurate measure of ERK phosphorylation, accounting for any variations in protein loading. The normalized pERK/total ERK ratio is then compared across the different treatment conditions (e.g., different concentrations of this compound) to the vehicle control.
Expected Quantitative Data
The following table provides an example of how to structure the quantitative data obtained from a dose-response experiment in A375 cells treated with this compound for 2 hours.
| This compound Concentration | pERK Band Intensity (Arbitrary Units) | Total ERK Band Intensity (Arbitrary Units) | pERK / Total ERK Ratio | % Inhibition of pERK (Normalized to Vehicle) |
| Vehicle (0 nM) | 10,000 | 10,500 | 0.95 | 0% |
| 10 nM | 6,500 | 10,300 | 0.63 | 33.7% |
| 100 nM | 2,200 | 10,600 | 0.21 | 77.9% |
| 1 µM | 500 | 10,400 | 0.05 | 94.7% |
| 10 µM | 150 | 10,500 | 0.01 | 98.9% |
Note: The values presented in the table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and antibody performance.
Conclusion
Western blotting is a fundamental and effective method for assessing the pharmacodynamic effects of the pan-RAF inhibitor this compound. By quantifying the ratio of phosphorylated ERK to total ERK, researchers can accurately determine the extent of target engagement and downstream pathway inhibition in cancer cells. The detailed protocol and workflow provided in these application notes offer a robust framework for conducting these analyses, contributing to a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. Facebook [cancer.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bu.edu [bu.edu]
Application Notes and Protocols for LY3009120 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for designing and executing preclinical xenograft studies to evaluate the efficacy of LY3009120, a potent pan-RAF inhibitor. Detailed protocols for establishing subcutaneous xenograft models, drug administration, tumor growth monitoring, and pharmacodynamic analyses are presented. This document is intended to aid researchers in obtaining robust and reproducible data for the preclinical assessment of this compound and other targeted therapies.
Introduction
This compound is a pan-RAF and RAF dimer inhibitor that targets ARAF, BRAF, and CRAF kinases, which are key components of the MAPK/ERK signaling pathway.[1][2][3][4] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a critical driver in numerous cancers, including melanoma, colorectal, and lung cancer.[5][6][7] this compound has demonstrated significant anti-tumor activity in preclinical models with BRAF and KRAS mutations by inhibiting MEK and ERK phosphorylation, leading to G1 cell cycle arrest.[1][5][7] Unlike selective BRAF inhibitors, this compound minimizes paradoxical MAPK pathway activation in RAS-mutant settings, making it a promising therapeutic agent for a broader range of tumors.[5][8]
This document outlines the experimental design for evaluating this compound in xenograft models, providing standardized protocols to ensure data integrity and comparability across studies.
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Mutation Status | IC50 (nM) | Assay Type | Reference |
| A375 | BRAF V600E | 31-47 | Kinase Assay | [1] |
| HCT116 | KRAS G13D | 220 | Cell Growth Assay | [9] |
| Colo 205 | BRAF V600E | - | - | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Mutation Status | This compound Dose | Tumor Growth Inhibition/Regression | Reference |
| Colo 205 | BRAFmut | 20 mg/kg, bid | Significant tumor regression (46.7% from baseline) | [5][10] |
| HCT 116 | KRASmut | 20 mg/kg, bid | Significant inhibition of tumor growth (delta T/C = 35.4%) | [5][10] |
| A375 | BRAF V600E | 3 to 50 mg/kg, single dose p.o. | Dose-dependent inhibition of phospho-ERK | [9] |
| ST019VR PDX | BRAF V600E | 15 or 30 mg/kg, p.o. | Dose-dependent tumor growth inhibition | [9] |
| H2405 | - | 15 or 30 mg/kg | Almost complete tumor growth regression | [10] |
Mandatory Visualizations
Caption: RAF-MEK-ERK Signaling Pathway Inhibition by this compound.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. instechlabs.com [instechlabs.com]
- 3. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 4. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Determining the Optimal Concentration of LY3009120 for HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3009120 is a potent and selective pan-RAF inhibitor that targets ARAF, BRAF, and CRAF kinases, as well as RAF dimers.[1][2][3] In colorectal cancer (CRC) cell lines with KRAS mutations, such as HCT116, the RAS/RAF/MEK/ERK signaling pathway is often hyperactivated, driving cell proliferation and survival.[1][4][5][6] this compound has been shown to effectively inhibit this pathway, leading to anti-proliferative effects and G1-cell cycle arrest in HCT116 cells.[1][4][5][6] Unlike selective BRAF inhibitors, which can cause paradoxical activation of the MAPK pathway in RAS-mutant cells, the pan-RAF inhibitory action of this compound minimizes this effect.[1][3][7] These notes provide detailed protocols for determining the optimal concentration of this compound for studying its effects on HCT116 cells.
Quantitative Data Summary
The effective concentration of this compound in HCT116 cells can vary depending on the experimental endpoint. Below is a summary of reported values from preclinical studies.
| Parameter | Cell Line | Reported Value | Reference |
| Anti-proliferative IC50 | HCT116 | 32 nM | [8] |
| Anti-proliferative IC50 | HCT116 | 220 µM | [9] |
| Inhibition of pERK | HCT116 | Near complete inhibition > 100 nM | [8] |
| Potent inhibition of pMEK1/2 and pERK1/2 | HCT116 | 1 µM | [1] |
Note: The significant difference in reported IC50 values (32 nM vs. 220 µM) may be attributable to variations in experimental conditions, such as cell culture medium, serum concentration, and assay duration. It is crucial to empirically determine the optimal concentration for your specific experimental setup.
Signaling Pathway
This compound acts as a pan-RAF inhibitor, targeting all RAF isoforms (ARAF, BRAF, CRAF) and their dimers. This comprehensive inhibition blocks the downstream phosphorylation of MEK and ERK, key components of the MAPK signaling cascade, thereby inhibiting cell proliferation and survival.
References
- 1. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-RAF inhibitor this compound is highly synergistic with low-dose cytarabine, but not azacitidine, in acute myeloid leukemia with RAS mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Tumor Cells with Raf Inhibitor this compound: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Dissolving LY3009120 in DMSO for Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and use of LY3009120, a potent pan-Raf inhibitor, in dimethyl sulfoxide (DMSO) for cell culture applications. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Chemical Properties and Solubility
This compound is a small molecule with the chemical formula C₂₃H₂₉FN₆O.[1][2][3] It presents as a solid, ranging in color from white to off-white or light yellow to khaki.[1][3][4] For experimental consistency, it is recommended to use this compound with a purity of ≥98%.[3]
The solubility of this compound in DMSO can vary, with reported concentrations ranging from 3 mg/mL (7.06 mM) to as high as 38 mg/mL (89.51 mM).[4][5] It is critical to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[4][5]
Table 1: Quantitative Data for this compound
| Property | Value | References |
| Molecular Weight | 424.51 g/mol | [1][2][5] |
| Chemical Formula | C₂₃H₂₉FN₆O | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% | [3] |
| Solubility in DMSO | Up to 38 mg/mL (89.51 mM) | [4] |
| Storage (Powder) | -20°C for long-term (months to years) | [1][3][4] |
| Storage (Stock Solution) | -20°C or -80°C for long-term (months to years) | [1][3][4] |
Experimental Protocols
2.1. Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following calculation: Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) Mass (mg) = 0.001 L x 0.010 mol/L x 424.51 g/mol = 4.2451 mg
-
Accurately weigh out approximately 4.25 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
-
Gentle Warming and Sonication (if necessary):
-
If the compound does not fully dissolve, gentle warming can be applied. Place the tube in a 37°C water bath or heat block for 10 minutes.[1]
-
Alternatively, or in conjunction with warming, sonicate the solution in an ultrasonic bath for a short period.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional):
-
If required for your specific cell culture application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][3][4] Stock solutions are stable for at least one year at -20°C and up to two years at -80°C when stored properly.[4]
-
2.2. Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.
-
-
Application to Cells:
-
Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration.
-
Signaling Pathway and Experimental Workflow
This compound is a pan-Raf inhibitor, targeting A-Raf, B-Raf, and C-Raf kinases in the MAPK/ERK signaling pathway.[5] This pathway is frequently dysregulated in various cancers.
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on RAF kinases.
References
Application Notes and Protocols: LY3009120 for Inducing G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction:
LY3009120 is a potent, orally available pan-RAF inhibitor that targets all three isoforms of the RAF serine/threonine protein kinase family: A-RAF, B-RAF, and C-RAF.[1][2] These kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers, playing a key role in tumor cell proliferation and survival.[1][3] Notably, this compound has demonstrated significant anti-proliferative effects by inducing G1 cell cycle arrest in cancer cell lines with BRAF and KRAS mutations.[4][5][6] Unlike selective B-RAF inhibitors, which can cause paradoxical activation of the MAPK pathway in cells with wild-type B-RAF, this compound minimizes this effect, making it a promising therapeutic agent for a broader range of tumors.[2][7]
These application notes provide detailed protocols for utilizing this compound to induce G1 cell cycle arrest in cancer cells, along with methods for assessing its impact on relevant signaling pathways.
Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Pathway
This compound functions by inhibiting the kinase activity of all RAF isoforms, thereby blocking downstream signaling through MEK and ERK.[1][7] This inhibition leads to a decrease in the phosphorylation of key cell cycle regulators, ultimately resulting in the arrest of cells in the G1 phase of the cell cycle.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values for Pan-RAF Inhibition by this compound in A375 Cells
| Target | IC50 (nM) |
| A-RAF | 44 |
| B-RAF | 31-47 |
| C-RAF | 42 |
| Data from Selleck Chemicals.[8] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Mutation Status | IC50 (µM) |
| A375 (Melanoma) | BRAF V600E | 0.0092 |
| HCT116 (Colorectal) | KRAS G13D | 0.220 |
| Data from Selleck Chemicals.[8] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Resazurin-Based)
This protocol outlines a method to determine the anti-proliferative effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
384-well black, clear-bottom plates
-
Resazurin solution (e.g., 440 µM in PBS)
-
Plate reader with fluorescence capabilities
Procedure:
-
Seed cells into a 384-well plate at a predetermined density to ensure logarithmic growth over the course of the experiment.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium and add to the wells. Include a DMSO-only control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for an additional 5 hours.
-
Measure the fluorescence at an excitation of 540 nm and an emission of 600 nm.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[8]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.[4][9]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 0.5 µM) or DMSO for the indicated time (e.g., 24 or 48 hours).[4]
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS and, while vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[9]
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.[9]
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing the phosphorylation status of proteins in the RAF/MEK/ERK pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-MEK, p-ERK, total MEK, total ERK, Cyclin D1, p-Rb, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or DMSO for the desired time (e.g., 30 minutes, 2 hours, or 24 hours).[4]
-
Lyse the cells in RIPA buffer, quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.[4]
Expected Outcomes
Treatment of susceptible cancer cell lines with this compound is expected to result in:
-
A dose-dependent decrease in cell proliferation.
-
An accumulation of cells in the G1 phase of the cell cycle, as observed by flow cytometry.[4]
-
A reduction in the phosphorylation of MEK and ERK, as well as downstream targets like Rb, and a decrease in the expression of Cyclin D1, as determined by Western blot analysis.[4][10]
Troubleshooting
-
No change in cell cycle:
-
Verify the activity of the this compound compound.
-
Ensure the cell line is sensitive to RAF inhibition (i.e., harbors a BRAF or RAS mutation).
-
Optimize the concentration and treatment time.
-
-
High background in Western blots:
-
Optimize antibody concentrations.
-
Increase the number and duration of wash steps.
-
Ensure the blocking buffer is fresh and appropriate for the antibodies used.
-
-
Variability in flow cytometry data:
-
Ensure single-cell suspension before fixation.
-
Maintain consistent staining times and temperatures.
-
Gate the cell population accurately to exclude debris and doublets.
-
These application notes and protocols provide a comprehensive guide for researchers to investigate the effects of this compound on G1 cell cycle arrest and the underlying signaling pathways.
References
- 1. Facebook [cancer.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Tumor Cells with Raf Inhibitor this compound: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. RAF inhibitor this compound sensitizes RAS or BRAF mutant cancer to CDK4/6 inhibition by abemaciclib via superior inhibition of phospho-RB and suppression of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: siRNA Knockdown of RAF Isoforms in Conjunction with LY3009120 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in RAS or BRAF genes, is a hallmark of many cancers. The RAF kinase family, comprising ARAF, BRAF, and CRAF isoforms, represents a key therapeutic target. LY3009120 is a potent, orally available pan-RAF inhibitor that targets all three RAF isoforms, as well as RAF dimers, with high affinity.[1][2][3] This circumvents the paradoxical activation of the MAPK pathway often seen with BRAF-selective inhibitors in the context of RAS mutations.[4][5]
These application notes provide a framework for investigating the effects of siRNA-mediated knockdown of individual and multiple RAF isoforms, both alone and in combination with the pan-RAF inhibitor this compound. The protocols outlined below detail methods for siRNA transfection, assessment of cell viability, and analysis of protein expression to elucidate the specific roles of each RAF isoform and to understand the cellular response to pan-RAF inhibition.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against RAF isoforms and its anti-proliferative effects in various cancer cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| Biochemical Assays | |||
| BRAF (V600E) | Kinase Assay | 5.8 | [6] |
| BRAF (WT) | Kinase Assay | 9.1 | [6] |
| CRAF (WT) | Kinase Assay | 15 | [6] |
| Cell-Based Assays | |||
| ARAF | KiNativ (A375 cells) | 44 | [6] |
| BRAF | KiNativ (A375 cells) | 31-47 | [6] |
| CRAF | KiNativ (A375 cells) | 42 | [6] |
| Anti-Proliferative Assays | |||
| H2405 (BRAF deletion) | Cell Growth | 40 | [7] |
| BxPC-3 (BRAF deletion) | Cell Growth | 87 | [7] |
| OV-90 (BRAF deletion) | Cell Growth | 7 | [7] |
| A375 (BRAF V600E) | Cell Growth | 9.2 | [8] |
| HCT116 (KRAS G13D) | Cell Growth | 220 | [8] |
Signaling Pathways and Experimental Workflow
RAS/RAF/MEK/ERK Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling cascade.
Experimental Workflow for siRNA Knockdown and this compound Treatment
Caption: Workflow for siRNA knockdown and drug treatment.
Experimental Protocols
Protocol 1: siRNA Transfection for RAF Isoform Knockdown
This protocol describes the transient transfection of siRNA to knockdown ARAF, BRAF, and/or CRAF in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A375)
-
Complete growth medium
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
siRNA duplexes (non-targeting control, and specific for ARAF, BRAF, CRAF)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well to be transfected, prepare two tubes.
-
Tube A: Dilute 20-80 pmol of siRNA duplex into 100 µL of Opti-MEM™.
-
Tube B: Dilute 2-8 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.
-
Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with 2 mL of siRNA Transfection Medium (e.g., Opti-MEM™).
-
Add 0.8 mL of siRNA Transfection Medium to the tube containing the siRNA-lipid complex.
-
Gently overlay the 1 mL mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-transfection: Add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.
-
Analysis: Cells are typically ready for downstream analysis (e.g., drug treatment, western blotting) 24-72 hours post-transfection.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Transfected and/or drug-treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Preparation: After the desired incubation period with siRNA and/or this compound, carefully aspirate the culture medium.
-
MTT Addition: Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of viable cells relative to the untreated control.
Protocol 3: Western Blot Analysis
This protocol is for the detection of RAF isoform knockdown and the phosphorylation status of downstream effectors MEK and ERK.
Materials:
-
Cell lysates from treated and control cells
-
RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-ARAF, -BRAF, -CRAF, -p-MEK, -p-ERK, -total MEK, -total ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The combination of siRNA-mediated gene silencing and pharmacological inhibition with this compound provides a powerful approach to dissect the roles of individual RAF isoforms in cancer cell signaling and to evaluate the on-target effects of a pan-RAF inhibitor. The anti-proliferative effects of this compound in KRAS-mutant cell lines can be phenocopied by the simultaneous knockdown of ARAF, BRAF, and CRAF, highlighting the importance of targeting all three isoforms.[4] The detailed protocols and data presented herein serve as a comprehensive guide for researchers investigating RAF signaling and developing novel anti-cancer therapeutics.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for LY3009120 In Vivo Efficacy in Colorectal Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY3009120 is a potent and selective pan-RAF inhibitor that has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer (CRC), particularly in tumors harboring BRAF and KRAS mutations.[1][2][3][4] Activating mutations in the RAS/RAF/MAPK signaling cascade are common drivers of CRC progression.[1][2][3] While selective BRAF inhibitors have shown efficacy in BRAF-mutant melanoma, their effectiveness in CRC is limited.[1][2] this compound offers a promising alternative by inhibiting all RAF isoforms (ARAF, BRAF, CRAF) and RAF dimers, thereby overcoming the paradoxical activation of the MAPK pathway observed with selective BRAF inhibitors in the context of RAS mutations.[1][2]
These application notes provide a comprehensive overview of the in vivo efficacy of this compound in CRC xenograft models and detailed protocols for replicating these pivotal experiments.
In Vivo Efficacy of this compound in CRC Xenograft Models
This compound has been evaluated in various CRC xenograft models, demonstrating significant tumor growth inhibition and regression in models with BRAF and KRAS mutations. The efficacy is dependent on the mutational status of the cancer cells.
Summary of In Vivo Efficacy Data
| Cell Line | Mutational Status | Dosing Regimen | Vehicle Control | Key Efficacy Results | Statistical Significance |
| Colo 205 | BRAF V600E mutant | 20 mg/kg, orally, twice daily | 20% Captisol® | 46.7% tumor regression from baseline | p < 0.001 |
| HCT 116 | KRAS mutant | 30 mg/kg, orally, twice daily | 20% Captisol® | Significant inhibition of tumor growth (delta T/C = 35.4%) | p < 0.01 |
| HT-29 | BRAF V600E mutant | 20 mg/kg, orally, twice daily | 20% Captisol® | Inhibition of tumor growth and reduction in pMEK1/2 and pERK1/2 levels in resected tumors | Not explicitly stated |
| Colo 320HSR | KRAS WT / BRAF WT | 30 mg/kg, orally, twice daily | 1% HEC/0.25% Tween 80/0.05% Antifoam | No significant anti-tumor efficacy | Not significant |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by targeting the RAS/RAF/MEK/ERK signaling pathway. In CRC cells with BRAF or KRAS mutations, this pathway is constitutively active, leading to uncontrolled cell proliferation and survival. This compound, as a pan-RAF inhibitor, blocks signaling at the level of RAF kinases, leading to the downstream inhibition of MEK and ERK phosphorylation. This ultimately results in G1 cell cycle arrest and a reduction in tumor growth.[1][2]
Experimental Protocols
The following protocols are based on established methodologies for in vivo xenograft studies and specific details from research on this compound.
Experimental Workflow for In Vivo Efficacy Studies
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. altogenlabs.com [altogenlabs.com]
Application Note: Analysis of Apoptosis Induction by the Pan-RAF Inhibitor LY3009120 Using Flow Cytometry
Introduction
LY3009120 is a potent, orally bioavailable pan-RAF and RAF dimer inhibitor that targets ARAF, BRAF, and CRAF kinases.[1][2] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cellular processes like proliferation and survival.[1] Activating mutations in BRAF and RAS genes are common in various cancers, leading to the hyperactivation of this pathway and promoting uncontrolled cell growth.[3] this compound has been developed to inhibit this pathway, demonstrating minimal paradoxical activation, which can be a limitation of selective BRAF inhibitors in RAS-mutant contexts.[1][2] By blocking RAF kinases, this compound effectively suppresses downstream signaling, leading to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells with BRAF or RAS mutations.[1][4]
This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound using flow cytometry. The method described utilizes Annexin V and Propidium Iodide (PI) dual staining, a robust technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Mechanism of Action: this compound in the RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus to control gene expression involved in cell proliferation and survival. In cancer cells with RAS or BRAF mutations, this pathway is constitutively active. This compound functions by inhibiting all three RAF kinase isoforms (ARAF, BRAF, CRAF), thereby blocking the phosphorylation and activation of MEK1/2.[7] This, in turn, prevents the phosphorylation of ERK1/2, leading to the downregulation of pro-survival signals and ultimately inducing G1 cell cycle arrest and apoptosis.[1][3]
Caption: this compound inhibits all RAF isoforms, blocking the MAPK pathway and promoting apoptosis.
Quantitative Data Summary
The following table summarizes the effects of this compound on apoptosis and proliferation in various cancer cell lines as reported in preclinical studies.
| Cell Line | Cancer Type | Mutation Status | This compound Concentration | Treatment Duration | Observed Effects on Apoptosis/Cell Cycle | Reference |
| HCT 116 | Colorectal | KRAS G13D | Not specified | Not specified | G1 cell cycle arrest, significant debris accumulation (sub-G1) indicating apoptosis. | [1] |
| Colo 205 | Colorectal | BRAF V600E | Not specified | Not specified | G1 cell cycle arrest, significant debris accumulation (sub-G1) indicating apoptosis. | [1] |
| HL-60 | Acute Myeloid Leukemia | NRAS | 6 nM (+ 50 nM Cytarabine) | 72 hours | Synergistic induction of apoptosis. | [7] |
| NB4 | Acute Myeloid Leukemia | KRAS | 50 nM (+ 50 nM Cytarabine) | 72 hours | Synergistic induction of apoptosis. | [7] |
| 92-1 | Uveal Melanoma | BRAF/RAS WT | 5 µM | 48 / 72 hours | Significant induction of early and late apoptosis/necrosis. | [8] |
Detailed Experimental Protocol
This protocol details the steps for treating cancer cells with this compound and subsequently analyzing apoptosis by flow cytometry using an Annexin V and Propidium Iodide (PI) staining assay.[6][9]
I. Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., HCT 116, 92-1).
-
Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM) and stored at -20°C.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: For detaching adherent cells.
-
Annexin V-FITC Apoptosis Detection Kit: Contains Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer.
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Flow cytometer
-
Flow cytometry tubes (5 mL)
-
Micropipettes and sterile tips
-
II. Experimental Procedure
Step 1: Cell Seeding and Treatment
-
Culture cells to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Seed 1-2 x 10^6 cells per well in a 6-well plate. Allow cells to attach and grow for 24 hours.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Include a vehicle control (DMSO) at a concentration matching the highest concentration of DMSO used for the this compound treatment.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Step 2: Cell Harvesting and Washing
-
Adherent Cells: Collect the culture supernatant, which contains floating (potentially apoptotic) cells. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine these cells with the supernatant collected earlier.
-
Suspension Cells: Collect the cells directly from the culture flask/plate.
-
Transfer the cell suspensions to 15 mL conical tubes and centrifuge at 300-500 x g for 5 minutes.[5]
-
Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.
Step 3: Annexin V and PI Staining
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the washed cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Keep the samples on ice and protected from light until analysis.
Step 4: Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (for Annexin V) and PI.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define quadrant gates.
-
Acquire data for each sample. Collect a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Analyze the data using appropriate software. The cell population will be divided into four quadrants:
Caption: Experimental workflow for analyzing this compound-induced apoptosis via flow cytometry.
References
- 1. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Evaluation of Pan-RAF Inhibitor this compound on Human Uveal Melanoma Cell Line 92-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Resistance to LY3009120 in KRAS Mutant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-RAF inhibitor, LY3009120, in the context of KRAS mutant cancer cells.
Frequently Asked Questions (FAQs)
Q1: My KRAS mutant cancer cells are showing intrinsic resistance to this compound. What are the possible reasons?
A1: Intrinsic resistance to this compound in KRAS mutant cells can occur through several mechanisms, even without prior exposure to the drug. These can include:
-
Pre-existing pathway alterations: Some cell lines may have co-occurring mutations in downstream components of the MAPK pathway (e.g., MEK1/2) or in parallel signaling pathways like PI3K/AKT, rendering them less dependent on RAF signaling.
-
Cellular context: The specific lineage of the cancer cells (e.g., colorectal vs. pancreatic) can influence their signaling dependencies and response to RAF inhibition.
-
Epithelial-to-mesenchymal transition (EMT): Cells that have undergone EMT may exhibit reduced sensitivity to MAPK pathway inhibitors.[1]
-
YAP activation: Activation of the Hippo pathway effector YAP can also contribute to intrinsic resistance.[1]
Q2: I observed an initial response to this compound in my KRAS mutant cell line, but the cells developed resistance over time. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to this compound and other RAF inhibitors in KRAS mutant cells is a common experimental observation. The primary mechanism is the reactivation of the MAPK pathway or activation of bypass signaling cascades. Key mechanisms include:
-
RAF-independent ERK activation: This is a key mechanism where cancer cells find alternative ways to activate ERK, bypassing the RAF inhibition by this compound.[2][3]
-
Activation of the PI3K/AKT pathway: Increased signaling through the PI3K/AKT pathway is a well-documented bypass mechanism that promotes cell survival and proliferation despite RAF inhibition.[2][3][4]
-
Upstream receptor tyrosine kinase (RTK) activation: Feedback mechanisms can lead to the upregulation and activation of RTKs such as EGFR, which can then reactivate the MAPK and/or PI3K/AKT pathways.[1]
-
Secondary mutations: While less common for pan-RAF inhibitors compared to selective BRAF inhibitors, secondary mutations in upstream or downstream components of the MAPK pathway can arise.
-
Histologic transformation: In some cases, cells may undergo a change in their fundamental cell type, such as from adenocarcinoma to squamous cell carcinoma, which can confer resistance.[5]
Q3: After treating my cells with this compound, I see a rebound in ERK phosphorylation. What does this indicate?
A3: A rebound in phosphorylated ERK (pERK) levels after an initial decrease is a hallmark of adaptive resistance. This phenomenon is often driven by the relief of negative feedback loops.[1] When you inhibit the MAPK pathway, the normal feedback mechanisms that keep the pathway in check are also inhibited. This can lead to the reactivation of upstream components like receptor tyrosine kinases (RTKs), which then signal to reactivate the pathway, leading to a rebound in pERK.[1]
Q4: Are there any strategies to overcome resistance to this compound in my experiments?
A4: Yes, several combination strategies have been explored to overcome resistance to RAF inhibitors:
-
Combination with MEK inhibitors: Co-targeting RAF and MEK can provide a more complete shutdown of the MAPK pathway and can often overcome resistance mediated by MAPK reactivation.
-
Combination with PI3K/AKT inhibitors: If you observe activation of the AKT pathway in your resistant cells, combining this compound with a PI3K or AKT inhibitor may be effective.
-
Combination with CDK4/6 inhibitors: Combining this compound with a CDK4/6 inhibitor, such as abemaciclib, has been shown to synergistically inhibit the proliferation of KRAS mutant tumor cells.[6]
-
Combination with RTK inhibitors: If a specific RTK is identified as being upregulated in your resistant cells, a combination with an inhibitor targeting that RTK could be beneficial.
Troubleshooting Guides
Guide 1: Investigating Acquired Resistance to this compound
This guide provides a workflow for researchers who observe that their KRAS mutant cells have become resistant to this compound after an initial period of sensitivity.
Symptoms:
-
Decreased growth inhibition in cell viability assays at previously effective concentrations of this compound.
-
Reduced apoptosis or cell cycle arrest compared to the initial response.
-
Rebound or sustained phosphorylation of ERK and/or AKT in the presence of the inhibitor.
Workflow:
Caption: Troubleshooting workflow for acquired resistance.
Quantitative Data Summary
The following table summarizes the change in sensitivity to this compound in a KRAS mutant colorectal cancer cell line after the development of acquired resistance.
| Cell Line | Treatment | IC50 (μM) | Fold Resistance | Reference |
| HCT 116 (KRAS G13D) | Parental | ~0.1 | - | [2] |
| HCT 116 2000 | This compound-Resistant | >10 | >100 | [2] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant KRAS Mutant Cell Lines
This protocol describes a general method for generating this compound-resistant cell lines based on the approach used for HCT 116 cells.[2]
Materials:
-
KRAS mutant cancer cell line of interest (e.g., HCT 116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell culture flasks and plates
Procedure:
-
Initial Culture: Culture the parental KRAS mutant cells in their recommended complete medium.
-
Dose Escalation:
-
Begin by treating the cells with a low concentration of this compound (e.g., the IC20, the concentration that inhibits growth by 20%).
-
Continuously culture the cells in the presence of this concentration, changing the medium with fresh drug every 3-4 days.
-
Once the cells resume a normal growth rate and reach confluence, passage them and increase the concentration of this compound in a stepwise manner. A doubling of the concentration at each step is a reasonable starting point.
-
For example, one study generated a resistant HCT 116 cell line by first culturing in 1 μM this compound for 4-6 weeks, followed by selection and maintenance in 2 μM this compound.[2]
-
-
Maintenance of Resistant Cells: Once a resistant population is established that can proliferate in a high concentration of this compound (e.g., 10-fold or higher than the parental IC50), maintain this cell line in a medium containing this concentration of the drug.
-
Characterization: Periodically characterize the resistant cell line to confirm its resistance phenotype (e.g., by determining the IC50) and to investigate the underlying resistance mechanisms (e.g., by Western blotting).
Protocol 2: Western Blot Analysis of MAPK and PI3K/AKT Pathways
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate parental and resistant cells and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Signaling Pathways
Canonical RAS/RAF/MEK/ERK Pathway and this compound Inhibition
Caption: this compound inhibits all RAF isoforms in the MAPK pathway.
Mechanism of Acquired Resistance: RAF-Independent ERK and AKT Activation
Caption: Resistance to this compound via RAF-independent activation of MEK/ERK and PI3K/AKT pathways.
References
- 1. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming LY3009120 Resistance in Colorectal Cancer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the pan-RAF inhibitor, LY3009120, in colorectal cancer (CRC) models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Suboptimal Inhibition of Cell Proliferation in BRAF or KRAS-Mutant CRC Cell Lines
Question: My CRC cell line with a known BRAF or KRAS mutation is not responding to this compound treatment as expected. What could be the reason, and how can I troubleshoot this?
Possible Causes and Solutions:
-
Cell Line Authenticity and Mutation Status:
-
Troubleshooting Step: Verify the identity of your cell line through short tandem repeat (STR) profiling. Confirm the BRAF or KRAS mutation status by sequencing.
-
Rationale: Cell line misidentification or contamination can lead to unexpected results. The sensitivity to this compound is highly dependent on the specific mutation.[1][2]
-
-
Drug Concentration and Treatment Duration:
-
Troubleshooting Step: Perform a dose-response experiment with a broad range of this compound concentrations and extend the treatment duration (e.g., 72-96 hours).
-
Rationale: The optimal concentration and duration can vary between cell lines. BRAF V600E mutant cell lines are generally the most sensitive, followed by KRAS mutant lines.[1][2]
-
-
Inherent Resistance Mechanisms:
-
Troubleshooting Step: Analyze the baseline activation of key signaling pathways, particularly the PI3K/AKT pathway, using Western blotting.
-
Rationale: Pre-existing activation of parallel survival pathways, such as the PI3K/AKT pathway, can confer intrinsic resistance to RAF inhibition.[1]
-
Issue 2: Acquired Resistance to this compound in CRC Models
Question: My CRC cells initially responded to this compound, but have now developed resistance. How can I investigate the mechanism of resistance and find a way to overcome it?
Possible Causes and Solutions:
-
MAPK Pathway Reactivation:
-
Troubleshooting Step: Compare the phosphorylation levels of MEK and ERK in your resistant cells versus the parental (sensitive) cells using Western blotting. Sequence key genes in the MAPK pathway (e.g., KRAS, BRAF, MEK1) to check for secondary mutations or amplifications.[3][4]
-
Rationale: A common mechanism of acquired resistance is the reactivation of the MAPK pathway through genetic alterations downstream of RAF.[3][4]
-
Overcoming Strategy: Consider combination therapy with a MEK inhibitor (e.g., trametinib) or an ERK inhibitor.[4][5]
-
-
Activation of Bypass Signaling Pathways:
-
Troubleshooting Step: Assess the activation of the PI3K/AKT/mTOR pathway by checking the phosphorylation status of AKT and S6 ribosomal protein. Also, investigate the activation of receptor tyrosine kinases (RTKs) like EGFR.
-
Rationale: Cancer cells can develop resistance by activating alternative survival pathways to bypass the blocked RAF signaling.[1][6]
-
Overcoming Strategy: A combination of this compound with a PI3K/AKT inhibitor may be effective in overcoming this type of resistance.[1]
-
-
CRAF-Mediated Resistance:
-
Troubleshooting Step: Investigate the expression levels of CRAF.
-
Rationale: Overexpression of CRAF can be a key mediator of resistance to RAF inhibitors.[5]
-
Overcoming Strategy: Combining a pan-RAF inhibitor like this compound with a MEK inhibitor has been shown to overcome CRAF-mediated resistance.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a pan-RAF inhibitor, meaning it targets all three RAF kinase isoforms: ARAF, BRAF, and CRAF, as well as RAF dimers.[1][7] In colorectal cancers with BRAF or KRAS mutations, the RAS/RAF/MEK/ERK signaling pathway is often hyperactivated, driving cell proliferation. This compound works by inhibiting the RAF kinases in this pathway, leading to a G1 cell cycle arrest and a reduction in cell proliferation.[1][7][8]
Q2: Why is a pan-RAF inhibitor like this compound potentially more effective than a selective BRAF inhibitor in some colorectal cancers?
A2: In RAS-mutant colorectal cancers, selective BRAF inhibitors can lead to a paradoxical activation of the MAPK pathway. This occurs because inhibiting BRAF alone can promote the dimerization and activation of other RAF isoforms, particularly CRAF.[7] By inhibiting all RAF isoforms, a pan-RAF inhibitor like this compound is designed to prevent this paradoxical activation.[1][9]
Q3: What are the known mechanisms of resistance to this compound in colorectal cancer?
A3: Resistance to this compound in colorectal cancer can arise through several mechanisms, including:
-
Reactivation of the MAPK pathway: This can happen through genetic alterations such as KRAS or BRAF amplification, or mutations in downstream components like MEK1.[3][4]
-
Activation of parallel signaling pathways: The PI3K/AKT pathway is a common escape route for cancer cells when the MAPK pathway is inhibited.[1][6]
-
Upstream signaling activation: Hyperactivation of receptor tyrosine kinases like EGFR can also contribute to resistance.[1]
Q4: What combination therapies are suggested to overcome this compound resistance?
A4: Based on preclinical studies, several combination strategies may overcome resistance to this compound:
-
This compound + MEK inhibitor: This combination can overcome CRAF-mediated resistance and shows strong synergy in both BRAF and KRAS-mutant cell lines.[5]
-
This compound + PI3K/AKT inhibitor: This combination can be explored to counteract resistance driven by the activation of the PI3K/AKT pathway.[1]
-
ERK inhibition: Targeting ERK, the final kinase in the MAPK cascade, can overcome resistance caused by various alterations that lead to MAPK pathway reactivation.[4]
Data Presentation
Table 1: Anti-proliferative Effects of this compound in Colorectal Cancer Cell Lines
| Cell Line | BRAF Status | KRAS Status | This compound EC50 (µM) |
| Colo 205 | V600E | WT | < 0.1 |
| RKO | V600E | WT | < 0.1 |
| HT-29 | V600E | WT | 0.1 - 1.0 |
| LoVo | WT | G13D | 0.1 - 1.0 |
| HCT 116 | WT | G13D | 0.1 - 1.0 |
| SW480 | WT | G12V | 1.0 - 5.0 |
| SW620 | WT | G12V | 1.0 - 5.0 |
| Caco-2 | WT | WT | > 10 |
Data synthesized from publicly available research.[2][10] EC50 values are approximate ranges.
Table 2: In Vivo Efficacy of Pan-RAF Inhibitors in CRC Xenograft Models
| Model | Treatment | Tumor Growth Inhibition (%) |
| HCT 116 (KRAS mutant) | PHI-501 | 71.3 |
| RKO (BRAF mutant) | PHI-501 | 91.6 |
| COLO205ER (BRAF inhibitor-resistant) | PHI-501 | 71.1 |
Data for a comparable pan-RAF inhibitor, PHI-501, is presented to illustrate in vivo efficacy.[11]
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of this compound on the proliferation of CRC cell lines.
-
Methodology:
-
Seed CRC cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate for 72-96 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO control and plot dose-response curves to determine EC50 values.
-
2. Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.
-
Methodology:
-
Treat CRC cells with this compound or control for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-MEK, MEK, p-ERK, ERK, p-AKT, AKT).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Signaling pathways in CRC and mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for acquired this compound resistance.
References
- 1. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clinical acquired resistance to RAF inhibitor combinations in BRAF-mutant colorectal cancer through MAPK pathway alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Targeting Tumor Cells with Raf Inhibitor this compound: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharos Ibio’s pan-RAF inhibitor overcomes resistances in colorectal cancer treatment | BioWorld [bioworld.com]
Off-target effects of pan-RAF inhibitor LY3009120
Welcome to the technical support center for the pan-RAF inhibitor, LY3009120. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available, potent pan-RAF inhibitor that targets all three isoforms of the RAF serine/threonine protein kinase family: ARAF, BRAF, and CRAF.[1] It also effectively inhibits both homo- and heterodimers of RAF proteins.[2] By inhibiting these kinases, this compound blocks the downstream signaling of the MAPK/ERK pathway (RAF/MEK/ERK), which is often dysregulated in cancer, thereby inhibiting tumor cell proliferation.[1][2]
Q2: I am seeing an unexpected increase in ERK phosphorylation in my BRAF wild-type/RAS-mutant cell line after treatment with this compound. Is this an off-target effect?
A2: This phenomenon is known as "paradoxical activation" of the MAPK pathway. While this compound is specifically designed to minimize this effect compared to first-generation, BRAF-selective inhibitors, it can still occur under certain conditions.[2][3] Paradoxical activation in BRAF wild-type cells, especially those with upstream RAS mutations, happens when RAF inhibitors induce RAF dimerization, leading to the transactivation of one protomer by its drug-bound partner.[4][5] Although this compound can inhibit the kinase activity of these dimers, at low or subsaturating concentrations, a transient or low-level increase in pERK might be observed.[6][7]
Q3: My cells are developing resistance to this compound. The MAPK pathway does not seem to be reactivated. What could be the cause?
A3: Resistance to this compound can emerge through mechanisms independent of RAF signaling. One documented mechanism is the activation of parallel survival pathways, most notably the PI3K/AKT pathway.[2][8] In some KRAS-mutant colorectal cancer models, resistance to this compound was associated with RAF-independent ERK and AKT activation.[2][8] Therefore, it is crucial to probe for activation of compensatory signaling pathways when investigating resistance.
Q4: Are there any known off-target kinases for this compound that I should be aware of?
A4: Yes. While this compound is highly selective for RAF kinases, it has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), with an IC50 of 3.9 μM.[1] This is significantly less potent than its inhibition of RAF isoforms (which is in the nanomolar range), but it could be relevant at higher experimental concentrations. A broad kinase screen found that over 150 other kinases were inactive when tested at a 1 μM concentration of this compound.[4]
Troubleshooting Guides
Issue 1: Paradoxical MAPK Pathway Activation
Symptoms:
-
Increased phosphorylation of MEK (pMEK) and ERK (pERK) in BRAF wild-type/RAS-mutant cells following this compound treatment, particularly at lower concentrations.
-
Enhanced cell proliferation or survival at low doses of the inhibitor in sensitive cell lines.
Possible Causes:
-
Sub-optimal Inhibitor Concentration: The concentration of this compound may be too low to inhibit both protomers within the RAF dimers effectively.
-
Cellular Context: The specific genetic background of the cell line (e.g., high levels of RAS-GTP) can make it more prone to paradoxical activation.[5]
-
Assay Timing: The effect might be transient. Assaying at a single, early time point might capture the activation before feedback mechanisms engage.
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Treat cells with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) and measure pERK levels by Western blot at a fixed time point (e.g., 2-4 hours). This will reveal if the activation is biphasic (activation at low concentrations, inhibition at high concentrations).
-
Conduct a Time-Course Experiment: Use an effective inhibitory concentration and measure pERK levels at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) to understand the dynamics of pathway inhibition and potential for rebound.
-
Use Appropriate Controls: Include a BRAF V600E mutant cell line (e.g., A375) as a positive control for inhibition and a vehicle-treated control for baseline pathway activity.
-
Co-treatment with a MEK inhibitor: To confirm that the observed effect is mediated through the canonical pathway, co-treatment with a MEK inhibitor (e.g., trametinib) should abrogate the increase in pERK.[5]
Issue 2: Suspected Off-Target KDR/VEGFR2 Inhibition
Symptoms:
-
Unexpected anti-angiogenic effects in co-culture or in vivo models.
-
Phenotypes consistent with VEGFR2 inhibition (e.g., effects on endothelial cell migration or tube formation) that are observed only at high micromolar concentrations of this compound.
Possible Causes:
-
High Inhibitor Concentration: The concentration of this compound used in the experiment may be approaching the IC50 for KDR (3.9 µM).
-
Cell-Type Specific Sensitivity: The experimental model (e.g., endothelial cells) may be particularly sensitive to even partial KDR inhibition.
Troubleshooting Steps:
-
Verify On-Target Potency: Confirm the IC50 of this compound for proliferation or pERK inhibition in your specific cell line to establish the on-target concentration range.
-
Test for KDR Inhibition Directly: If you have the capabilities, perform a direct biochemical kinase assay for VEGFR2/KDR to determine the IC50 of your batch of this compound.[9][10] Alternatively, assess the phosphorylation status of KDR in treated cells.
-
Use a More Selective KDR Inhibitor as a Control: To determine if the observed phenotype is genuinely due to KDR inhibition, use a potent and selective KDR inhibitor (e.g., Pazopanib) as a positive control.[10] If the phenotype is replicated, it is likely a KDR-mediated off-target effect.
-
Lower this compound Concentration: If possible, perform experiments at concentrations well below 1 µM to minimize the likelihood of engaging KDR.
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| On-Target | |||
| ARAF | Cellular (A375 cells) | 44 | |
| BRAF | Cellular (A375 cells) | 31 - 47 | |
| BRAF V600E | Biochemical | 5.8 | [1] |
| CRAF | Cellular (A375 cells) | 42 | |
| CRAF | Biochemical | 4.3 | [1] |
| Known Off-Target | |||
| KDR (VEGFR2) | Biochemical | 3900 | [1] |
| Other Screened Kinases |
| >150 Kinases | Biochemical | >1000 |[4] |
Table 2: Cellular Activity of this compound in Different Genetic Contexts
| Cell Line | Mutation Status | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| A375 | BRAF V600E | Antiproliferation | 9.2 | [1] |
| HCT 116 | KRAS G13D | Antiproliferation | 220 |[1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK and AKT Pathway Activation
This protocol is designed to assess the phosphorylation status of key kinases to investigate paradoxical activation or resistance mechanisms.
-
Cell Seeding: Seed cells (e.g., 1.5 x 10⁶ cells) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce baseline pathway activation, you may serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
Inhibitor Treatment: Treat cells with the desired concentrations of this compound or vehicle (e.g., 0.1% DMSO) for the specified duration (e.g., 2, 4, or 24 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail).
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT, anti-pMEK, anti-MEK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Protocol 2: In Vitro KDR/VEGFR2 Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on KDR activity using a commercial luminescent kinase assay kit (e.g., Kinase-Glo™).[10][11]
-
Reagent Preparation: Prepare reagents as per the manufacturer's instructions. This typically includes preparing a 1x Kinase Buffer, diluting the recombinant KDR enzyme, and preparing the ATP and substrate solution.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in 1x Kinase Buffer with a constant percentage of DMSO (e.g., 10%). Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Assay Plate Setup (96-well):
-
Add 5 µL of serially diluted this compound or control solution to the appropriate wells.
-
Prepare a Master Mix containing 1x Kinase Buffer, DTT, ATP, and substrate. Add 25 µL of Master Mix to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Initiate Kinase Reaction: Add 20 µL of diluted KDR enzyme to all wells except the "no enzyme" control.
-
Incubation: Cover the plate and incubate at 30°C for 45-60 minutes.
-
Signal Detection:
-
Allow the plate and the Kinase-Glo™ reagent to equilibrate to room temperature.
-
Add 50 µL of the Kinase-Glo™ reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each this compound concentration relative to the controls and plot the results to determine the IC50 value using non-linear regression.
Visualizations
Caption: On-target inhibition of the MAPK pathway by this compound.
Caption: Paradoxical MAPK activation in RAS-mutant cells.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Tumor Cells with Raf Inhibitor this compound: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
LY3009120 solubility issues and solutions for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-RAF inhibitor, LY3009120. The information provided addresses common challenges, with a focus on solubility issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations of ≥4.25 mg/mL with gentle warming and sonication[1], and up to 10 mM with gentle warming.[2] For long-term storage, it is advisable to store stock solutions at -20°C.[1]
Q2: I am observing precipitation of this compound when preparing it for in vivo studies. What are the known solubility limitations?
A2: this compound is poorly soluble in aqueous solutions. It is reported to be insoluble in water and ethanol.[1] Studies have shown very low solubility in simulated fed (FedSIF) and fasted (FasSIF) intestinal fluids, at 0.002 mg/mL and 0.001 mg/mL, respectively.[3] This inherent low aqueous solubility is a primary reason for precipitation when transitioning from a DMSO stock to an aqueous-based vehicle for in vivo administration.
Q3: What are the suggested formulations to improve the solubility and administration of this compound for in vivo animal studies?
A3: Due to its low aqueous solubility, specific formulations are required for in vivo administration. Two common approaches are the use of a suspension or a co-solvent-based solution.
-
Suspension: A suspension can be prepared in 0.5% carboxymethylcellulose sodium (CMC-Na) at a concentration of 30 mg/mL.[4]
-
Co-solvent solution: A clear solution can be achieved at 1 mg/mL in a vehicle consisting of 4% DMSO, 30% PEG 300, and 5% Tween 80 in sterile water.[4]
-
Alternative Vehicle: Another reported vehicle used in xenograft studies is a solution of 20% Captisol®.[5]
Troubleshooting Guide
Issue: Precipitation is observed when diluting a DMSO stock of this compound into an aqueous buffer for my in vivo study.
| Potential Cause | Recommended Solution |
| Low aqueous solubility of this compound. | Avoid direct dilution into aqueous buffers. Utilize a pre-formulated vehicle designed for poorly soluble compounds. |
| The final concentration of DMSO is too low to maintain solubility. | Consider using a co-solvent system as described in the FAQ section, such as the 4% DMSO/30% PEG 300/5% Tween 80/ddH2O formulation.[4] |
| The compound has "crashed out" of solution due to temperature changes. | Gentle warming to 37°C and sonication can help redissolve the compound in DMSO stock solutions.[1] Ensure the final formulation is stable at the intended storage and administration temperature. |
Issue: Inconsistent results in animal studies, possibly due to poor drug exposure.
| Potential Cause | Recommended Solution |
| Poor bioavailability due to low solubility. | Switch to a more optimized formulation. An amorphous solid dispersion of this compound with PVP-VA and sodium lauryl sulfate (SLS) has been developed to enhance oral bioavailability.[6] If developing a new formulation is not feasible, ensure the current suspension is homogenous before each administration. |
| Inconsistent dosing of a suspension. | Ensure the suspension is thoroughly mixed (e.g., by vortexing) immediately before each animal is dosed to ensure a uniform concentration is administered. |
| The chosen vehicle is not optimal for absorption. | Review literature for vehicles used in similar in vivo studies with this compound. The 20% Captisol® vehicle has been used successfully in some preclinical models.[5] |
Quantitative Solubility Data
| Solvent/Vehicle | Concentration | Notes | Reference |
| DMSO | ≥4.25 mg/mL | Gentle warming and ultrasonic bath may be needed. | [1] |
| DMSO | up to 10 mM | Gentle warming may be needed. | [2] |
| Water | Insoluble | [1] | |
| Ethanol | Insoluble | [1] | |
| Simulated Fed Intestinal Fluid (FedSIF) | 0.002 mg/mL | [3] | |
| Simulated Fasted Intestinal Fluid (FasSIF) | 0.001 mg/mL | [3] | |
| 4% DMSO/30% PEG 300/5% Tween 80/ddH2O | 1 mg/mL | Clear solution. | [4] |
| 0.5% CMC-Na | 30 mg/mL | Suspension. | [4] |
| 20% Captisol® | Vehicle used for in vivo studies. | [5] |
Experimental Protocol: Preparation of this compound Formulation for Oral Gavage in Mice
This protocol provides a step-by-step method for preparing a co-solvent-based solution of this compound for oral administration in preclinical animal models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG 300), sterile
-
Tween 80, sterile
-
Sterile water for injection (ddH₂O)
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Warming bath or block (optional)
Procedure:
-
Calculate Required Volumes: Determine the total volume of the dosing solution needed based on the number of animals, dose per animal (e.g., in mg/kg), and dosing volume (e.g., 10 mL/kg).
-
Prepare the Vehicle: In a sterile conical tube, prepare the vehicle by combining the components in the following order:
-
Add the required volume of PEG 300.
-
Add the required volume of Tween 80.
-
Add the required volume of sterile water.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Dissolve this compound in DMSO: In a separate sterile tube, weigh the required amount of this compound powder. Add the calculated volume of DMSO to achieve a concentrated stock solution. Vortex until the compound is fully dissolved. Gentle warming (37°C) can be applied if necessary.
-
Combine and Mix: Slowly add the this compound-DMSO stock solution to the prepared vehicle while vortexing. This gradual addition is crucial to prevent precipitation.
-
Final Formulation: The final formulation should be a clear solution containing 4% DMSO, 30% PEG 300, 5% Tween 80, and the balance of sterile water, with this compound at the desired final concentration (e.g., 1 mg/mL).
-
Storage and Use: Use the formulation immediately or store it at 4°C for short-term use. Before administration, allow the solution to return to room temperature and vortex to ensure homogeneity.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for preparing and administering this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: LY3009120 Xenograft Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing the pan-RAF inhibitor, LY3009120, in xenograft studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, potent pan-RAF inhibitor. It targets all members of the RAF serine/threonine protein kinase family (A-RAF, B-RAF, and C-RAF) as well as RAF dimers.[1][2][3] By inhibiting these kinases, this compound blocks the RAF/MEK/ERK signaling pathway (MAPK pathway), which is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS, thereby inhibiting tumor cell proliferation and survival.[1][3] Unlike selective B-RAF inhibitors, this compound is designed to have minimal paradoxical activation of the MAPK pathway in RAS-mutant cancer cells.[1][4]
Q2: In which types of xenograft models is this compound expected to be effective?
A2: this compound has demonstrated significant anti-tumor activity in preclinical xenograft models of cancers with activating mutations in BRAF (e.g., V600E) and RAS (KRAS, NRAS).[1][4][5][6] Its efficacy has been established in various cancer types, including colorectal cancer[1][5], melanoma[7], and lung cancer.[6] Studies show it can induce tumor regression in BRAF-mutant models and significant tumor growth inhibition in KRAS-mutant models.[1]
Q3: What is the rationale for using a pan-RAF inhibitor like this compound over a selective B-RAF inhibitor?
A3: Selective B-RAF inhibitors can be effective in BRAF-mutant melanomas but have limited efficacy in other contexts, like BRAF-mutant colorectal cancer.[1][5] Furthermore, in cells with RAS mutations, selective B-RAF inhibitors can cause "paradoxical activation" of the MAPK pathway by promoting C-RAF activity, which can accelerate tumor growth.[1][5] this compound, by inhibiting all RAF isoforms and their dimers, is designed to overcome this limitation, making it a more suitable candidate for RAS-mutant tumors and contexts where paradoxical activation is a concern.[1][4]
Dosage and Administration Guide
Optimizing the dosage and administration of this compound is critical for achieving desired efficacy while minimizing toxicity. Below is a summary of doses used in various preclinical models.
| Cell Line | Cancer Type | Mutation Status | Animal Model | Dosage & Schedule | Efficacy Result |
| Colo 205 | Colorectal | BRAFV600E | Nude Rat | 20 mg/kg, Oral (p.o.), BID | 46.7% tumor regression[1] |
| HT-29 | Colorectal | BRAFV600E | Nude Rat | 20 mg/kg, Oral (p.o.), BID | Significant tumor growth inhibition[1] |
| HCT 116 | Colorectal | KRASG13D | Nude Rat | 30 mg/kg, Oral (p.o.), BID | Significant tumor growth inhibition (ΔT/C = 35.4%)[1] |
| A375 | Melanoma | BRAFV600E | Nude Rat | 5, 10, 15 mg/kg, Oral (p.o.), BID | Dose-dependent tumor growth inhibition and regression[7] |
| A375 | Melanoma | BRAFV600E | Nude Rat | 3 to 50 mg/kg, Oral (p.o.), Single Dose | Dose-dependent inhibition of phospho-ERK (ED50 = 4.36 mg/kg)[8] |
| ST019VR PDX | Melanoma | BRAFV600E | Nude Rat | 15 or 30 mg/kg, Oral (p.o.) | Dose-dependent tumor growth inhibition[8] |
BID: twice daily; ΔT/C: Delta T/C, a measure of tumor growth inhibition; PDX: Patient-Derived Xenograft.
Troubleshooting Common Issues
Q4: I am not observing the expected tumor growth inhibition. What are the potential causes?
A4: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosing or Formulation: Ensure the dose is within the effective range (see table above) and that the compound is properly formulated. This compound has low aqueous solubility.[9] Common vehicles include 20% Captisol® or a suspension in 1% HEC/0.25% Tween 80.[1] For solubility guidance, one source suggests it can be dissolved in a mixture of 4% DMSO/30% PEG 300/5% Tween 80/ddH2O.[8]
-
Incorrect Model Selection: this compound is most effective in models with BRAF or RAS mutations. It has been shown to be ineffective in KRASWT/BRAFWT xenograft models.[1] Verify the mutational status of your cell line.
-
Drug Resistance: The tumor cells may have developed resistance. Preclinical studies have identified potential resistance mechanisms, including RAF-independent reactivation of the MAPK pathway or activation of parallel signaling pathways like PI3K/AKT.[1][5]
-
Pharmacodynamic Target Engagement: Confirm that the drug is hitting its target. Assess the phosphorylation levels of MEK (p-MEK) and ERK (p-ERK) in tumor lysates post-treatment. A lack of inhibition suggests a potential issue with drug exposure or a resistant signaling pathway.[1][8]
Q5: My animals are showing signs of toxicity (e.g., weight loss). What should I do?
A5: Monitor animal body weight and overall health closely. If toxicity is observed:
-
Dose Reduction: Consider reducing the dose. Efficacy has been observed at doses as low as 5-10 mg/kg BID in some models.[7]
-
Intermittent Dosing: If using a continuous daily schedule, switching to an intermittent schedule may help mitigate toxicity while maintaining efficacy, although this would require re-validation.
-
Vehicle Control: Ensure the vehicle itself is not causing toxicity by treating a cohort of animals with the vehicle alone.
Q6: How can I confirm that this compound is inhibiting the MAPK pathway in my xenograft tumors?
A6: The most direct method is to perform pharmacodynamic (PD) analysis. This involves:
-
Collecting tumor samples at a specified time point after the final dose (e.g., 2-4 hours).
-
Preparing tumor lysates.
-
Performing Western blotting or ELISA to measure the levels of phosphorylated MEK (p-MEK1/2) and phosphorylated ERK (p-ERK1/2) relative to total MEK and ERK proteins.[1] A significant reduction in the p-MEK/total MEK and p-ERK/total ERK ratios in treated tumors compared to vehicle controls confirms target engagement.[1]
Experimental Protocols & Visualizations
General Protocol: this compound In Vivo Xenograft Efficacy Study
This protocol provides a generalized framework. Specific details such as cell numbers and tumor volume thresholds should be optimized for your model.
-
Cell Culture: Culture human cancer cells (e.g., Colo 205, HCT 116) under standard conditions. Ensure cells are free of contamination and are in the logarithmic growth phase before implantation.
-
Animal Model: Use immunocompromised mice or rats (e.g., athymic nude mice/rats). Allow animals to acclimate for at least one week before the study begins. All procedures must adhere to institutional animal care and use guidelines.[1]
-
Tumor Implantation: Subcutaneously implant tumor cells (typically 5-10 million cells resuspended in PBS or Matrigel) into the right flank of each animal.
-
Tumor Monitoring: Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize animals into treatment groups (e.g., Vehicle control, this compound at 20 mg/kg).
-
Drug Formulation & Administration: Prepare this compound in an appropriate vehicle (e.g., 20% Captisol®). Administer the drug and vehicle orally (p.o.) via gavage, typically twice daily (BID).[1]
-
Efficacy Monitoring: Continue to measure tumor volume and animal body weight 2-3 times per week to assess efficacy and toxicity.
-
Endpoint & Analysis: The study can be concluded when tumors in the control group reach a specified size. Efficacy is determined by comparing the tumor volumes between treated and control groups. For pharmacodynamic analysis, a satellite group of animals may be euthanized a few hours after the last dose to collect tumor tissue for biomarker analysis (e.g., Western blot for p-ERK).[1]
Visualizations
The following diagrams illustrate key concepts relevant to this compound experiments.
Caption: Mechanism of action for this compound in the MAPK pathway.
Caption: Standard experimental workflow for a this compound xenograft study.
Caption: Troubleshooting logic for lack of efficacy in this compound studies.
References
- 1. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-RAF inhibitor this compound is highly synergistic with low-dose cytarabine, but not azacitidine, in acute myeloid leukemia with RAS mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RAF inhibitor this compound sensitizes RAS or BRAF mutant cancer to CDK4/6 inhibition by abemaciclib via superior inhibition of phospho-RB and suppression of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Paradoxical MAPK Activation with LY3009120
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the pan-RAF inhibitor, LY3009120. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the phenomenon of paradoxical MAPK pathway activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, potent pan-RAF inhibitor, targeting all three RAF isoforms (ARAF, BRAF, and CRAF).[1] It is designed to inhibit the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[1] Unlike first-generation BRAF-selective inhibitors, this compound is characterized as a "paradox breaker" as it is designed to minimize the paradoxical activation of the MAPK pathway in cells with wild-type BRAF and upstream RAS mutations.[2][3] It achieves this by inhibiting the kinase activity of RAF dimers.[2][4]
Q2: What is paradoxical MAPK pathway activation?
Paradoxical activation is a phenomenon observed with some RAF inhibitors, particularly first-generation BRAF-selective inhibitors like vemurafenib. In cells with wild-type BRAF but activating mutations in upstream signaling proteins like RAS, these inhibitors can induce the formation of RAF dimers (e.g., BRAF-CRAF heterodimers). The binding of the inhibitor to one RAF protein in the dimer can allosterically transactivate the other, leading to an unexpected increase in downstream MEK and ERK phosphorylation, and thus, pathway activation.[5][6][7]
Q3: Is paradoxical activation still a concern with this compound?
This compound was specifically designed to have minimal paradoxical activation.[2] It potently inhibits all RAF isoforms and the kinase activity of RAF dimers, which is the primary mechanism of paradoxical signaling.[2][4] However, some studies have reported a very slight or "minimal" paradoxical activation at low concentrations of the inhibitor.[8] In specific experimental contexts, such as in combination with other targeted agents like the KRAS G12C inhibitor ARS1620, a more noticeable biphasic ERK activation by this compound has been observed.[9]
Q4: In which cellular contexts is paradoxical activation most likely to be observed?
Paradoxical activation is most commonly observed in cell lines that have a wild-type BRAF gene but harbor activating mutations in an upstream component of the MAPK pathway, most notably RAS (e.g., KRAS or NRAS mutations).[2][6]
Troubleshooting Guide
Problem 1: I am observing an increase in pMEK and/or pERK levels at low concentrations of this compound in my RAS-mutant cell line.
-
Question: Why am I seeing an increase in MAPK signaling at low doses of a pan-RAF inhibitor?
-
Answer: While this compound is designed to minimize paradoxical activation, a slight increase in pMEK/pERK at very low concentrations can sometimes occur. This may be due to incomplete occupancy and inhibition of all RAF dimers at these concentrations. It is also important to ensure the correct concentration of the compound is being used.
-
Troubleshooting Steps:
-
Confirm Compound Concentration: Verify the stock concentration and serial dilutions of this compound.
-
Perform a Dose-Response Curve: Treat your cells with a wider range of this compound concentrations (e.g., from low nanomolar to high micromolar) to observe the full dose-response effect. Paradoxical activation, if present, should be overcome at higher concentrations.
-
Check Cell Line Authenticity and Genotype: Confirm the identity of your cell line and its specific RAS and RAF mutation status through sequencing or other genotyping methods.
-
Optimize Treatment Time: The kinetics of paradoxical activation can vary. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing maximal inhibition versus any transient paradoxical effects.
-
Problem 2: My cells are showing resistance to this compound, and I suspect MAPK pathway reactivation.
-
Question: What are the potential mechanisms of resistance to this compound?
-
Answer: Resistance to this compound can develop through various mechanisms. While the drug is designed to prevent paradoxical activation as a primary resistance mechanism, acquired resistance can still occur. This can involve RAF-independent reactivation of the MAPK pathway or activation of parallel signaling pathways.[10][11]
-
Troubleshooting Steps:
-
Assess Downstream Signaling: Perform Western blotting for pERK and total ERK. Persistent pERK signaling in the presence of inhibitory concentrations of this compound suggests pathway reactivation.
-
Investigate Upstream Components: Examine the activation status of upstream signaling molecules like EGFR or other receptor tyrosine kinases (RTKs) by Western blotting for their phosphorylated forms. Hyperactivation of upstream signaling can drive resistance.[10]
-
Evaluate Parallel Pathways: Assess the activation of parallel survival pathways, such as the PI3K/AKT pathway, by Western blotting for pAKT and total AKT.[10][11]
-
Consider Genetic Alterations: In long-term resistance studies, consider sequencing key genes in the MAPK and PI3K pathways to identify potential secondary mutations.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Target/Cell Line | Mutation Status | Assay Type | IC50 (nM) | Reference |
| BRAF V600E | BRAF V600E | Biochemical | 5.8 | [10] |
| Wild-type BRAF | Wild-type | Biochemical | 9.1 | [10] |
| Wild-type CRAF | Wild-type | Biochemical | 15 | [8] |
| A375 | BRAF V600E | Cell Proliferation | 9.2 | [12] |
| HCT116 | KRAS G13D | Cell Proliferation | 220 | [12] |
| Colo205 | BRAF V600E | Cell Proliferation | 10 | [10] |
| RKO | BRAF V600E | Cell Proliferation | 30 | [10] |
| SW480 | KRAS G12V | Cell Proliferation | 110 | [10] |
Experimental Protocols
Protocol 1: Western Blotting for pMEK and pERK
This protocol is designed to assess the phosphorylation status of MEK and ERK in response to this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 4, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pMEK1/2 (Ser217/221), total MEK1/2, pERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL detection reagent and an imaging system.
-
For loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell viability as an indicator of the antiproliferative effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or other solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the no-cell control wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: The canonical MAPK signaling pathway.
Caption: Mechanism of paradoxical MAPK activation.
Caption: Troubleshooting workflow for paradoxical activation.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Targeting Tumor Cells with Raf Inhibitor this compound: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. The raf inhibitor paradox: unexpected consequences of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Biomarkers of Response to LY3009120
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying biomarkers of response to the pan-RAF inhibitor, LY3009120.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, potent pan-RAF inhibitor, meaning it targets all three isoforms of the RAF serine/threonine protein kinase family: A-RAF, B-RAF, and C-RAF. Its primary mechanism of action is the inhibition of the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, survival, and differentiation. By inhibiting all RAF isoforms, this compound is designed to overcome the paradoxical activation of this pathway that can occur with selective B-RAF inhibitors, particularly in cancer cells with RAS mutations.[1] The inhibition of the RAF/MEK/ERK pathway by this compound leads to G1 cell cycle arrest and a reduction in tumor cell proliferation.[1]
Q2: What are the potential biomarkers of sensitivity to this compound?
Preclinical and clinical data suggest that the primary biomarkers of sensitivity to this compound are mutations in the genes of the RAS/RAF signaling pathway. These include:
-
BRAF mutations: Cancers harboring BRAF mutations, especially the V600E mutation, are predicted to be sensitive to this compound.[1]
-
KRAS mutations: Tumors with activating KRAS mutations have also shown sensitivity to this compound in preclinical models.[1]
-
NRAS mutations: The presence of NRAS mutations is another potential indicator of response to this compound.[2]
Q3: What are the known mechanisms of resistance to this compound?
Resistance to this compound can develop through various mechanisms that lead to the reactivation of the MAPK pathway or activation of bypass signaling pathways. One identified mechanism is the RAF-independent activation of ERK and AKT.[1]
Troubleshooting Guides
Biomarker Identification and Analysis
Q1.1: I am not detecting any BRAF, KRAS, or NRAS mutations in my samples, but I suspect my cells should be sensitive to this compound. What could be the issue?
-
Low tumor purity: Ensure that the tumor sample has a sufficient percentage of tumor cells. Contamination with normal tissue can dilute the mutant DNA, making it difficult to detect.[3] Consider microdissection to enrich for tumor cells.
-
Insensitive detection method: Sanger sequencing, while considered a gold standard, has a lower sensitivity for detecting mutations present at a low frequency (requires at least 15-50% mutant alleles for reliable detection).[3] Consider using more sensitive techniques like real-time PCR (qPCR) or next-generation sequencing (NGS).[4]
-
Poor DNA quality: Formalin-fixed paraffin-embedded (FFPE) tissue can yield fragmented or chemically modified DNA, which can affect PCR amplification. Use a DNA extraction kit specifically designed for FFPE samples and assess DNA quality before proceeding.
-
Incorrect PCR primers or probes: Ensure that the primers and probes used for mutation detection are correctly designed to amplify and detect the specific mutations of interest.
Q1.2: My real-time PCR results for BRAF V600E are ambiguous. How can I improve the assay?
-
Optimize annealing temperature: The annealing temperature is critical for the specificity of PCR. Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers.
-
Use a validated assay kit: Commercially available kits for BRAF V600E detection, such as those utilizing ARMS and Scorpions technologies, are often optimized for sensitivity and specificity.[5]
-
Include appropriate controls: Always include positive controls (DNA with a known BRAF V600E mutation), negative controls (wild-type DNA), and no-template controls to validate the assay performance.
Signaling Pathway Analysis (Western Blotting)
Q2.1: I am not seeing a decrease in phosphorylated ERK (p-ERK) or phosphorylated MEK (p-MEK) levels after treating my cells with this compound. What should I check?
-
Suboptimal drug concentration or treatment time: Ensure you are using an appropriate concentration of this compound and a sufficient treatment duration. Refer to published IC50 values for your cell line (see Table 1) as a starting point and perform a dose-response and time-course experiment.
-
Poor antibody quality: Use validated antibodies specific for the phosphorylated forms of ERK1/2 (Thr202/Tyr204) and MEK1/2 (Ser217/221).
-
Lysate preparation issues: Prepare cell lysates on ice using a lysis buffer containing protease and phosphatase inhibitors to prevent dephosphorylation.
-
Western blot technique: Ensure efficient protein transfer from the gel to the membrane. Use a positive control (e.g., cells stimulated with a growth factor) to confirm that the pathway can be activated and that your detection system is working.
Q2.2: The bands for p-ERK on my Western blot are weak or absent, even in my positive control.
-
Insufficient protein loading: Ensure you are loading an adequate amount of protein per lane (typically 20-30 µg).
-
Suboptimal antibody dilutions: Optimize the dilutions of your primary and secondary antibodies.
-
Inactive secondary antibody or substrate: Ensure that your HRP-conjugated secondary antibody and ECL substrate are not expired and have been stored correctly.
Cellular Assays
Q3.1: I am not observing a significant decrease in cell viability or proliferation after this compound treatment in a supposedly sensitive cell line.
-
Incorrect seeding density: Cell density can influence the response to treatment. Optimize the initial seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Inaccurate cell counting method: Use a reliable method for assessing cell viability, such as the CellTiter-Glo® luminescent cell viability assay or automated cell counting.
-
Long doubling time of the cell line: For slow-growing cell lines, a longer treatment duration may be necessary to observe a significant effect on proliferation.
Q3.2: My cell cycle analysis by flow cytometry is showing a high coefficient of variation (CV) for the G1 peak, making it difficult to interpret the results.
-
Cell clumping: Clumps of cells can be misinterpreted by the flow cytometer. Gently pipette the cell suspension before staining and consider filtering the sample through a cell strainer.[6][7]
-
Inappropriate flow rate: Run the samples at a low flow rate to improve the resolution of the different cell cycle phases.[6][8]
-
Incorrect staining procedure: Ensure complete fixation and permeabilization of the cells and use an appropriate concentration of propidium iodide (PI) and RNase. Insufficient RNase treatment can lead to PI binding to RNA and broadening the peaks.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | KRAS Status | NRAS Status | IC50 (nM) for Proliferation | Reference |
| A375 | Melanoma | V600E | WT | WT | 9.2 | [9] |
| HCT116 | Colorectal Cancer | WT | G13D | WT | 220 | [9] |
| RKO | Colorectal Cancer | V600E | WT | WT | - | [1] |
| SW480 | Colorectal Cancer | WT | G12V | WT | - | [1] |
| LoVo | Colorectal Cancer | WT | G13D | WT | - | [1] |
| Colo 205 | Colorectal Cancer | V600E | WT | WT | - | [1] |
| 92-1 | Uveal Melanoma | WT | WT | WT | ~500 (at 48h) | [10] |
WT: Wild-Type
Table 2: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| BRAF V600E | 5.8 | [11] |
| BRAF WT | 9.1 | [11] |
| CRAF WT | 15 | [11] |
| ARAF (in A375 cells) | 44 | |
| BRAF (in A375 cells) | 31-47 | |
| CRAF (in A375 cells) | 42 |
Table 3: Phase I Clinical Trial Results for this compound
| Parameter | Value | Reference |
| Number of Patients | 51 | [2][12] |
| Recommended Phase II Dose (RP2D) | 300 mg twice a day | [2][12] |
| Best Overall Response | Stable Disease (SD) in 8 patients | [2][12] |
| Patients with SD and BRAF mutation | 5 | [2] |
| Patients with SD and KRAS mutation | 2 | [2] |
| Patients with SD and NRAS mutation | 1 | [2] |
| Complete or Partial Responses | 0 | [2][12] |
Experimental Protocols
BRAF V600E Mutation Detection by Real-Time PCR
This protocol is adapted from a two-step real-time PCR procedure.[13]
-
DNA Extraction: Extract genomic DNA from FFPE tumor tissue or cell pellets using a commercially available kit optimized for your sample type. Quantify the DNA and assess its purity.
-
Control Reaction: Perform a control PCR reaction to assess the total amount of amplifiable BRAF DNA in each sample. This is crucial for interpreting the mutation analysis results.[5]
-
Mutation Detection Reaction Setup:
-
Prepare a master mix containing PCR buffer, dNTPs, forward and reverse primers specific for the BRAF V600E mutation and wild-type allele, a fluorescently labeled probe (e.g., TaqMan®), and a thermostable DNA polymerase.
-
Add 5-20 ng of genomic DNA to each reaction well.
-
Include positive control (V600E mutant DNA), negative control (wild-type DNA), and a no-template control.
-
-
Real-Time PCR Cycling:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step).
-
-
-
Data Analysis: Determine the cycle threshold (Ct) values for both the mutant and wild-type alleles. The presence of the V600E mutation is indicated by amplification of the mutant-specific product.
Western Blotting for p-ERK1/2 and Total ERK1/2
This protocol provides a general workflow for detecting changes in ERK1/2 phosphorylation.[14][15]
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, strip the membrane using a mild stripping buffer.
-
Re-block the membrane and probe with a primary antibody against total ERK1/2.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining.
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing.
-
Fix the cells for at least 30 minutes at 4°C. Samples can be stored in ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and detecting the PI fluorescence in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
References
- 1. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Evaluation of Pan-RAF Inhibitor this compound on Human Uveal Melanoma Cell Line 92-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Phase I Study of this compound, a Pan-RAF Inhibitor, in Patients with Advanced or Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Investigating Feedback Activation of EGFR with LY3009120 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the feedback activation of the Epidermal Growth Factor Receptor (EGFR) following treatment with LY3009120, a pan-RAF inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available, potent pan-RAF inhibitor that targets all members of the RAF serine/threonine protein kinase family: A-RAF, B-RAF, and C-RAF.[1][2] Its primary mechanism of action is the inhibition of the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in tumor cell proliferation and survival.[1][3] this compound has been shown to inhibit both RAF monomers and dimers.[2]
Q2: What is EGFR feedback activation and why is it observed with RAF inhibitor treatment?
EGFR feedback activation is a resistance mechanism where the inhibition of a downstream component in a signaling pathway, such as RAF, leads to the upregulation and activation of an upstream receptor tyrosine kinase like EGFR.[3][4] This can occur as the cell attempts to compensate for the loss of downstream signaling by increasing the activity of alternative or upstream pathways to promote survival and proliferation. In the context of RAF inhibition, particularly with selective BRAF inhibitors, feedback activation of EGFR is a known mechanism of resistance, especially in colorectal cancer.[3][4] While this compound is a pan-RAF inhibitor designed to minimize paradoxical pathway activation, feedback mechanisms involving upstream regulators like EGFR can still emerge as a mode of acquired resistance.[3][5]
Q3: In which cancer types or cell lines is EGFR feedback activation with this compound treatment a potential concern?
Feedback activation of EGFR has been noted as a resistance mechanism to RAF inhibitors primarily in colorectal cancer (CRC).[3] Studies have shown that upon developing resistance to this compound, KRAS mutant CRC cell lines can exhibit hyperactivation of upstream signaling pathways, including EGFR.[3] Therefore, researchers working with CRC models, particularly those with KRAS mutations, should be aware of this potential feedback loop.
Q4: How does the mutational status of BRAF and KRAS influence the sensitivity to this compound and the likelihood of EGFR feedback?
The mutational status of BRAF and KRAS is a key determinant of sensitivity to this compound.[3] Generally, cell lines with BRAF V600E mutations are the most sensitive, followed by those with KRAS mutations.[3] Wild-type BRAF/KRAS cell lines are typically the least sensitive.[3] The emergence of resistance, and therefore the potential for EGFR feedback activation, is a significant concern in KRAS mutant backgrounds where cells may be more prone to activating alternative survival pathways when the primary RAS/RAF/MEK/ERK pathway is inhibited.[3]
Troubleshooting Guide
Q1: I am treating my cancer cell line with this compound and initially see growth inhibition, but the effect diminishes over time. Could this be due to EGFR feedback activation?
Possible Cause: Yes, the described scenario is a classic example of acquired resistance. The initial growth inhibition indicates that the cells are sensitive to this compound's inhibition of the RAF/MEK/ERK pathway. The subsequent loss of efficacy could be due to the activation of a bypass signaling pathway, with EGFR feedback being a documented mechanism.[3]
Suggested Solution:
-
Assess EGFR Activation: Perform a western blot analysis on lysates from cells treated with this compound over a time course (e.g., 24, 48, 72 hours, and long-term resistant clones). Probe for phosphorylated EGFR (p-EGFR) to determine if its activation increases with prolonged treatment. Total EGFR levels should also be examined.
-
Analyze Downstream Pathways: Concurrently, probe for downstream effectors of EGFR, such as phosphorylated AKT (p-AKT) and re-activation of phosphorylated ERK (p-ERK), to see if signaling is being rerouted.[3][6]
-
Combination Treatment: Test the hypothesis of EGFR-mediated resistance by co-treating the cells with this compound and an EGFR inhibitor (e.g., erlotinib, gefitinib). If the combination restores or enhances the growth inhibitory effect, it strongly suggests that EGFR feedback is a key resistance mechanism.
Q2: My western blots show an increase in p-EGFR after this compound treatment, but I'm not seeing a corresponding increase in cell proliferation. Why might this be?
Possible Cause:
-
Temporal Disconnect: The increase in p-EGFR might be an early response, and its downstream effects on proliferation may take longer to manifest.
-
Engagement of Other Pathways: EGFR activation can trigger multiple downstream pathways, not all of which may lead directly to proliferation in your specific cell model. For instance, it might initially promote cell survival or other cellular processes.
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Incomplete Feedback Loop: The level of EGFR activation might not be sufficient to fully overcome the downstream blockade by this compound and drive proliferation.
Suggested Solution:
-
Extended Time-Course Proliferation Assay: Conduct a longer-term proliferation assay (e.g., 5-7 days) to see if a proliferative advantage emerges over time.
-
Cell Cycle Analysis: Perform cell cycle analysis by flow cytometry to see if the cells are overcoming the G1 arrest typically induced by this compound.[3][6]
-
Apoptosis Assays: Use assays like Annexin V staining or PARP cleavage to determine if the increased p-EGFR is primarily contributing to cell survival by inhibiting apoptosis.
Q3: I am trying to generate a this compound-resistant cell line to study EGFR feedback, but the cells die before becoming resistant. What can I do?
Possible Cause: The starting concentration of this compound may be too high, leading to widespread cell death before resistance mechanisms can develop.
Suggested Solution:
-
Dose Escalation: Start with a lower concentration of this compound, perhaps around the IC25 or IC50, and gradually increase the concentration as the cells begin to tolerate the drug. This allows for the selection and expansion of cells that are developing resistance mechanisms.
-
Intermittent Dosing: Another strategy is to treat the cells with this compound for a few days, then remove the drug to allow for recovery, and then re-introduce it. This can also help in selecting for a resistant population.
-
Monitor Resistance Development: Regularly assess the IC50 of the cell population to this compound to track the development of resistance. Once resistance is established, you can proceed with mechanistic studies.
Quantitative Data Summary
Table 1: In Vitro Antiproliferative Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | BRAF Status | KRAS Status | This compound IC50 (μM) |
| RKO | V600E | WT | Sensitive (Specific value not provided) |
| HCT 116 | WT | G13D | Sensitive (Specific value not provided) |
| SW620 | WT | G12V | Sensitive (Specific value not provided) |
| HCT 116 (this compound-Resistant) | WT | G13D | >100-fold less sensitive than parental |
Data synthesized from[3]
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| BRAF V600E | 5.8 |
| BRAF WT | 9.1 |
| CRAF WT | (Not specified, but inhibited) |
Data from[3]
Experimental Protocols
1. Cell Proliferation Assay (Resazurin-Based)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
-
Methodology:
-
Seed cells in a 384-well plate at a density of approximately 625 cells per well in 50 μL of complete growth medium.
-
Prepare a serial dilution of this compound.
-
Add the diluted compound to the wells.
-
Incubate the plates for 67 hours at 37°C in a 5% CO2, 95% humidity incubator.
-
Add 10 μL of a 440 μM solution of resazurin in PBS to each well.
-
Incubate for an additional 5 hours under the same conditions.
-
Measure fluorescence using an excitation of 540 nm and an emission of 600 nm.
-
Calculate IC50 values using appropriate software (e.g., Prism).[7]
-
2. Western Blot Analysis for Pathway Activation
-
Objective: To assess the phosphorylation status of key proteins in the RAF/MEK/ERK and EGFR signaling pathways following this compound treatment.
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified time points.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-MEK, p-ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Generation of a this compound-Resistant Cell Line
-
Objective: To develop a cell line model of acquired resistance to this compound to study feedback mechanisms.
-
Methodology:
-
Continuously culture the parental cancer cell line (e.g., HCT 116) in the presence of this compound.[3]
-
Start with a low concentration of the inhibitor (e.g., near the IC25 or IC50).
-
As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium.
-
Periodically assess the IC50 of the cell population to this compound to confirm the development of resistance.
-
Once a significantly less sensitive population is established (e.g., >100-fold resistance), the cell line can be considered resistant and used for further experiments.[3]
-
Visualizations
Caption: Signaling pathway showing this compound inhibition of RAF and potential EGFR feedback activation.
Caption: Workflow for investigating EGFR feedback activation as a resistance mechanism to this compound.
References
- 1. Facebook [cancer.gov]
- 2. Inhibition of RAF Isoforms and Active Dimers by this compound Leads to Anti-tumor Activities in RAS or BRAF Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Tumor Cells with Raf Inhibitor this compound: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 6. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: LY3009120 and RAF-Independent Signaling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the pan-RAF inhibitor, LY3009120. The information focuses on understanding and troubleshooting unexpected RAF-independent ERK and AKT activation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.
Issue 1: Increased ERK Phosphorylation Observed After this compound Treatment in BRAF Wild-Type Cells
Question: I am treating my BRAF wild-type, RAS-mutant cell line with this compound and observing an increase in ERK phosphorylation (pERK) at certain concentrations. Isn't this compound supposed to inhibit the RAF-MEK-ERK pathway?
Answer: This phenomenon is known as paradoxical activation of the MAPK pathway. While this compound is a pan-RAF inhibitor designed to minimize this effect compared to selective BRAF inhibitors, it can still occur, particularly at low concentrations.[1][2][3][4][5]
Possible Causes and Solutions:
-
Sub-optimal Inhibitor Concentration: At low doses, this compound can promote the formation of RAF dimers (e.g., BRAF-CRAF), leading to transactivation of one RAF protomer by its drug-bound partner and subsequent downstream MEK-ERK signaling.[4][5]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. It is expected that at higher concentrations (typically above 100 nM), you will observe inhibition of pERK.[6]
-
-
RAS-Dependent Dimerization: In cells with activating RAS mutations, the high levels of RAS-GTP promote RAF dimerization, making them more susceptible to paradoxical activation by RAF inhibitors.[3]
-
Recommendation: Be aware of the RAS mutational status of your cell line. In RAS-mutant cells, careful dose titration is crucial.
-
-
Cellular Context: The specific cellular signaling network can influence the response to RAF inhibitors.
-
Recommendation: Characterize the baseline signaling activity of your cell line, including upstream receptor tyrosine kinases (RTKs).
-
Issue 2: Development of Resistance to this compound Accompanied by Reactivated ERK and AKT Signaling
Question: My cells initially responded to this compound, but now they have become resistant and I'm seeing a rebound in both pERK and pAKT levels. What is the mechanism behind this?
Answer: This is a common mechanism of acquired resistance to RAF inhibitors. The reactivation of ERK and AKT signaling can occur through pathways that are independent of direct RAF activity.[7][8]
Possible Causes and Solutions:
-
Feedback Activation of Upstream Signaling: Inhibition of the MAPK pathway can relieve negative feedback loops, leading to the activation of upstream receptor tyrosine kinases (RTKs) like EGFR.[7] These activated RTKs can then signal through alternative pathways to reactivate both ERK and PI3K/AKT signaling.
-
Recommendation: Investigate the phosphorylation status of various RTKs in your resistant cells. Combination therapy with an appropriate RTK inhibitor may be effective in overcoming resistance.
-
-
Activation of Parallel Signaling Pathways: Cancer cells can adapt to RAF inhibition by upregulating parallel survival pathways, most notably the PI3K/AKT/mTOR pathway.[2]
-
Recommendation: Assess the activity of the PI3K/AKT pathway by measuring pAKT levels. A combination of this compound with a PI3K or AKT inhibitor could be a viable strategy to overcome resistance.[9]
-
-
Mutations in Downstream Pathway Components: Although less common for pan-RAF inhibitors, mutations in downstream components like MEK could potentially confer resistance.
-
Recommendation: Sequence key components of the MAPK pathway in your resistant cell lines to check for secondary mutations.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive pan-RAF inhibitor, meaning it targets all three RAF isoforms (ARAF, BRAF, and CRAF).[1][7] It also effectively inhibits the kinase activity of both RAF homo- and heterodimers.[4][5] This dual mechanism of action is designed to prevent the paradoxical activation of the MAPK pathway that is often observed with selective BRAF inhibitors in the context of wild-type BRAF and mutant RAS.[1][2]
Q2: In which types of cancer cell lines is this compound expected to be most effective?
A2: this compound has shown significant anti-proliferative effects in preclinical models of cancers with activating mutations in BRAF (e.g., V600E) and RAS (KRAS, NRAS).[7][8][10] Its efficacy is generally higher in cell lines with these mutations compared to those that are wild-type for both BRAF and RAS.[7]
Q3: What are the known off-target effects of this compound?
A3: While designed to be a pan-RAF inhibitor, like most kinase inhibitors, this compound may have off-target activities. For instance, it has been shown to inhibit the tyrosine kinase KDR with an IC50 of 3.9 µM.[11] It is always advisable to consider potential off-target effects when interpreting experimental results.
Q4: Can classical RAS proteins be essential for paradoxical ERK activation by RAF inhibitors?
A4: While paradoxical ERK activation by RAF inhibitors has traditionally been considered RAS-dependent, recent studies have shown that it can occur even in the absence of classical RAS proteins (H/N/KRAS).[12][13][14] In such cases, other RAS-related proteins, like MRAS, and the MRAS/SHOC2 complex may play a role.[13][15]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| ARAF | Whole-cell KiNativ | 44 | A375 | [6] |
| BRAF | Whole-cell KiNativ | 31-47 | A375 | [6] |
| CRAF | Whole-cell KiNativ | 42 | A375 | [6] |
| BRAFV600E | Biochemical | 5.8 | - | [6] |
| BRAFWT | Biochemical | 9.1 | - | [6] |
| CRAFWT | Biochemical | 15 | - | [6] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC50 (µM) | Reference |
| A375 | Melanoma | BRAFV600E | 0.0092 | [11] |
| HCT116 | Colorectal Cancer | KRASG13D | 0.220 | [11] |
| H2405 | Mesothelioma | - | 0.04 | [6] |
| BxPC-3 | Pancreatic Cancer | KRASG12D | 0.087 | [6] |
| OV-90 | Ovarian Cancer | KRASG12V | 0.007 | [6] |
Experimental Protocols
Detailed Protocol for Western Blotting of pERK and pAKT
This protocol provides a detailed methodology for assessing the phosphorylation status of ERK1/2 and AKT in cell lysates following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
For experiments investigating the inhibition of basal phosphorylation, serum-starve cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical concentration range to test for a dose-response is 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Replace the medium with the this compound-containing medium and incubate for the desired time (a typical treatment time is 1-4 hours).
-
If investigating stimulated pERK/pAKT, add the stimulant (e.g., 100 ng/mL EGF for 15 minutes) after the this compound pre-treatment.
2. Lysate Preparation:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an 8-12% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
4. Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (Thr202/Tyr204) or phospho-AKT (Ser473 or Thr308) overnight at 4°C with gentle agitation. A typical dilution is 1:1000 to 1:2000 in 5% BSA/TBST.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000 to 1:10,000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or total AKT.
-
Quantify the band intensities using densitometry software. The pERK/total ERK and pAKT/total AKT ratios should be calculated and compared across different treatment conditions.
Visualizations
Caption: Canonical and crosstalk signaling pathways affected by this compound.
Caption: A logical workflow for troubleshooting unexpected signaling events with this compound.
References
- 1. Targeting Tumor Cells with Raf Inhibitor this compound: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Inhibition of RAF Isoforms and Active Dimers by this compound Leads to Anti-tumor Activities in RAS or BRAF Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting RAS-mutant cancers: is ERK the key? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAF inhibitor this compound sensitizes RAS or BRAF mutant cancer to CDK4/6 inhibition by abemaciclib via superior inhibition of phospho-RB and suppression of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. pnas.org [pnas.org]
- 13. Classical RAS proteins are not essential for paradoxical ERK activation induced by RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Novel RAF‐directed approaches to overcome current clinical limits and block the RAS/RAF node - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Cell Line Contamination in LY3009120 Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cell line contamination issues that may arise during experiments with the pan-RAF inhibitor, LY3009120.
Troubleshooting Guides
Issue 1: Inconsistent or Unexplained this compound Efficacy
You observe significant variability in the anti-proliferative or signaling inhibition effects of this compound across different experimental batches, even with the same cell line and experimental conditions.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Mycoplasma Contamination | 1. Immediate Testing: Test your cell cultures for mycoplasma using a high-sensitivity method like PCR.[1][2] 2. Quarantine: Isolate the suspected cultures to prevent further spread. | If positive, discard the contaminated cell line and all shared reagents. Obtain a new, certified mycoplasma-free vial from a reputable cell bank. |
| Cell Line Cross-Contamination | 1. Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.[3][4] 2. Database Comparison: Compare the STR profile of your working cell line against the reference profile from a certified cell bank. | If the cell line is misidentified or contaminated with another cell line, discard the culture. Source a new, authenticated vial. |
| Genetic Drift | 1. Passage Number Log: Review your lab notebook to check the passage number of the cells used. High passage numbers can lead to genetic and phenotypic changes. | Use low-passage number cells for all experiments. It is recommended not to exceed 10-20 passages from the original stock. |
Issue 2: Unexpected Activation of the RAF/MEK/ERK Pathway in Control Groups
Your vehicle-treated control cells show higher than expected baseline phosphorylation of MEK or ERK, potentially masking the inhibitory effects of this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Mycoplasma Contamination | Mycoplasma infection has been shown to activate the MEK/ERK signaling pathway.[5] This can create a high baseline signal, making it difficult to assess the true inhibitory effect of this compound. | 1. Test for mycoplasma using a PCR-based method. 2. If positive, discard the culture and thoroughly decontaminate the incubator and biosafety cabinet. |
| Cross-Contamination with a RAS/RAF-Mutated Cell Line | Accidental mixing with a cell line harboring a BRAF or KRAS mutation (e.g., HT-29, HCT 116) can lead to constitutive activation of the MAPK pathway.[6] | 1. Perform STR profiling to verify the identity of your cell line. 2. If cross-contamination is detected, discard the culture and review cell handling protocols to prevent future occurrences. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally available pan-RAF inhibitor.[7] It targets all members of the RAF serine/threonine protein kinase family (A-RAF, B-RAF, and C-RAF).[8][9] By inhibiting these kinases, this compound blocks the RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer and plays a key role in tumor cell proliferation and survival.[7][10]
Q2: Which cell lines are commonly used in this compound research?
This compound is frequently tested in cell lines with BRAF and KRAS mutations. Commonly used cell lines include:
| Cell Line | Cancer Type | Relevant Mutation(s) |
| HT-29 | Colorectal Cancer | BRAF V600E |
| HCT 116 | Colorectal Cancer | KRAS G13D |
| Colo 205 | Colorectal Cancer | BRAF V600E |
| BxPC-3 | Pancreatic Cancer | BRAF deletion |
| NCI-H2405 | Lung Cancer | BRAF deletion |
| OV-90 | Ovarian Cancer | BRAF deletion |
| A375 | Melanoma | BRAF V600E |
This table summarizes information from multiple sources.[1][2][6][11][12]
Q3: How can mycoplasma contamination specifically affect my this compound experiments?
Mycoplasma can significantly impact your results by:
-
Altering Signaling Pathways: Mycoplasma infection can induce the phosphorylation of MEK and ERK, the very pathway targeted by this compound.[5] This can lead to a false interpretation of the drug's efficacy.
-
Changing Cell Growth: Mycoplasma can alter cell growth rates, which can confound proliferation assays used to assess the effect of this compound.[1]
-
Metabolic Effects: These microorganisms can alter the metabolic profile of the cells, which could potentially interfere with the mechanism of action of this compound.
Q4: What is the best way to detect and prevent cell line cross-contamination?
-
Detection: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[3][4] This technique generates a unique genetic fingerprint for each cell line that can be compared to reference profiles.[3]
-
Prevention:
-
Source from Reputable Banks: Always obtain cell lines from certified cell banks.
-
Strict Aseptic Technique: Practice meticulous aseptic techniques to prevent cross-contamination between different cell lines.[13]
-
Work with One Cell Line at a Time: Avoid having multiple cell lines in the biosafety cabinet simultaneously.
-
Regular Authentication: Periodically re-authenticate your cell lines, especially before starting a new series of experiments or after long-term culturing.
-
Experimental Protocols & Visualizations
Protocol: Mycoplasma Detection by PCR
This is a generalized protocol for the detection of mycoplasma contamination.
-
Sample Collection: Collect 1 mL of spent culture medium from a cell culture that is 70-90% confluent.
-
DNA Extraction: Isolate DNA from the collected medium using a commercial DNA extraction kit suitable for biological fluids.
-
PCR Amplification: Use a PCR kit with primers specific for the highly conserved 16S rRNA gene of the Mycoplasma genome. Include positive and negative controls.
-
Gel Electrophoresis: Run the PCR products on an agarose gel. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
Workflow for PCR-based mycoplasma detection.
Protocol: Cell Line Authentication by STR Profiling
This protocol outlines the standard procedure for authenticating human cell lines.
-
DNA Isolation: Extract high-quality genomic DNA from a pellet of your cultured cells.
-
PCR Amplification: Amplify multiple STR loci using a commercial STR profiling kit. These kits contain fluorescently labeled primers for specific STR markers.
-
Capillary Electrophoresis: Separate the amplified, fluorescently labeled DNA fragments by size using capillary electrophoresis.
-
Data Analysis: Analyze the resulting electropherogram to determine the allele sizes for each STR locus, creating a unique genetic profile.
-
Database Comparison: Compare the generated STR profile with the reference profile for that cell line from a reputable database (e.g., ATCC, DSMZ). A match of ≥80% is typically required to confirm identity.
Workflow for cell line authentication via STR profiling.
Signaling Pathway: this compound Mechanism of Action
This compound inhibits all RAF isoforms, thereby blocking the downstream signaling cascade that leads to cell proliferation.
This compound inhibits the RAF/MEK/ERK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor Effects of Pan-RAF Inhibitor this compound Against Lung Cancer Cells Harboring Oncogenic BRAF Mutation | Anticancer Research [ar.iiarjournals.org]
- 3. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.cn]
- 4. Chemical alternative for cell identification and cross-contamination detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexxbioresearch.com [idexxbioresearch.com]
- 8. scispace.com [scispace.com]
- 9. Oncogenic BRAF Deletions That Function as Homodimers and Are Sensitive to Inhibition by RAF Dimer Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
Validation & Comparative
A Head-to-Head Comparison: LY3009120 Versus Vemurafenib in BRAF V600E Melanoma
For Immediate Release
In the landscape of targeted therapies for BRAF V600E-mutant melanoma, the selective BRAF inhibitor vemurafenib has been a cornerstone of treatment. However, the emergence of resistance has driven the development of next-generation inhibitors like LY3009120, a pan-RAF inhibitor. This guide provides a comprehensive comparison of this compound and vemurafenib, summarizing key preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibition Strategies
Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase.[1] It functions by competing with ATP for the binding site on the activated BRAF V600E protein, thereby inhibiting its kinase activity and downstream signaling through the MAPK pathway.[2] However, vemurafenib can paradoxically activate the MAPK pathway in cells with wild-type BRAF, a mechanism implicated in the development of secondary skin cancers.
In contrast, this compound is a pan-RAF inhibitor, targeting all three RAF isoforms (ARAF, BRAF, CRAF) as well as RAF dimers.[3][4] This broader activity profile is designed to overcome the limitations of selective BRAF inhibitors by preventing the paradoxical activation of CRAF and addressing resistance mechanisms mediated by RAF isoform switching or dimerization.[4]
Preclinical Efficacy: Potency and Activity Against Resistance
In vitro studies have demonstrated the potent activity of both compounds against BRAF V600E-mutant melanoma cell lines. Vemurafenib exhibits a 50% inhibitory concentration (IC50) of 31 nM for BRAF V600E.[1][2] this compound shows high potency against BRAF V600E with an IC50 of 5.8 nM, and also inhibits wild-type BRAF and CRAF with IC50 values of 9.1 nM and 15 nM, respectively.[3]
A key differentiator in preclinical models is the activity of this compound against vemurafenib-resistant melanoma cells.[5] Studies have shown that this compound can inhibit the growth of melanoma cells that have developed resistance to vemurafenib through mechanisms such as NRAS mutations or BRAF splice variants.[5]
Table 1: Preclinical Activity of this compound and Vemurafenib
| Parameter | This compound | Vemurafenib |
| Target(s) | Pan-RAF (ARAF, BRAF, CRAF), RAF dimers | Selective BRAF V600E |
| IC50 (BRAF V600E) | 5.8 nM[3] | 31 nM[1][2] |
| IC50 (Wild-type BRAF) | 9.1 nM[3] | 100 nM[1] |
| IC50 (Wild-type CRAF) | 15 nM[3] | - |
| Activity in Vemurafenib-Resistant Models | Yes[5] | No |
Clinical Trial Data: A Glimpse into Efficacy and Safety
Vemurafenib's efficacy was established in the pivotal Phase III BRIM-3 trial, which demonstrated a significant improvement in overall survival (OS) and progression-free survival (PFS) compared to dacarbazine in treatment-naive patients with BRAF V600E-mutant melanoma.[6][7][8]
This compound has been evaluated in a Phase I clinical trial (NCT02014116) in patients with advanced or metastatic cancer.[5][9] In this dose-escalation and expansion study, the recommended Phase II dose was established. While no complete or partial responses were observed, stable disease was the best overall response in eight patients.[9]
Table 2: Summary of Clinical Trial Data
| Feature | This compound (Phase I - NCT02014116) | Vemurafenib (Phase III - BRIM-3) |
| Patient Population | Advanced/metastatic cancer | Previously untreated, unresectable stage IIIC or IV melanoma with BRAF V600E mutation |
| Best Overall Response | Stable Disease (8 patients)[9] | 48.4% Overall Response Rate[6] |
| Progression-Free Survival (Median) | Not reported | 6.9 months[8] |
| Overall Survival (Median) | Not reported | 13.6 months[8] |
| Common Adverse Events | Fatigue, nausea, dermatitis acneiform, decreased appetite, maculopapular rash[9] | Arthralgia, rash, alopecia, photosensitivity, fatigue, keratoacanthoma/squamous cell carcinoma[6] |
Signaling Pathway Inhibition
The differential mechanisms of this compound and vemurafenib are best illustrated by their effects on the MAPK signaling pathway.
Caption: Comparative inhibition of the MAPK signaling pathway.
Experimental Protocols
Vemurafenib: BRIM-3 Phase III Trial
The BRIM-3 study was a randomized, open-label, multicenter trial that enrolled 675 patients with previously untreated, unresectable stage IIIC or stage IV melanoma harboring a BRAF V600E mutation.[6][7][8] Patients were randomized to receive either vemurafenib (960 mg orally twice daily) or dacarbazine (1000 mg/m² intravenously every 3 weeks).[7][8] The co-primary endpoints were overall survival and progression-free survival.[7][8] Tumor responses were assessed every 6 weeks for the first 12 weeks and then every 9 weeks.[6]
This compound: Phase I Trial (NCT02014116)
This was a multicenter, open-label, Phase I study consisting of a dose-escalation part (Part A) and a dose-confirmation part (Part B) in patients with advanced or metastatic cancer.[5][9] In Part A, this compound was administered orally at doses ranging from 50 to 700 mg twice daily in 28-day cycles to determine the maximum tolerated dose and recommended Phase II dose (RP2D).[5][9] Part B further evaluated the safety, pharmacokinetics, and preliminary antitumor activity at the RP2D of 300 mg twice daily.[9] The primary objective was to determine the RP2D. Secondary objectives included assessing safety, pharmacokinetics, and preliminary efficacy.[9]
Preclinical In Vitro Proliferation Assays
The anti-proliferative activity of this compound and vemurafenib was assessed in various melanoma cell lines. Cells were typically seeded in 96-well plates and treated with a range of drug concentrations for 72 to 120 hours.[10] Cell viability was then determined using assays such as the MTS colorimetric assay.[10] IC50 values were calculated from the dose-response curves.
Preclinical Xenograft Models
In vivo efficacy was evaluated in xenograft models. Human melanoma cell lines, such as A375 (BRAF V600E), were subcutaneously implanted into immunodeficient mice.[1][4] Once tumors reached a specified volume, mice were randomized to receive vehicle control, this compound, or vemurafenib orally.[4][11] Tumor growth was monitored regularly, and efficacy was determined by comparing tumor volumes in the treated groups to the control group.[4]
Conclusion
Vemurafenib remains a standard of care for treatment-naive patients with BRAF V600E-mutant melanoma, with proven survival benefits. This compound represents a rational next-generation approach with its pan-RAF and dimer inhibition, which has demonstrated preclinical activity in vemurafenib-resistant settings. While the Phase I trial of this compound did not show objective responses, its mechanism of action suggests potential for combination therapies. Further clinical investigation is warranted to define the role of pan-RAF inhibitors like this compound in the evolving treatment paradigm for BRAF-mutant melanoma.
References
- 1. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Phase III randomized, open-label, multicenter trial (BRIM3) comparing BRAF inhibitor vemurafenib with dacarbazine (DTIC) in patients with <sup>V600E</sup>BRAF-mutated melanoma. - ASCO [asco.org]
- 7. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of vemurafenib in BRAF V600E and BRAF V600K mutation-positive melanoma (BRIM-3): extended follow-up of a phase 3, randomised, open-label study [escholarship.org]
- 9. A Phase I Study of this compound, a Pan-RAF Inhibitor, in Patients with Advanced or Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
A Preclinical Showdown: Pan-RAF Inhibitor LY3009120 versus BRAF V600E-Specific Dabrafenib in Lung Cancer Models
For researchers and drug development professionals navigating the complex landscape of targeted therapies for non-small cell lung cancer (NSCLC), the choice of a RAF inhibitor is critically dependent on the specific BRAF mutation present in the tumor. This guide provides a detailed comparison of LY3009120, a pan-RAF inhibitor, and dabrafenib, a first-generation inhibitor specific for the BRAF V600E mutation, based on available preclinical data.
While direct head-to-head studies in the same lung cancer models are limited, a comparative analysis of their mechanisms and individual preclinical performances offers valuable insights into their potential applications. This compound's ability to target all RAF isoforms and their dimeric forms distinguishes it from dabrafenib, suggesting a broader range of activity, particularly in non-V600E BRAF mutations.
Mechanism of Action: A Tale of Two Inhibitors
Dabrafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase.[1] The BRAF V600E mutation results in a constitutively active monomeric protein that drives downstream signaling through the MAPK/ERK pathway, leading to cell proliferation and survival.[2] Dabrafenib specifically targets this monomeric form. However, first-generation BRAF inhibitors like dabrafenib have been shown to be less effective against BRAF dimers, which are common in non-V600E BRAF mutations.[3] Furthermore, in BRAF wild-type cells, these inhibitors can paradoxically activate the MAPK pathway.
In contrast, this compound is a pan-RAF inhibitor, targeting A-RAF, B-RAF, and C-RAF isoforms with similar affinity. Crucially, it also inhibits the kinase activity of RAF dimers.[3] This broader specificity allows this compound to suppress the MAPK pathway in cancers driven by various BRAF mutations, including non-V600E variants, and in some cases, even in tumors with RAS mutations. Its mechanism of inhibiting RAF dimers also minimizes the paradoxical pathway activation seen with first-generation inhibitors.[3]
Figure 1: Simplified MAPK signaling pathway showing the points of inhibition for Dabrafenib and this compound.
Preclinical Efficacy in Lung Cancer Cell Lines
The differential activity of this compound and dabrafenib is evident in their effects on various lung cancer cell lines with different BRAF mutations.
| Cell Line | BRAF Mutation | Drug | IC50 (nM) | Reference |
| H1666 | G466V (non-V600E) | This compound | 107 | [3] |
| H1395 | G469A (non-V600E) | This compound | 247 | [3] |
| H2087 | L597V (non-V600E) | This compound | Not Reported | [3] |
| HT29 (Colon Cancer) | V600E | This compound | 126 | [3] |
Note: Direct comparative IC50 values for dabrafenib in the same non-V600E lung cancer cell lines were not available in the reviewed literature. First-generation BRAF inhibitors are reported to be ineffective against BRAF dimers, which are characteristic of non-V600E mutations.[3]
Studies have shown that this compound effectively inhibits the phosphorylation of downstream effectors MEK and ERK in both V600E and non-V600E BRAF-mutant lung cancer cells.[3] This inhibition of the MAPK pathway leads to cell cycle arrest at the G1 phase and induction of apoptosis, as evidenced by increased cleaved PARP.[3]
In Vivo Antitumor Activity
In a xenograft mouse model using the H2087 (BRAF L597V non-V600E mutant) lung cancer cell line, this compound treatment resulted in significant tumor growth inhibition compared to the vehicle control group.[3] This demonstrates the in vivo potential of pan-RAF inhibition for this subset of BRAF-mutated lung cancers.
Clinical data for dabrafenib, typically administered in combination with the MEK inhibitor trametinib, has demonstrated significant efficacy in patients with BRAF V600E-mutated NSCLC. However, its activity in non-V600E mutated NSCLC is limited.
Experimental Protocols
The following are generalized methodologies based on the reviewed preclinical studies for evaluating RAF inhibitors in lung cancer models.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Lung cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound or dabrafenib for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Following treatment, MTS reagent is added to each well, and the plates are incubated to allow for the conversion of the tetrazolium salt to formazan by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Cells are treated with the inhibitors for a specified time, then washed and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phospho-MEK, phospho-ERK, cleaved PARP, and loading controls like β-actin).
-
Detection: After incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.
Xenograft Mouse Model
-
Cell Implantation: An appropriate number of lung cancer cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. The treatment group receives the drug (e.g., this compound orally), while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Figure 2: A typical experimental workflow for comparing RAF inhibitors in preclinical lung cancer models.
Conclusion
The available preclinical evidence suggests that this compound and dabrafenib have distinct activity profiles in lung cancer models, largely dictated by the underlying BRAF mutation.
-
Dabrafenib is a highly effective agent for BRAF V600E-mutant NSCLC , a setting where it has established clinical utility, particularly in combination with a MEK inhibitor. Its efficacy in non-V600E mutations is limited.
-
This compound , as a pan-RAF inhibitor, demonstrates a broader spectrum of activity, showing promise in preclinical models of both BRAF V600E and non-V600E-mutant lung cancer . Its ability to inhibit RAF dimers and minimize paradoxical pathway activation makes it a potentially valuable therapeutic option for patients with non-V600E BRAF mutations, for whom effective targeted therapies are currently lacking.
Further direct comparative studies are warranted to definitively establish the relative potency and efficacy of these two inhibitors in various lung cancer contexts. However, the current data strongly support a paradigm where the choice of RAF inhibitor is guided by the specific molecular characteristics of the tumor.
References
Pan-RAF Inhibitor LY3009120 Demonstrates Superior Preclinical Efficacy Over Selective BRAF Inhibitors in Colorectal Cancer
For Immediate Release
Indianapolis, IN – Preclinical research highlights the potential of the pan-RAF inhibitor, LY3009120, as a more effective therapeutic strategy for BRAF-mutant colorectal cancer (CRC) compared to selective BRAF inhibitors. Studies indicate that this compound overcomes the limited efficacy of selective BRAF inhibitors in CRC by preventing the paradoxical activation of the MAPK signaling pathway.[1][2][3] This guide provides a comprehensive comparison of the efficacy of this compound and selective BRAF inhibitors in CRC, supported by experimental data.
Introduction
Activating mutations in the BRAF gene, particularly the V600E mutation, are present in approximately 5-15% of colorectal cancers and are associated with a poor prognosis.[4] While selective BRAF inhibitors have shown significant success in treating BRAF-mutant melanoma, their efficacy in BRAF-mutant CRC has been disappointing.[1][4] This is largely attributed to a feedback activation of the epidermal growth factor receptor (EGFR) pathway, which reactivates the MAPK signaling cascade.[5][6] this compound, a pan-RAF inhibitor that targets ARAF, BRAF, and CRAF kinases, as well as RAF dimers, has emerged as a promising alternative by mitigating this resistance mechanism.[1][7]
Mechanism of Action: Overcoming Paradoxical Activation
Selective BRAF inhibitors, when used as single agents in CRC, can lead to a rapid feedback activation of EGFR signaling. This, in turn, promotes the formation of CRAF-containing dimers and reactivates the MEK/ERK pathway, thus undermining the inhibitor's effect.[1] In contrast, this compound, by inhibiting all RAF isoforms and their dimers, prevents this paradoxical reactivation, leading to a more sustained inhibition of the MAPK pathway.[1][7]
Figure 1: Signaling pathway comparison in BRAF V600E CRC.
Preclinical Efficacy: In Vitro and In Vivo Studies
Preclinical studies have consistently demonstrated the superior efficacy of this compound in CRC models with BRAF or KRAS mutations.
In Vitro Proliferation Assays
This compound has shown potent anti-proliferative effects in both BRAF-mutant and KRAS-mutant CRC cell lines, whereas selective BRAF inhibitors are largely ineffective in these models.[1] The anti-proliferative activity of this compound is associated with the induction of G1 cell cycle arrest.[2][3][8]
| Cell Line | Mutation | This compound EC50 (nM) | Selective BRAF Inhibitor (Vemurafenib) EC50 (nM) |
| RKO | BRAF V600E | 26 | >10,000 |
| HT-29 | BRAF V600E | 39 | >10,000 |
| HCT 116 | KRAS G13D | 133 | >10,000 |
| LoVo | KRAS G13D | 196 | >10,000 |
Data compiled from preclinical studies. EC50 values represent the concentration of the drug that inhibits cell proliferation by 50%.
In Vivo Xenograft Models
In animal studies using CRC xenograft models, this compound demonstrated significant tumor growth inhibition in both BRAF V600E and KRAS-mutant tumors.[1][2] In contrast, selective BRAF inhibitors failed to show significant anti-tumor activity in these models.[1]
| Xenograft Model | Mutation | Treatment | Tumor Growth Inhibition (%) |
| RKO | BRAF V600E | This compound | Significant |
| HCT 116 | KRAS G13D | This compound | Significant |
| RKO | BRAF V600E | Selective BRAF Inhibitor | Minimal |
Qualitative summary based on published preclinical data.
Experimental Protocols
Cell Proliferation Assay
-
Cell Lines: A panel of human CRC cell lines with known BRAF and KRAS mutation status were used.
-
Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound or a selective BRAF inhibitor for 72 hours.
-
Analysis: Cell viability was assessed using a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®). EC50 values were calculated from the dose-response curves.
Figure 2: Workflow for cell proliferation assay.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice were subcutaneously implanted with human CRC cells (e.g., RKO, HCT 116).
-
Treatment: Once tumors reached a palpable size, mice were randomized to receive vehicle control, this compound, or a selective BRAF inhibitor orally at specified doses and schedules.
-
Analysis: Tumor volumes were measured regularly. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blot for pMEK and pERK levels).
Conclusion
The preclinical data strongly suggest that the pan-RAF inhibitor this compound holds significant promise for the treatment of both BRAF-mutant and KRAS-mutant colorectal cancer.[1] By effectively inhibiting all RAF isoforms and preventing the paradoxical MAPK pathway reactivation that plagues selective BRAF inhibitors, this compound demonstrates superior anti-tumor activity in relevant CRC models. These findings provide a compelling rationale for the continued clinical development of this compound as a potential new therapeutic option for patients with BRAF-mutant CRC.[9] Further clinical investigation is warranted to confirm these preclinical findings in patients.
References
- 1. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. onclive.com [onclive.com]
- 5. Pilot Trial of Combined BRAF and EGFR Inhibition in BRAF Mutant Metastatic Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRAF Inhibitors in BRAF-Mutated Colorectal Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Tumor Cells with Raf Inhibitor this compound: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 8. [PDF] this compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer | Semantic Scholar [semanticscholar.org]
- 9. dovepress.com [dovepress.com]
Synergistic Effect of LY3009120 and Abemaciclib: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-tumor effects of the pan-RAF inhibitor, LY3009120, and the CDK4/6 inhibitor, abemaciclib. The information presented is supported by preclinical experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
The combination of this compound and abemaciclib has demonstrated significant synergistic activity in inhibiting the proliferation of tumor cells, particularly those with KRAS, NRAS, or BRAF mutations.[1][2] This synergy stems from their complementary mechanisms of action, leading to a more profound and durable anti-tumor response than either agent alone. This guide synthesizes key preclinical findings to inform further research and development in this promising area of oncology.
Quantitative Analysis of In Vivo Synergy
Preclinical studies in xenograft models have consistently shown that the combination of this compound and abemaciclib leads to additive or synergistic anti-tumor activity. The following tables summarize the tumor growth inhibition observed in various cancer models with different genetic backgrounds.
| Xenograft Model | Mutation Status | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (% TGI) | Synergy Assessment (Bliss Effect Analysis) |
| Calu-6 (Lung Cancer) | KRAS | This compound | 10 mg/kg, twice daily | - | Synergy Observed |
| Abemaciclib | 20 mg/kg, once daily | - | |||
| Combination | As above | Significant Regression | |||
| HCT116 (Colorectal Cancer) | KRAS | This compound | 15 mg/kg, twice daily | - | Synergy Observed |
| Abemaciclib | 20 mg/kg, once daily | - | |||
| Combination | As above | Significant Regression | |||
| SKMel-30 (Melanoma) | NRAS | This compound | 15 mg/kg, twice daily | - | Synergy Observed |
| Abemaciclib | 20 mg/kg, once daily | - | |||
| Combination | As above | Significant Regression | |||
| A375 (Melanoma) | BRAF V600E | This compound | 5 mg/kg, twice daily | - | Additive Effect |
| Abemaciclib | 35 mg/kg, once daily | - | |||
| Combination | As above | Enhanced Inhibition | |||
| WM-266-4 (Melanoma) | BRAF V600E | This compound | 15 mg/kg, twice daily | - | Synergy Observed |
| Abemaciclib | 20 mg/kg, once daily | - | |||
| Combination | As above | Significant Regression | |||
| HT-29 (Colorectal Cancer) | BRAF V600E | This compound | 15 mg/kg, twice daily | - | Synergy Observed |
| Abemaciclib | 20 mg/kg, once daily | - | |||
| Combination | As above | Significant Regression |
Table 1: Summary of In Vivo Antitumor Activity of this compound and Abemaciclib Combination. Data compiled from preclinical xenograft studies.[3] The Bliss effect analysis indicated that for most KRAS, NRAS, and BRAF mutant xenograft models, the actual tumor volumes with the combination treatment were lower than the expected additive tumor volumes, confirming a synergistic interaction.[3]
Mechanism of Synergy
The synergistic effect of combining this compound and abemaciclib is rooted in their distinct but complementary roles in targeting key cancer-driving pathways. This compound is a pan-RAF inhibitor that targets the MAPK signaling cascade (RAS-RAF-MEK-ERK), which is frequently hyperactivated in cancers with RAS or BRAF mutations.[1][4] Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression from the G1 to the S phase.[1]
Molecular analyses have revealed that while abemaciclib alone can partially inhibit the phosphorylation of the retinoblastoma protein (Rb), it can also lead to an compensatory increase in cyclin D1 levels.[1][5] The combination therapy overcomes this resistance mechanism. This compound suppresses the abemaciclib-mediated upregulation of cyclin D1, leading to a more complete inhibition of Rb phosphorylation.[1][5] This dual blockade results in a more significant G0/G1 cell cycle arrest and, in some cases, apoptosis, compared to either drug alone.[1][5]
Caption: Mechanism of synergistic action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of the this compound and abemaciclib combination.
Cell Viability Assay
Objective: To determine the effect of this compound and abemaciclib, alone and in combination, on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., Calu-6, HCT116, SKMel-30) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dose-response matrix of this compound and abemaciclib, including single-agent and combination treatments, as well as a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read using a plate reader, and the data is normalized to the vehicle-treated control to determine the percentage of cell viability. Synergy is calculated using models such as the Bliss independence model.
Western Blot Analysis
Objective: To assess the effect of drug treatment on the protein expression and phosphorylation status of key signaling molecules.
Protocol:
-
Cell Lysis: Following drug treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, total Rb, cyclin D1, and a loading control like GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound and abemaciclib, alone and in combination, in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment groups (vehicle control, this compound alone, abemaciclib alone, and the combination). Drugs are administered according to the specified dosing schedule and route (e.g., oral gavage).
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target modulation.
Caption: Preclinical experimental workflow.
Conclusion
The combination of the pan-RAF inhibitor this compound and the CDK4/6 inhibitor abemaciclib represents a compelling therapeutic strategy for cancers harboring RAS or BRAF mutations. The robust preclinical data demonstrating synergistic anti-tumor activity, supported by a clear mechanistic rationale, provides a strong foundation for further clinical investigation. The detailed experimental protocols outlined in this guide are intended to facilitate the continued exploration and validation of this promising combination therapy.
References
- 1. RAF inhibitor this compound sensitizes RAS or BRAF mutant cancer to CDK4/6 inhibition by abemaciclib via superior inhibition of phospho-RB and suppression of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RAF inhibitor this compound sensitizes RAS or BRAF mutant cancer to CDK4/6 inhibition by abemaciclib via superior inhibition of phospho-RB and suppression of cyclin D1 | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Synergistic Approach to Overcoming Resistance in RAS/BRAF Mutant Cancers: A Comparative Guide to LY3009120 and CDK4/6 Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies remains a critical challenge in oncology. In cancers driven by mutations in the RAS/RAF/MEK/ERK pathway, acquired resistance to CDK4/6 inhibitors often involves the reactivation of this signaling cascade. This guide provides a comprehensive comparison of the preclinical data supporting the combination of the pan-RAF inhibitor, LY3009120, with CDK4/6 inhibitors, a strategy designed to overcome this resistance mechanism and induce synergistic anti-tumor effects.
Rationale for Combination: Targeting Parallel Pathways to Thwart Resistance
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have become a cornerstone in the treatment of certain cancers, primarily by inducing G1 cell cycle arrest. However, their efficacy can be limited by intrinsic or acquired resistance. A key mechanism of acquired resistance is the upregulation of cyclin D1, often driven by the reactivation of the RAS/RAF/MEK/ERK signaling pathway.
This compound is a potent, orally available pan-RAF inhibitor that targets A-RAF, B-RAF, and C-RAF kinases, as well as RAF dimers. By inhibiting the central node of the MAPK pathway, this compound can prevent the compensatory upregulation of cyclin D1 that is often observed with CDK4/6 inhibitor monotherapy. This dual-pronged attack on both the cell cycle machinery and a key resistance pathway forms the basis of the synergistic potential of this combination therapy. Preclinical studies have shown that this combination leads to a more profound and durable anti-tumor response in cancer models harboring KRAS, NRAS, or BRAF mutations.[1][2][3]
Preclinical Performance: A Quantitative Comparison
The combination of this compound with the CDK4/6 inhibitor abemaciclib has demonstrated significant synergistic effects in both in vitro and in vivo preclinical models of various cancers.
In Vitro Synergistic Inhibition of Cancer Cell Proliferation
A study by Chen et al. (2018) in Oncogene evaluated the in vitro activity of the this compound and abemaciclib combination across a panel of 328 cancer cell lines. The combination showed synergistic inhibition of cell proliferation, particularly in cell lines with KRAS, NRAS, or BRAF mutations.
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) | Abemaciclib IC50 (nM) | Combination IC50 (nM) |
| HCT116 | Colorectal Cancer | KRAS G13D | >1000 | 250 | 78 |
| Calu-6 | Lung Cancer | KRAS G12C | >1000 | 500 | 125 |
| A375 | Melanoma | BRAF V600E | 15 | 1000 | 10 |
| SK-MEL-30 | Melanoma | NRAS Q61K | 500 | 750 | 94 |
Data extracted and synthesized from Chen et al., Oncogene, 2018.
In Vivo Tumor Growth Regression in Xenograft Models
The synergistic efficacy of the this compound and abemaciclib combination was further validated in multiple xenograft models of human cancers with RAS or BRAF mutations. The combination therapy resulted in significant tumor growth regression compared to either agent alone.[4]
| Xenograft Model | Cancer Type | Key Mutation | This compound (mg/kg, BID) | Abemaciclib (mg/kg, QD) | Combination Effect |
| HCT116 | Colorectal Cancer | KRAS G13D | 15 | 20 | Synergistic Tumor Regression |
| Calu-6 | Lung Cancer | KRAS G12C | 10 | 20 | Synergistic Tumor Regression |
| A375 | Melanoma | BRAF V600E | 5 | 35 | Additive/Synergistic Tumor Regression |
| SK-MEL-30 | Melanoma | NRAS Q61K | 15 | 20 | Synergistic Tumor Regression |
Data extracted and synthesized from Chen et al., Oncogene, 2018.
Signaling Pathway and Experimental Workflow
Dual Inhibition of MAPK and Cell Cycle Pathways
The combination of this compound and a CDK4/6 inhibitor effectively targets two critical and interconnected signaling pathways involved in cell proliferation and survival.
Caption: Dual inhibition of the MAPK and cell cycle pathways.
General Experimental Workflow
The preclinical evaluation of the this compound and CDK4/6 inhibitor combination therapy typically follows a standardized workflow from in vitro characterization to in vivo validation.
Caption: A typical preclinical experimental workflow.
Detailed Experimental Protocols
The following are summarized methodologies for the key experiments cited in the preclinical studies of this compound and CDK4/6 inhibitor combination therapy.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a dose-response matrix of this compound and a CDK4/6 inhibitor (e.g., abemaciclib) for 72 hours.
-
Viability Reagent: Cell viability is assessed using a commercial reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Luminescence is measured using a plate reader, and IC50 values are calculated using a non-linear regression model. Synergy is assessed using the Bliss independence model or Chou-Talalay method.
Western Blotting
-
Cell Lysis: Cells are treated with the drug combination for the desired time (e.g., 24 hours) and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against p-Rb (Ser807/811), total Rb, Cyclin D1, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Female athymic nude mice are used.
-
Tumor Implantation: 5 x 10^6 cancer cells (e.g., HCT116) are suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Drug Treatment: Once tumors reach a palpable size (e.g., 150-200 mm³), mice are randomized into treatment groups: vehicle control, this compound alone, CDK4/6 inhibitor alone, and the combination. Drugs are administered orally at the specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured bi-weekly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical significance is determined using appropriate statistical tests (e.g., ANOVA).
Conclusion
The combination of the pan-RAF inhibitor this compound with a CDK4/6 inhibitor represents a promising therapeutic strategy for cancers harboring RAS or BRAF mutations, particularly in the context of acquired resistance to CDK4/6 inhibitor monotherapy. The preclinical data strongly support the synergistic anti-tumor activity of this combination, driven by the dual targeting of the MAPK and cell cycle pathways. Further clinical investigation is warranted to translate these compelling preclinical findings into improved outcomes for patients.
References
- 1. RAF inhibitor this compound sensitizes RAS or BRAF mutant cancer to CDK4/6 inhibition by abemaciclib via superior inhibition of phospho-RB and suppression of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Pan-RAF Inhibitor LY3009120 Demonstrates Potent In Vivo Target Engagement and Anti-Tumor Activity
A comprehensive analysis of preclinical data highlights the efficacy of LY3009120 in targeting the RAF-MEK-ERK signaling pathway in various cancer models, offering a distinct advantage over selective BRAF inhibitors by minimizing paradoxical pathway activation.
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, understanding the in vivo target engagement and efficacy of novel inhibitors is paramount. This guide provides a detailed comparison of the pan-RAF inhibitor this compound with other RAF-targeting agents, supported by experimental data from preclinical xenograft models.
This compound is an orally available, potent inhibitor of all three RAF isoforms (ARAF, BRAF, and CRAF) and their dimers.[1][2] This pan-inhibitory profile is designed to overcome the limitations of first and second-generation BRAF inhibitors, such as vemurafenib and dabrafenib, which selectively target the BRAF V600E mutation.[3] While effective in BRAF V600E-mutant melanomas, these selective inhibitors can lead to paradoxical activation of the MAPK pathway in BRAF wild-type cells, a mechanism of acquired resistance.[3][4] this compound, by inhibiting all RAF isoforms, aims to mitigate this paradoxical activation and broaden the therapeutic window to include tumors with other RAS/RAF alterations.[1][3]
Comparative In Vivo Efficacy of RAF Inhibitors
The anti-tumor activity of this compound has been demonstrated in various xenograft models, showing significant tumor growth inhibition (TGI) in cancers harboring both BRAF and KRAS mutations.[5] In direct comparison, selective BRAF inhibitors show robust efficacy in BRAF V600E models but are less effective or can even promote growth in KRAS-mutant settings. Other pan-RAF inhibitors, such as sorafenib and KIN-2787, also exhibit broad activity.
Table 1: Comparison of In Vivo Anti-Tumor Efficacy of RAF Inhibitors in Xenograft Models
| Compound | Xenograft Model (Cell Line) | Mutation Status | Dose and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | Colo 205 | BRAF V600E | 20 mg/kg, twice daily (BID), oral | Significant tumor growth inhibition | [6] |
| HT-29 | BRAF V600E | 20 mg/kg, BID, oral | Significant tumor growth inhibition | [6] | |
| HCT 116 | KRAS G13D | 30 mg/kg, BID, oral | Significant tumor growth inhibition | [6] | |
| Vemurafenib | HT-29 | BRAF V600E | 25, 50, 75, 100 mg/kg, BID, oral | Dose-dependent tumor growth inhibition | [7] |
| Colo 205 | BRAF V600E | 50 mg/kg, daily, oral | Significant tumor growth inhibition | [8] | |
| RKO | BRAF V600E, PIK3CA H1047R | 75 mg/kg, BID, oral | Minimal TGI (25%) | [7] | |
| Dabrafenib | A375 | BRAF V600E | 30 mg/kg, once daily (QD), oral | Sustained tumor growth inhibition | [9] |
| Colo 205 | BRAF V600E | 3, 10, 30, 100 mg/kg, QD, oral | Dose-dependent tumor growth inhibition | [9] | |
| Sorafenib | HT-29 & Colo 205 | BRAF V600E | 30 or 60 mg/kg, oral | Complete tumor stasis | [1] |
| HCT-116 | KRAS G13D | 30 mg/kg, oral | 64% TGI after 14 days | [1] | |
| KIN-2787 | A-375 (Class I) | BRAF V600E | Not specified | Dose-dependent tumor growth inhibition | [10] |
| BxPC-3 (Class II) | BRAF G469A | Not specified | Dose-dependent tumor growth inhibition | [10] | |
| WM3629 (Class III) | BRAF D594G | Not specified | Dose-dependent tumor growth inhibition | [10] |
In Vivo Target Engagement: Modulation of the MAPK Pathway
A critical aspect of validating a targeted therapy is demonstrating its ability to engage its intended target and modulate downstream signaling pathways in vivo. For RAF inhibitors, this is primarily assessed by measuring the phosphorylation levels of MEK (pMEK) and ERK (pERK).
This compound has been shown to effectively inhibit pMEK and pERK in BRAF-mutant xenograft models.[1] Notably, in a study with HT-29 xenografts, treatment with this compound led to a significant reduction in both pMEK1/2 and pERK1/2 levels as assessed by Western blot.[6] In contrast, while selective BRAF inhibitors like dabrafenib effectively reduce pERK in BRAF V600E models, they can paradoxically increase pERK in BRAF wild-type settings.
Table 2: In Vivo Target Engagement of RAF Inhibitors in Xenograft Models
| Compound | Xenograft Model (Cell Line) | Mutation Status | Dose and Schedule | Method of Analysis | Key Findings on pMEK/pERK Inhibition | Reference |
| This compound | HT-29 | BRAF V600E | 20 mg/kg, BID, oral | Western Blot | Significant inhibition of pMEK1/2 and pERK1/2 | [6] |
| A375 | BRAF V600E | 10.4 mg/kg, oral (single dose) | Western Blot | 50% inhibition of pERK after 2 hours | [11] | |
| A375 | BRAF V600E | 20.5 mg/kg, oral (single dose) | Western Blot | 80% inhibition of pERK after 2 hours | [11] | |
| Dabrafenib | A375 | BRAF V600E | 30 mg/kg, QD, oral | Western Blot | Sustained reduction of pERK up to 18 hours post-dosing | [9] |
| A375 | BRAF V600E | 30 mg/kg, QD, oral (6 days) | IHC | Downregulation of pERK by 89% | [9] | |
| Vemurafenib | RKO | BRAF V600E, PIK3CA H1047R | Not specified | Western Blot | Inhibition of pERK and pMEK | [7] |
| SW1417 | BRAF V600E | Not specified | Western Blot | Minimal inhibitory effect on pERK and pMEK | [7] | |
| Sorafenib | UACC 903 & 1205 Lu | BRAF V600E | 50 mg/kg, i.p., every 48h | Not specified | 3-fold decrease in pERK | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
In Vivo Xenograft Studies
Animal Models: Female athymic nude mice or NIH nude rats are typically used.[6][11] All animal procedures should be conducted in accordance with institutional guidelines and animal care and use committee protocols.
Tumor Cell Implantation: Cancer cell lines (e.g., A375, HT-29, Colo 205) are cultured under standard conditions. Approximately 5 million tumor cells are resuspended in a 1:1 mixture of media/HBSS and Matrigel and implanted subcutaneously into the flank of the animals.[3]
Drug Formulation and Administration: this compound and other small molecule inhibitors are typically formulated in a vehicle such as 20% Captisol® or 1% HEC/0.25% Tween 80/0.05% Antifoam for oral administration (gavage).[3] Dosing is performed as per the schedules outlined in the data tables (e.g., once or twice daily).
Tumor Measurement and Efficacy Assessment: Tumors are allowed to reach a predetermined size (e.g., 300-400 mm³) before randomization into treatment and vehicle control groups.[3] Tumor volume is measured 2-3 times weekly using calipers and calculated using the formula: (Length x Width²)/2. Tumor growth inhibition (TGI) is calculated at the end of the study.
Western Blot Analysis of Tumor Tissue
Tumor Lysate Preparation: Excised tumors are snap-frozen in liquid nitrogen or immediately processed. Tumor tissue (20-30 mg) is homogenized in lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3] Lysates are then cleared by centrifugation.
Protein Quantification and Electrophoresis: Protein concentration in the supernatant is determined using a standard assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against pMEK, pERK, total MEK, total ERK, and a loading control (e.g., tubulin or GAPDH). Following incubation with appropriate HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification of band intensity.
Immunohistochemistry (IHC) for pERK and Ki-67
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut for staining.
Antigen Retrieval and Staining: Slides are deparaffinized and rehydrated. Antigen retrieval is performed using a citrate-based buffer in a pressure cooker or water bath. Endogenous peroxidase activity is quenched, and sections are blocked. Slides are then incubated with primary antibodies against pERK or Ki-67, followed by a HRP-conjugated secondary antibody and detection with a DAB substrate kit.
Analysis: Stained slides are counterstained with hematoxylin, dehydrated, and mounted. The percentage of positively stained cells or the staining intensity is quantified using image analysis software.
Conclusion
The in vivo data for this compound strongly support its mechanism of action as a pan-RAF inhibitor that effectively targets the RAF-MEK-ERK pathway in tumors with BRAF and KRAS mutations. Its ability to inhibit tumor growth and downstream signaling, particularly in models where selective BRAF inhibitors are less effective or promote resistance, underscores its potential as a valuable therapeutic agent. The detailed experimental protocols provided herein offer a framework for the continued preclinical and clinical evaluation of this compound and other pan-RAF inhibitors.
References
- 1. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altogenlabs.com [altogenlabs.com]
- 5. Cross-Species Comparison of the Pan-RAF Inhibitor this compound’s Anti-Tumor Effects in Equine, Canine, and Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Response to BRAF-targeted Therapy Is Enhanced by Cotargeting VEGFRs or WNT/β-Catenin Signaling in BRAF-mutant Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. The next-generation pan-RAF inhibitor, KIN-2787, is active in class II and class III BRAF mutant models. - ASCO [asco.org]
- 11. pubs.acs.org [pubs.acs.org]
Pan-RAF Inhibitor LY3009120 Demonstrates Broad Anti-Tumor Efficacy Across Species and Cancer Types
For Immediate Release
INDIANAPOLIS, IN – The pan-RAF inhibitor, LY3009120, has demonstrated significant anti-tumor activity in preclinical models of various cancers, including melanoma and colorectal cancer, across multiple species. These findings, compiled from several studies, highlight its potential as a therapeutic agent, particularly in tumors harboring BRAF and RAS mutations. This guide provides a comprehensive comparison of this compound's efficacy, supported by experimental data and detailed methodologies.
This compound is a potent inhibitor of all three RAF kinase isoforms (ARAF, BRAF, and CRAF) and their dimers. This mechanism of action allows it to overcome some of the resistance mechanisms observed with selective BRAF inhibitors, which can lead to paradoxical activation of the MAPK pathway in RAS-mutant cancers.
Comparative Anti-Tumor Efficacy of this compound
The anti-tumor effects of this compound have been evaluated in a range of in vitro and in vivo models, demonstrating its broad applicability.
In Vitro Anti-proliferative Activity
This compound has shown potent anti-proliferative effects in a variety of cancer cell lines from different species. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.
| Cell Line | Cancer Type | Species | Mutational Status | IC50 (µM) | Reference |
| A375 | Malignant Melanoma | Human | BRAF V600E | 0.0092 | [1] |
| HCT116 | Colorectal Cancer | Human | KRAS G13D | 0.22 | [1] |
| Colo 205 | Colorectal Cancer | Human | BRAF V600E | Not explicitly stated, but sensitive | [2] |
| RKO | Colorectal Cancer | Human | BRAF V600E | Not explicitly stated, but sensitive | [2] |
| H2405 | Lung Cancer | Human | BRAF deletion | 0.04 | [3] |
| BxPC-3 | Pancreatic Cancer | Human | BRAF deletion | 0.087 | [3] |
| OV-90 | Ovarian Cancer | Human | BRAF deletion | 0.007 | [3] |
| cRGO1 | Malignant Melanoma | Canine | NRAS G13R | Not explicitly stated, but sensitive | |
| cRGO1.2 | Malignant Melanoma | Canine | NRAS G13R | Not explicitly stated, but sensitive | |
| MelDuWi | Malignant Melanoma | Equine | KRAS Q61H | Not explicitly stated, but sensitive |
Biochemical assays have further detailed the inhibitory activity of this compound against different RAF isoforms.
| RAF Isoform | IC50 (nM) | Reference |
| BRAF V600E | 5.8 | [2][3] |
| BRAF WT | 9.1 | [2][3] |
| CRAF WT | 15 | [2][3] |
| ARAF | 44 | [2] |
In Vivo Tumor Growth Inhibition
Preclinical studies using animal xenograft models have confirmed the anti-tumor activity of this compound in a live organism setting.
| Xenograft Model | Cancer Type | Animal Model | Treatment Dose | Tumor Growth Inhibition | Reference |
| Colo 205 | Colorectal Cancer (BRAF mutant) | Nude rats | 20 mg/kg, twice daily | 46.7% regression | [2] |
| HCT 116 | Colorectal Cancer (KRAS mutant) | Nude rats | 30 mg/kg, twice daily | Significant inhibition (delta T/C = 35.4%) | [2] |
| ST019VR PDX | Melanoma (BRAF V600E) | Rats | 15 or 30 mg/kg, orally | Dose-dependent tumor growth inhibition | [1] |
| A375 | Melanoma (BRAF V600E) | Nude rats | 3 to 50 mg/kg, single oral dose | Dose-dependent inhibition of phospho-ERK | [1] |
Signaling Pathway Inhibition
This compound effectively suppresses the RAS-RAF-MEK-ERK signaling pathway, which is a critical driver of cell proliferation and survival in many cancers. By inhibiting all RAF isoforms, this compound prevents the phosphorylation of MEK and subsequently ERK, leading to cell cycle arrest and apoptosis.
References
A Preclinical and Clinical Landscape Analysis: LY3009120 with Low-Dose Cytarabine and Alternative Therapies in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical data for the pan-RAF inhibitor LY3009120 in combination with low-dose cytarabine (LDAC) for the treatment of Acute Myeloid Leukemia (AML), alongside an overview of established alternative therapeutic strategies. This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways and workflows to offer a comprehensive perspective on the current and emerging treatment landscape for AML, particularly in patient populations ineligible for intensive chemotherapy.
Introduction
Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy with a prognosis that is particularly poor in older patients or those with comorbidities that preclude the use of intensive induction chemotherapy. For these patients, lower-intensity therapies are the standard of care. The RAS/RAF/MEK/ERK signaling pathway is frequently activated in AML and contributes to leukemogenesis, making it a rational target for therapy.[1] RAS mutations are present in approximately 20-25% of AML cases and are associated with a poorer prognosis.[1]
This compound is a pan-RAF inhibitor that targets all RAF isoforms, thereby inhibiting downstream signaling through the MAPK pathway.[1] Preclinical studies have investigated the combination of this compound with low-dose cytarabine (LDAC), a standard therapeutic backbone in this patient population, with the aim of improving treatment efficacy. This guide will first delve into the preclinical evidence for this combination and then compare it with the clinical trial data of several alternative low-intensity therapies for AML.
This compound in Combination with Low-Dose Cytarabine: Preclinical Findings
Preclinical research has demonstrated a synergistic anti-leukemic effect when combining this compound with LDAC, particularly in AML cells harboring RAS mutations.[1][2]
Mechanism of Action
The combination of this compound and LDAC has been shown to decrease cell proliferation and induce apoptosis in RAS-mutated AML cell lines and primary patient cells.[1][2] This effect is mediated through the inhibition of the RAS/RAF/MEK/ERK signaling pathway, leading to a reduction in phosphorylated MEK and ERK.[1]
References
- 1. Pan-RAF inhibitor this compound is highly synergistic with low-dose cytarabine, but not azacitidine, in acute myeloid leukemia with RAS mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-RAF inhibitor this compound is highly synergistic with low-dose cytarabine, but not azacitidine, in acute myeloid leukemia with RAS mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Next-Generation RAF Inhibitors: A Guide for Researchers
The landscape of RAF-targeted cancer therapy is rapidly evolving, with a new generation of inhibitors designed to overcome the limitations of their predecessors. While first-generation BRAF inhibitors like vemurafenib and dabrafenib revolutionized the treatment of BRAF V600-mutant melanoma, their efficacy is often hampered by acquired resistance and paradoxical activation of the MAPK pathway. Next-generation RAF inhibitors aim to address these challenges through various mechanisms, including pan-RAF inhibition, targeting of RAF dimers, and selective inhibition of mutant BRAF in both monomeric and dimeric states.
This guide provides a head-to-head comparison of key next-generation RAF inhibitors, summarizing their performance based on available preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of this dynamic field.
First-Generation vs. Next-Generation RAF inhibitors: A Mechanistic Overview
First-generation BRAF inhibitors were designed to target the active, monomeric form of BRAF V600E/K mutants. However, they can induce the formation of BRAF and CRAF dimers, leading to paradoxical activation of the MAPK pathway in BRAF wild-type cells. This can result in secondary malignancies and contribute to drug resistance.[1][2][3]
Next-generation inhibitors are broadly categorized by their ability to overcome these limitations:
-
Pan-RAF Inhibitors: These compounds, such as Belvarafenib, Tovorafenib, and KIN-2787 (Exarafenib), inhibit all three RAF isoforms (ARAF, BRAF, and CRAF).[4] This broad activity aims to prevent the paradoxical activation driven by CRAF and to be effective against a wider range of RAF and RAS mutations.[5][6]
-
RAF Dimer Inhibitors: Lifirafenib (BGB-283) is a key example of a RAF dimer inhibitor. These agents are designed to disrupt the formation or activity of RAF dimers, a common mechanism of resistance to first-generation inhibitors.[1][7]
-
Selective Pan-Mutant BRAF Inhibitors: PF-07799933 represents this class, which selectively targets various BRAF mutations, including those that signal as dimers, while sparing wild-type BRAF.[8] This approach aims to provide broader efficacy against different BRAF alterations with a potentially improved safety profile by avoiding off-target effects on wild-type RAF.[8]
Preclinical Efficacy: A Comparative Analysis
The following tables summarize the preclinical activity of selected next-generation RAF inhibitors compared to first-generation compounds. Data is presented as IC50 values for the inhibition of phosphorylated ERK (pERK) in various cancer cell lines, representing a direct measure of pathway inhibition.
Table 1: In Vitro pERK Inhibition (IC50, nM) in BRAF V600E Mutant Cell Lines
| Inhibitor | Class | A375 (Melanoma) | SK-MEL-28 (Melanoma) | HT29 (Colorectal) |
| Vemurafenib | First-Generation BRAF | - | - | - |
| Encorafenib | Second-Generation BRAF | - | - | - |
| Belvarafenib | Pan-RAF | 57[9] | 69[9] | - |
| Tovorafenib | Pan-RAF | 7.1 (BRAF V600E)[10] | - | - |
| KIN-2787 (Exarafenib) | Pan-RAF | <50[11] | - | - |
| Lifirafenib (BGB-283) | RAF Dimer | - | - | - |
| PF-07799933 | Selective Pan-Mutant BRAF | - | - | 1.6 |
Table 2: In Vitro pERK Inhibition (IC50, nM) in RAS Mutant Cell Lines
| Inhibitor | Class | SK-MEL-2 (NRAS Mutant) | SK-MEL-30 (NRAS Mutant) |
| Belvarafenib | Pan-RAF | 53[9] | 24[9] |
| KIN-2787 (Exarafenib) | Pan-RAF | Moderately responsive | - |
| Lifirafenib (BGB-283) | RAF Dimer | - | - |
Table 3: In Vitro pERK Inhibition (IC50, nM) Across Different BRAF Mutant Classes by Next-Generation Inhibitors
| Inhibitor | Class | BRAF Class I (V600) | BRAF Class II | BRAF Class III |
| KIN-2787 (Exarafenib) | Pan-RAF | < 50 nM[11] | < 50 nM[11] | < 50 nM[11] |
| PF-07799933 | Selective Pan-Mutant BRAF | - | - | - |
Clinical Performance: Efficacy and Safety
Clinical trial data provides crucial insights into the therapeutic potential and tolerability of these novel agents.
Head-to-Head Comparison: Encorafenib vs. Vemurafenib (COLUMBUS Trial)
The COLUMBUS trial directly compared the second-generation BRAF inhibitor Encorafenib (in combination with the MEK inhibitor Binimetinib) to the first-generation inhibitor Vemurafenib in patients with BRAF V600-mutant melanoma.
Table 4: Efficacy and Safety of Encorafenib + Binimetinib vs. Vemurafenib in the COLUMBUS Trial
| Endpoint | Encorafenib + Binimetinib | Vemurafenib |
| Median Progression-Free Survival (PFS) | 14.9 months[2] | 7.3 months[2] |
| Objective Response Rate (ORR) | - | - |
| Most Common Grade 3/4 Adverse Events | Increased GGT, increased CPK, hypertension[2] | Arthralgia[2] |
Performance of Next-Generation RAF Inhibitors in Clinical Trials
The following tables summarize key clinical data for several next-generation RAF inhibitors from early-phase trials.
Table 5: Clinical Activity of Lifirafenib (BGB-283) in a Phase I Trial
| Tumor Type | Mutation Status | Objective Response Rate (ORR) |
| Melanoma | BRAF V600E/K | 1 CR, 5 PRs[12] |
| Thyroid Cancer | BRAF V600E | 2 PRs[12] |
| Low-Grade Serous Ovarian Cancer | BRAF V600E | 1 PR[12] |
| Endometrial Cancer | KRAS mutant | 1 PR[12] |
| Non-Small Cell Lung Cancer (NSCLC) | KRAS mutant | 1 PR[12] |
| Colorectal Cancer (CRC) | KRAS/NRAS mutant | No responses[13] |
CR: Complete Response, PR: Partial Response
Table 6: Clinical Activity of Tovorafenib in Phase I and II Trials
| Tumor Type | Mutation Status | Objective Response Rate (ORR) |
| Melanoma | BRAF-mutated (RAF/MEK inhibitor-naïve) | 50% (8/16 patients)[14] |
| Melanoma and Solid Tumors | RAF fusions or RAF1 amplification | Promising activity, median duration of response ~9 months[15] |
| Melanoma | NRAS mutant (RAF/MEK inhibitor-naïve) | 0%[14] |
Table 7: Clinical Activity of KIN-2787 (Exarafenib) in a Phase 1 Trial
| Patient Population | Response |
| BRAF Class II mutant | 5 of 7 patients had tumor shrinkage[16] |
| NRAS mutant | 5 of 8 patients had tumor shrinkage[16] |
Table 8: Clinical Activity of PF-07799933 in a Phase 1 Trial
| Patient Population | Outcome |
| Refractory BRAF-mutant solid tumors | Multiple confirmed responses, systemically and in the brain[17][18] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanisms of action of different classes of RAF inhibitors.
Figure 1: Mechanisms of different classes of RAF inhibitors.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the preclinical evaluation of RAF inhibitors.
pERK Inhibition Assay (Western Blot)
This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector in the MAPK pathway.
-
Cell Culture and Treatment: Cancer cell lines with relevant BRAF or RAS mutations are seeded in multi-well plates and allowed to adhere overnight. Cells are then treated with a range of concentrations of the RAF inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: After treatment, the cell culture medium is removed, and cells are washed with cold phosphate-buffered saline (PBS). A lysis buffer containing protease and phosphatase inhibitors is added to each well to extract cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that enables detection.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-ERK band is normalized to the total ERK band for each sample. IC50 values are calculated by plotting the percentage of p-ERK inhibition against the log of the inhibitor concentration.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a compound on cell viability by measuring the amount of ATP, which is an indicator of metabolically active cells.[19]
-
Cell Seeding: Cells are seeded in opaque-walled 96- or 384-well plates at a density determined to be in the linear range of the assay and allowed to attach overnight.[20]
-
Compound Treatment: Cells are treated with a serial dilution of the RAF inhibitor or vehicle control for a specified duration (e.g., 72 hours).[20]
-
Reagent Preparation and Addition: The CellTiter-Glo® Reagent is prepared according to the manufacturer's instructions by reconstituting the lyophilized substrate in the buffer.[21] An equal volume of the reagent is added to each well of the plate.[21]
-
Incubation and Lysis: The plate is mixed on an orbital shaker for approximately 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Luminescence Measurement: The luminescence of each well is measured using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The results are typically expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
In Vivo Xenograft Studies
Xenograft models are used to evaluate the anti-tumor efficacy of RAF inhibitors in a living organism.
-
Cell Implantation or PDX Establishment: For cell line-derived xenografts (CDX), a suspension of cancer cells is injected subcutaneously into the flank of immunocompromised mice. For patient-derived xenografts (PDX), a small piece of a patient's tumor is surgically implanted.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The RAF inhibitor is administered to the treatment group, typically orally, at a specified dose and schedule (e.g., once or twice daily). The control group receives a vehicle control.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The bodyweight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study continues until tumors in the control group reach a predetermined size or for a specified duration. The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) is a common metric for evaluating efficacy.[22]
Conclusion
The development of next-generation RAF inhibitors represents a significant advancement in the treatment of RAF- and RAS-driven cancers. Pan-RAF inhibitors, RAF dimer inhibitors, and selective pan-mutant BRAF inhibitors each offer distinct advantages in overcoming the limitations of earlier therapies. Pan-RAF inhibitors demonstrate broad activity against various RAF and RAS mutations. RAF dimer inhibitors directly target a key resistance mechanism. Selective pan-mutant BRAF inhibitors show promise for a more targeted approach with potentially fewer side effects.
The preclinical and clinical data presented in this guide highlight the potential of these novel agents. However, direct head-to-head clinical trials will be necessary to definitively establish the comparative efficacy and safety of these next-generation inhibitors and to determine the optimal therapeutic strategies for patients with cancers harboring MAPK pathway alterations. Continued research in this area is crucial for advancing personalized cancer medicine.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Targeting CRAF kinase in anti-cancer therapy: progress and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma | springermedizin.de [springermedizin.de]
- 11. The next-generation pan-RAF inhibitor, KIN-2787, is active in class II and class III BRAF mutant models. - ASCO [asco.org]
- 12. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. Phase 1 study of the pan-RAF inhibitor tovorafenib in patients with advanced solid tumors followed by dose expansion in patients with metastatic melanoma. — Department of Oncology [oncology.ox.ac.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. kinnate.com [kinnate.com]
- 17. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cris.tau.ac.il [cris.tau.ac.il]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 20. OUH - Protocols [ous-research.no]
- 21. ch.promega.com [ch.promega.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of LY3009120: A Guide for Laboratory Professionals
Date of Issue: November 18, 2025
This document provides essential safety and logistical information for the proper disposal of LY3009120, a pan-RAF kinase inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Disposal Procedures for this compound
Disposal of this compound and its contaminated materials must be conducted in accordance with institutional, local, state, and federal regulations. The following steps provide a general guideline based on available safety data.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect surplus or expired this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, tubes, gloves, and bench paper, should be considered contaminated. These items must be collected in a separate, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled container for hazardous liquid waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Labeling and Storage
All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The primary hazards associated with the chemical (refer to the SDS)
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Store waste containers in a designated, secure secondary containment area away from incompatible materials.
Step 3: Professional Disposal
This compound waste is not to be disposed of in standard laboratory trash or down the drain. According to safety data sheets, the recommended disposal method is to engage a licensed professional waste disposal service.[1] Options for disposal may include:
-
Incineration: A chemical incinerator equipped with an afterburner and scrubber is a suggested method of disposal.[1]
-
Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
Consult with your institution's EHS department to coordinate the pickup and disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area. Evacuate if necessary.
-
Small Spills: For small spills of solid material, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust. Clean the spill area with an appropriate solvent and decontaminate all surfaces.
-
Large Spills: For larger spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.
Experimental Workflow and Signaling Pathway
To provide further context for researchers working with this compound, the following diagrams illustrate a typical experimental workflow and the signaling pathway targeted by this inhibitor.
Caption: General laboratory workflow for handling and disposing of this compound.
This compound is a pan-RAF inhibitor, targeting a key signaling cascade involved in cell proliferation and survival.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | N-(3,3-dimethylbutyl)-N'-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl] phenyl]-urea | Cayman Chemical |
| CAS Number | 1454682-72-4 | Cayman Chemical |
| Molecular Formula | C23H29FN6O | Tocris Bioscience |
| Molecular Weight | 424.52 | Tocris Bioscience |
| Storage Temperature | -20°C or -80°C | MedChemExpress, APExBIO |
This guide is intended to supplement, not replace, the official Safety Data Sheet and your institution's established safety protocols. Always prioritize safety and consult with your EHS department for any questions regarding chemical handling and disposal.
References
Essential Safety and Logistical Information for Handling LY3009120
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and operational plans for the handling and disposal of LY3009120, a potent pan-RAF kinase inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, biologically active compound. While a specific Safety Data Sheet (SDS) should always be consulted for detailed hazard information, the following PPE is mandatory for handling this and similar potent kinase inhibitors to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect from splashes. |
| Hand Protection | Double Nitrile Gloves | Two pairs of chemotherapy-rated gloves are recommended, with the outer glove changed immediately upon contamination. |
| Body Protection | Impervious Laboratory Coat or Gown | Should be disposable and resistant to chemical permeation. |
| Respiratory Protection | N95 or Higher-Rated Respirator | Required when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and follow institutional safety procedures for damaged goods.
-
Storage: Store the compound in a tightly sealed container in a designated, well-ventilated, and secure location at -20°C.
2.2. Weighing and Solution Preparation
-
Controlled Environment: All handling of solid this compound, especially weighing, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to control airborne particles.
-
Weighing: Use a dedicated and calibrated analytical balance. The work surface should be protected with absorbent, plastic-backed paper.
-
Dissolving: this compound is soluble in DMSO.[1][2] Add the solvent slowly to the solid to avoid splashing. Gentle warming and/or sonication can be used to aid dissolution.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and user initials.
2.3. Experimental Use
-
In Vitro Studies: When handling solutions of this compound for cell-based assays, all work should be performed in a biological safety cabinet.
-
In Vivo Studies: For animal studies, appropriate PPE must be worn. All waste, including animal bedding, must be treated as hazardous.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Table 2: Disposal Plan for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Solutions of this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, gown) | Place in a sealed bag and dispose of as hazardous waste. |
Experimental Protocols and Data
4.1. Solution Preparation
-
Objective: To prepare a stock solution of this compound in DMSO.
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated micropipettes.
-
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex and, if necessary, gently warm or sonicate the solution to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
Table 3: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Weight | 424.52 g/mol | |
| Solubility in DMSO | ≥ 38 mg/mL | [2] |
| Storage Temperature | -20°C | |
| IC₅₀ (B-RAF in A375 cells) | 31 - 47 nM | |
| IC₅₀ (C-RAF in A375 cells) | 42 nM | |
| IC₅₀ (A-RAF in A375 cells) | 44 nM |
Visual Workflow and Signaling Pathway
Diagram 1: Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Diagram 2: this compound Inhibition of the RAF-MEK-ERK Signaling Pathway
Caption: this compound inhibits the RAF kinases, blocking downstream signaling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
